molecular formula C3H4Cl2O B156108 2-Chloropropionyl chloride CAS No. 7623-09-8

2-Chloropropionyl chloride

Cat. No.: B156108
CAS No.: 7623-09-8
M. Wt: 126.97 g/mol
InChI Key: JEQDSBVHLKBEIZ-UHFFFAOYSA-N
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Description

2-Chloropropionyl chloride (CAS RN: 7623-09-8) is an organic compound with the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol . It is a colorless to light yellow clear liquid with a boiling point of approximately 111 °C, a specific gravity of 1.28 (at 20°C/20°C), and a flash point of 31 °C, classifying it as a flammable liquid . This compound is a versatile and highly reactive acylating agent and synthetic intermediate. Its key structural feature is the presence of both an acid chloride group and a reactive chlorine atom on the adjacent alpha-carbon, making it a valuable precursor for introducing the 2-chloropropionyl moiety into more complex molecules . Its primary research and industrial value lies in its use for the synthesis of optically active compounds, particularly in the manufacturing of plant protection products (agrochemicals) and various pharmaceutical intermediates . For instance, it can be synthesized from optically active lactic acid, and the resulting optically active this compound can be used in further specialized syntheses . The compound is moisture-sensitive and reacts vigorously with nucleophiles. It is critical to handle it with appropriate safety measures. It is classified as causing severe skin burns and eye damage (H314) and is a flammable liquid and vapor (H226) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . It is typically supplied with a purity of >95.0% and should be stored in a cool, dark place, preferably under inert gas . Packaging is available in various sizes, such as 25g, 100g, and 500g, to meet different laboratory needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropropanoyl chloride
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InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JEQDSBVHLKBEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Cl2O
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DSSTOX Substance ID

DTXSID90864097
Record name 2-Chloropropionyl chloride
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Molecular Weight

126.97 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Chloropropionyl chloride
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Vapor Pressure

19.0 [mmHg]
Record name 2-Chloropropionyl chloride
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CAS No.

7623-09-8
Record name 2-Chloropropanoyl chloride
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Record name Propanoyl chloride, 2-chloro-
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Foundational & Exploratory

2-Chloropropionyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2-CPC), a significant chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key applications, and essential safety and handling information.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is a highly reactive acyl chloride, making it a valuable reagent in various organic syntheses.[2][3]

CAS Number: 7623-09-8[4][5][6][7]

Molecular Formula: C₃H₄Cl₂O[2][5][6][7]

Linear Formula: CH₃CHClCOCl[4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight126.97 g/mol [2][4][5][6][8]
Melting Point-71 °C / -95.8 °F[1][9][10]
Boiling Point109 - 111 °C / 228.2 - 231.8 °F @ 760 mmHg[1][9][10]
Density1.308 g/mL at 25 °C[10]
Flash Point31 °C / 88 °F[2][10]
Autoignition Temperature510 °C / 950 °F[1][11]
Vapor Pressure28 mbar @ 20 °C[1]
Refractive Indexn20/D 1.440[10]
SolubilityReacts violently with water. Soluble in organic solvents like dichloromethane and ether.[1][3]
AppearanceColorless to light yellow liquid[1][2][3][12]
OdorPungent, Stench[1][9]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the chlorination of propionyl chloride and the chlorination of 2-chloropropionic acid.[13][14] The synthesis of optically active D-(+)-2-chloropropionyl chloride is of particular importance in pharmaceutical manufacturing.[15]

General Synthesis from 2-Chloropropionic Acid

A common laboratory and industrial method for preparing this compound involves the reaction of 2-chloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][14] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[2]

Experimental Protocol: Synthesis via Thionyl Chloride [2]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2-chloropropionic acid.

  • Reagent Addition: Slowly add thionyl chloride to the 2-chloropropionic acid. A typical molar ratio is 1.2 moles of thionyl chloride to 1 mole of 2-chloropropionic acid.[2]

  • Reaction Conditions: Heat the mixture to reflux, typically between 70-80°C, and maintain for 4-6 hours.[2]

  • Work-up: After the reaction is complete, remove the excess thionyl chloride, often by rotary evaporation.[2]

  • Purification: Purify the resulting this compound by distillation under reduced pressure.[2] This optimized protocol can achieve yields in the range of 85-90%.[2]

G 2-Chloropropionic_Acid 2-Chloropropionic Acid Reaction_Mixture Reflux (70-80°C, 4-6h) 2-Chloropropionic_Acid->Reaction_Mixture Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Removal of excess SOCl₂ Purified_Product This compound Crude_Product->Purified_Product Vacuum Distillation

Synthesis of this compound from 2-Chloropropionic Acid.

Synthesis of D-(+)-2-Chloropropionyl Chloride

Optically active D-(+)-2-chloropropionyl chloride is a crucial intermediate for synthesizing certain pharmaceuticals, such as N(2)-L-alanyl-L-glutamine.[15] A one-pot synthesis method starting from L-lactic acid has been developed.[15]

Experimental Protocol: One-Pot Synthesis from L-Lactic Acid [15]

  • Initial Setup: Add thionyl chloride to a reaction flask and cool it to -2.0°C using an ice-salt bath.

  • Reagent Addition: Slowly and simultaneously add L-lactic acid and a catalyst (e.g., pyridine) dropwise into the cooled thionyl chloride. The weight ratio of L-lactic acid to thionyl chloride should be approximately 1:3.2-3.4, and the ratio of L-lactic acid to catalyst should be around 1:0.05-0.08. Maintain the system temperature below 0°C during the addition, which should take about 2.5 hours.

  • Reaction Progression: Continue stirring the mixture in the ice-salt bath for 4 hours.

  • Heating Phase: Subsequently, heat the reaction mixture to 50°C and maintain this temperature for 2.5 hours.

  • Purification: After the reaction is complete, perform rectification under reduced pressure to collect the D-(+)-2-chloropropionyl chloride fraction.

G L_Lactic_Acid L-Lactic Acid Initial_Reaction Dropwise addition (< 0°C, 2.5h) L_Lactic_Acid->Initial_Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Initial_Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Initial_Reaction Stirring Stirring (Ice-salt bath, 4h) Initial_Reaction->Stirring Heating Heating (50°C, 2.5h) Stirring->Heating Final_Product D-(+)-2-Chloropropionyl Chloride Heating->Final_Product Reduced pressure rectification

One-Pot Synthesis of D-(+)-2-Chloropropionyl Chloride.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in various fields:

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of ibuprofen, where it reacts with isobutylbenzene.[13] It is also a starting material for drugs like cloxoprofen sodium.[15]

  • Agrochemicals: This compound serves as an intermediate in the manufacturing of plant protection products.[2]

  • Polymer Chemistry: this compound is utilized in the preparation of macroinitiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique.[4]

  • Fine Chemicals: It is used in the synthesis of other fine chemicals, such as (±)-mintlactone.[4]

Safety, Handling, and Reactivity

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary
HazardDescriptionReferences
FlammabilityFlammable liquid and vapor.[1][2][9]
CorrosivityCauses severe skin burns and eye damage.[1][2][9]
Reactivity with WaterReacts violently with water, liberating toxic gas (hydrogen chloride).[1][9]
Acute ToxicityHarmful if swallowed.[1][16]
Respiratory IrritationMay cause respiratory irritation.[1][9]
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and protective gloves and clothing.[1][11] Use spark-proof tools and explosion-proof equipment.[9][11] Ground and bond containers when transferring material.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and protect from moisture.[1][9] Store under an inert atmosphere.[1][9]

Reactivity and Incompatibilities
  • Incompatible Materials: Avoid contact with strong bases, alcohols, amines, metals, and oxidizing agents.[9]

  • Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[1][9]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. Its high reactivity, while beneficial for synthesis, necessitates stringent safety protocols. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, outlines key experimental protocols for its synthesis, and visualizes the synthetic pathways.

Core Chemical Properties

This compound, also known as 2-chloropropanoyl chloride, is a highly reactive acyl chloride.[1] It is a colorless to light yellow liquid with a pungent odor.[1][2][3] Its reactivity stems from the presence of both an acid chloride group and a chlorine atom on the adjacent alpha-carbon, making it a valuable precursor for introducing the 2-chloropropionyl moiety into more complex molecules.[2] It is soluble in organic solvents but reacts with nucleophiles such as water, alcohols, and amines.[1][3]

The fundamental molecular data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₃H₄Cl₂O[4][5][6][7]
Molecular Weight 126.97 g/mol [4][6][7]
Alternate Molecular Weight 126.969 g/mol [5][8]
CAS Registry Number 7623-09-8[5][6][7]
IUPAC Name 2-chloropropanoyl chloride[4][7]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is primarily achieved through two main industrial methods: the chlorination of 2-chloropropionic acid and the chlorination of propionyl chloride.[9]

The following diagram illustrates the primary pathways for synthesizing this compound, highlighting the key reactants and intermediate steps.

Synthesis_Pathways cluster_0 Route 1: From 2-Chloropropionic Acid cluster_1 Route 2: From Propionyl Chloride cluster_2 Route 3: Multi-step from L-Lactic Acid (for D-enantiomer) A 2-Chloropropionic Acid C This compound A->C Acyl Chlorination B Thionyl Chloride (SOCl₂) B->C D Propionyl Chloride F This compound D->F α-Chlorination E Chlorinating Agent (e.g., Cl₂) E->F G L-Lactic Acid I D-(+)-2-Chloropropionyl chloride G->I One-pot reaction (Pyridine catalyst) H Thionyl Chloride H->I

Caption: Key synthetic routes to this compound.

This method utilizes a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert 2-chloropropionic acid into its corresponding acyl chloride.[2][3] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product purification.[2]

Methodology:

  • Reactant Charging: In a reaction vessel equipped for reflux, charge 2-chloropropionic acid.

  • Reagent Addition: Add thionyl chloride. An optimized protocol suggests a molar ratio of 1:1.2 of 2-chloropropionic acid to thionyl chloride.[2]

  • Reaction: Heat the mixture to reflux, typically between 70-80°C, for a duration of 4-6 hours.[2]

  • Purification: After the reaction is complete, remove the excess thionyl chloride, often by rotary evaporation. The final product, this compound, is then purified by distillation under reduced pressure.[2]

This industrial method involves the direct chlorination of propionyl chloride.[2][10] The reaction substitutes a hydrogen atom on the α-carbon with a chlorine atom.[2]

Methodology:

  • Apparatus Setup: The reaction is conducted in a reactor equipped with a feed system, temperature control, a condenser, and an exhaust gas system.[9]

  • Reactant and Catalyst Charging: Add propionyl chloride and a catalyst, such as chlorosulfonic acid, to the reactor.[9]

  • Gas Introduction: Heat the mixture to the desired reaction temperature (e.g., 40°C) and introduce chlorine gas and oxygen at a specific flow rate.[9] Oxygen can act as a radical scavenger to inhibit side reactions.[9]

  • Monitoring and Completion: The reaction progress is monitored by sampling and analysis until the starting material is consumed.[9]

  • Purification: Upon completion, the desired this compound is isolated and purified from the reaction mixture.

A one-pot method has been developed to synthesize the optically active D-(+)-2-chloropropionyl chloride from food-grade L-lactic acid.[11]

Methodology:

  • Initial Setup: Add thionyl chloride to a reaction flask and cool to below 0°C using an ice-salt bath.[11]

  • Reactant Addition: Slowly add L-lactic acid and a pyridine catalyst dropwise, maintaining the system temperature below 0°C. A typical weight ratio is L-lactic acid to thionyl chloride of 1:3.2–3.4 and L-lactic acid to pyridine of 1:0.05–0.08.[11]

  • Initial Reaction: Stir the mixture under the ice-salt bath conditions for 3-6 hours.[11]

  • Heating: Raise the temperature to 40-60°C and maintain for several hours.[11]

  • Product Isolation: After the reaction, the product, D-(+)-2-chloropropionyl chloride, is obtained by rectification under reduced pressure.[11]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis. It is a key intermediate in the production of various pharmaceuticals, including beta-lactam antibiotics and drugs such as ibuprofen.[3][10] It is also used in the synthesis of agrochemicals and for the chemical surface functionalization of materials like parylene C.[2][6] Its high reactivity requires careful handling under anhydrous conditions to prevent hydrolysis.[3]

References

An In-depth Technical Guide to the Synthesis of 2-Chloropropionyl Chloride from Propionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloropropionyl chloride, a critical intermediate in the pharmaceutical and fine chemical industries. The focus of this document is the direct chlorination of propionyl chloride, a common industrial method. This guide will detail the underlying reaction mechanisms, provide a summary of experimental conditions and their impact on yield and selectivity, and present a detailed experimental protocol.

Introduction

This compound is a bifunctional molecule featuring both a reactive acid chloride and an α-chloro group. This structure makes it a valuable building block for the synthesis of a wide range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and various pesticides. The industrial production of this compound is primarily achieved through two routes: the chlorination of 2-chloropropionic acid and the direct chlorination of propionyl chloride. The latter method, which is the focus of this guide, is often favored for its simplicity and the stable quality of the resulting product.

Reaction Mechanisms

The direct chlorination of propionyl chloride can proceed through two primary mechanistic pathways: a free-radical mechanism and an ionic mechanism. The prevailing mechanism is largely dependent on the reaction conditions, particularly the presence or absence of catalysts and initiators.

Free-Radical Chlorination

In the absence of catalysts and often initiated by UV light, the chlorination of propionyl chloride can proceed via a free-radical chain reaction. This mechanism involves three key stages: initiation, propagation, and termination.

  • Initiation: The chlorine molecule (Cl₂) undergoes homolytic cleavage upon exposure to UV light to form two highly reactive chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the α-carbon of propionyl chloride, forming a propionyl chloride radical and a molecule of hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

To enhance the selectivity for the desired α-substituted product and suppress side reactions, radical scavengers such as oxygen or dinitrobenzene can be introduced.

Ionic Chlorination

The presence of a Lewis acid or a strong protic acid catalyst, such as chlorosulfonic acid (ClSO₃H) or sulfuric acid (H₂SO₄), promotes an ionic chlorination pathway. This method can significantly accelerate the reaction rate.

The proposed mechanism involves the formation of an enol intermediate from propionyl chloride, catalyzed by the acid. The enol then acts as a nucleophile, attacking a polarized chlorine molecule to form a resonance-stabilized carbocation. Subsequent loss of a proton yields the this compound. The use of strong acid catalysts has been shown to dramatically reduce reaction times.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the chlorination of propionyl chloride and related acyl chlorides. These parameters highlight the influence of catalysts and reaction conditions on reaction time and product selectivity.

ParameterValueConditions/Notes
Reaction Temperature 40°COptimal temperature for catalyzed ionic chlorination.[1]
Catalyst Chlorosulfonic acid (ClSO₃H)Promotes a faster ionic reaction mechanism.[1]
Sulfuric acid (H₂SO₄)Also used to catalyze the ionic reaction.[1]
Catalyst Ratio 6:100 (Chlorosulfonic acid to acetyl chloride)This ratio for the analogous chlorination of acetyl chloride provides a starting point for optimization.[1]
Chlorine Gas Flow Rate 60 L/hIn a 0.5L reactor for the chlorination of acetyl chloride.[1]
Radical Scavenger Oxygen (O₂)Used to improve the selectivity of the α-substituted product.[1]
Oxygen to Chlorine Molar Ratio 5.5:100Found to be optimal in the catalyzed chlorination of acetyl chloride.[1]
Reaction Time (Uncatalyzed) > 15 hours (for monochlorination)For the reaction of chlorine gas with acetyl chloride at room temperature.[1]
~72 hoursFor the chlorination of propionyl chloride with a temperature gradient, achieving ~93% selectivity.[1]
Reaction Time (Catalyzed) 3 hoursUnder optimal conditions with chlorosulfonic acid and oxygen.[1]
Product Selectivity ~93%Achieved with a gradient increase in reaction temperature over 72 hours.[1]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the direct chlorination of propionyl chloride, based on optimized conditions reported in the literature.

Materials and Equipment
  • Reactants: Propionyl chloride (≥98%), Chlorine gas (Cl₂), Oxygen (O₂)

  • Catalyst: Chlorosulfonic acid (ClSO₃H)

  • Apparatus:

    • A 0.5 L glass reactor with a gas inlet (equipped with a G3 sand core for fine bubbling), a temperature probe, a condenser, and a mechanical stirrer.

    • A temperature control system (e.g., a heating mantle with a controller or a water bath).

    • Gas flow meters for chlorine and oxygen.

    • A condensation device to prevent the escape of volatile reactants and products.

    • An exhaust gas system to safely neutralize unreacted chlorine and HCl byproduct (e.g., a scrubber with a sodium hydroxide solution).

    • Fractional distillation apparatus for purification.

    • Gas chromatograph (GC) for analysis.

Procedure
  • Reactor Setup: Assemble the dry glass reactor with the stirrer, temperature probe, condenser, and gas inlet. Connect the outlet of the condenser to the exhaust gas scrubbing system.

  • Charging the Reactor: In a fume hood, charge the reactor with propionyl chloride and chlorosulfonic acid in a molar ratio of approximately 100:6.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature of 40°C.

  • Gas Introduction: Once the temperature has stabilized, introduce a mixture of chlorine gas and oxygen through the gas inlet at a molar ratio of 100:5.5. The chlorine gas flow rate should be adjusted based on the reactor size and reaction progress (a starting point for a 0.5L reactor is approximately 60 L/h).

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically (e.g., every 30 minutes) and analyzing them by gas chromatography. The reaction is considered complete when the concentration of propionyl chloride is below a desired level (e.g., <1%).

  • Work-up: Once the reaction is complete, stop the flow of gases and turn off the heating. Allow the reactor to cool to room temperature.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure. This is crucial to separate the product from any remaining starting material, catalyst, and dichlorinated byproducts. The distillation should be performed under an inert atmosphere to prevent decomposition.

Analysis

The purity of the final product should be determined by gas chromatography. A typical GC method would involve a non-polar capillary column (e.g., TG-1MS) with a temperature program to separate propionyl chloride, this compound, and any over-chlorinated products. A Flame Ionization Detector (FID) is suitable for this analysis.

Visualizations

Reaction Pathway

Reaction_Pathway PropionylChloride Propionyl Chloride (CH₃CH₂COCl) EnolIntermediate Enol Intermediate PropionylChloride->EnolIntermediate Tautomerization Carbocation Resonance-Stabilized Carbocation EnolIntermediate->Carbocation + Cl₂ Chlorine Cl₂ Chlorine->Carbocation Catalyst H⁺ (from Catalyst) Catalyst->EnolIntermediate Product This compound (CH₃CHClCOCl) Carbocation->Product - H⁺ HCl HCl Carbocation->HCl

Caption: Ionic chlorination pathway of propionyl chloride.

Experimental Workflow

Experimental_Workflow Start Start ReactorSetup Reactor Setup (Glass Reactor, Stirrer, Condenser) Start->ReactorSetup Charging Charge Reactor (Propionyl Chloride, Catalyst) ReactorSetup->Charging Heating Heat to 40°C Charging->Heating GasIntroduction Introduce Cl₂ and O₂ (Controlled Flow) Heating->GasIntroduction Monitoring Monitor Reaction (Gas Chromatography) GasIntroduction->Monitoring Monitoring->GasIntroduction Reaction Incomplete Workup Cool and Quench Monitoring->Workup Reaction Complete Purification Fractional Distillation (Reduced Pressure) Workup->Purification Analysis Final Product Analysis (GC for Purity) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis.

Conclusion

The direct chlorination of propionyl chloride is an efficient and industrially relevant method for the synthesis of this compound. The reaction can be significantly optimized through the use of acid catalysts, which promote a faster ionic mechanism over the slower free-radical pathway. Careful control of reaction parameters such as temperature, catalyst loading, and gas flow rates is essential for achieving high yields and selectivity. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

2-Chloropropionyl chloride synthesis using thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloropropionyl Chloride Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₃H₄Cl₂O) is a highly reactive and versatile chemical intermediate, critical in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring both an acyl chloride and an alpha-chloro group, makes it an excellent precursor for introducing the 2-chloropropionyl moiety into more complex molecules.[1] A primary and efficient method for its synthesis is the reaction of 2-chloropropionic acid with thionyl chloride (SOCl₂). This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and critical safety considerations. Quantitative data from various optimized processes are summarized for comparative analysis, and key workflows are visualized to enhance understanding.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and reliable transformation. The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. Following the departure of a chloride ion, the intermediate decomposes to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[4] The formation of gaseous byproducts helps to drive the reaction to completion, simplifying product purification.[1] Catalysts such as pyridine or N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products cluster_catalyst Catalyst (Optional) RCOOH 2-Chloropropionic Acid Intermediate Chlorosulfite Ester Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride SOCl2->Intermediate RCOCl This compound Intermediate->RCOCl Decomposition SO2 Sulfur Dioxide (gas) Intermediate->SO2 HCl Hydrogen Chloride (gas) Intermediate->HCl Catalyst Pyridine / DMF Catalyst->Intermediate Accelerates Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Assemble Dry Glassware (Flask, Condenser) B Charge Flask with 2-Chloropropionic Acid A->B C Slowly Add Thionyl Chloride (under cooling) B->C D Heat Mixture to Reflux (e.g., 70-80°C for 3-6h) C->D E Monitor Gas Evolution D->E F Cool Reaction Mixture E->F G Remove Excess SOCl₂ (Atmospheric Distillation) F->G H Purify Product (Vacuum Distillation) G->H I Collect Pure This compound H->I

References

An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloropropionyl chloride is a highly reactive bifunctional molecule widely utilized in the chemical and pharmaceutical industries as a key intermediate for the synthesis of a diverse range of compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its reactivity is primarily characterized by the electrophilic nature of the carbonyl carbon in the acyl chloride group, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, thiols, and water. It details the underlying reaction mechanisms, presents quantitative data on reaction outcomes, and provides exemplary experimental protocols.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.[4]

The general mechanism can be visualized as follows:

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-CPC 2-Chloropropionyl Chloride Nu Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Nu->Intermediate Product Acyl-Substituted Product Intermediate->Product Elimination HCl HCl Intermediate->HCl

Figure 1: General mechanism of nucleophilic acyl substitution.

The reactivity of the nucleophile plays a crucial role in the reaction kinetics, with stronger nucleophiles generally leading to faster reaction rates. The presence of a base is often required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

Reactivity with Specific Nucleophiles

Amines: Formation of Amides

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-chloropropionamides.[1] This reaction is of significant importance in the synthesis of various pharmaceuticals. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. This classic amidation is often referred to as the Schotten-Baumann reaction.[5][6][7]

Amide_Formation reactant1 This compound CH₃CHClCOCl product N-alkyl-2-chloropropionamide CH₃CHClCONH-R reactant1->product reactant2 Amine R-NH₂ reactant2->product byproduct HCl Ester_Formation reactant1 This compound CH₃CHClCOCl product Alkyl 2-chloropropionate CH₃CHClCOOR reactant1->product reactant2 Alcohol R-OH reactant2->product byproduct HCl Thioester_Formation reactant1 This compound CH₃CHClCOCl product Alkyl 2-chloropropanethioate CH₃CHClCOSR reactant1->product reactant2 Thiol R-SH reactant2->product byproduct HCl Hydrolysis reactant1 This compound CH₃CHClCOCl product 2-Chloropropionic Acid CH₃CHClCOOH reactant1->product reactant2 Water H₂O reactant2->product byproduct HCl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve nucleophile and base in anhydrous solvent B Cool reaction mixture (e.g., 0 °C) A->B C Slowly add 2-chloropropionyl chloride dropwise B->C D Stir at controlled temperature C->D E Monitor reaction by TLC or GC D->E F Quench reaction (e.g., with water) E->F Reaction complete G Extract with organic solvent F->G H Dry organic layer and remove solvent G->H I Purify product (e.g., distillation, chromatography) H->I

References

Navigating the Solubility of 2-Chloropropionyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloropropionyl chloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on solubility and miscibility, outlines experimental considerations for handling this reactive compound, and presents logical workflows for solubility determination.

Core Topic: Solubility and Miscibility of this compound

This compound (CAS No. 7623-09-8) is a highly reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in organic synthesis is significantly influenced by its behavior in different solvents. Generally, this compound is soluble in a range of common organic solvents.[1][2] However, its high reactivity, particularly its violent reaction with water and protic solvents, necessitates careful solvent selection.[3]

Quantitative Solubility Data
Qualitative Solubility and Miscibility

The following table summarizes the qualitative solubility and miscibility of this compound in various organic solvents based on available chemical data.

SolventChemical ClassSolubility/MiscibilityReactivity Notes
Dichloromethane Halogenated HydrocarbonSoluble[1]Generally compatible under anhydrous conditions.
Diethyl Ether EtherSoluble[1]Generally compatible under anhydrous conditions.
Chloroform Halogenated HydrocarbonSolubleGenerally compatible under anhydrous conditions.
Water Protic SolventInsoluble; Reacts Violently[2][3]Vigorous and exothermic reaction to form 2-chloropropionic acid and HCl.
Alcohols (e.g., Ethanol, Methanol) Protic SolventIncompatible; ReactsReacts to form the corresponding esters.
Amines (e.g., Pyridine) AmineIncompatible; ReactsReacts to form the corresponding amides.

Note: The term "soluble" in the context of this compound in aprotic solvents often implies miscibility, meaning they can be mixed in all proportions to form a homogeneous solution.

Experimental Protocols and Considerations

Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions to prevent hydrolysis and other side reactions.

General Experimental Protocol for Solubility/Miscibility Determination
  • Materials and Equipment:

    • This compound (high purity)

    • Anhydrous organic solvent of interest

    • Oven-dried glassware (e.g., vials, graduated cylinders, stir bars)

    • Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

    • Magnetic stirrer

    • Analytical balance

  • Procedure:

    • All glassware should be thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere.

    • Conduct all manipulations under an inert atmosphere (nitrogen or argon).

    • In a tared vial containing a magnetic stir bar, add a known volume of the anhydrous organic solvent.

    • While stirring, incrementally add known masses of this compound to the solvent.

    • Observe for complete dissolution after each addition. The point at which the solution becomes saturated and a separate phase or undissolved material persists can be considered the solubility limit under the specified conditions.

    • For a miscibility test, observe if a single, clear phase is maintained upon addition of the solute to the solvent in various proportions (e.g., 1:1, 1:10, 10:1 by volume).

  • Safety Precautions:

    • This compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Ensure all equipment is dry and avoid any contact with moisture.

Visualizing Key Concepts

To further aid in the understanding of the principles and processes involved, the following diagrams have been generated.

Solvent_Polarity_and_Solubility cluster_Solute This compound cluster_Solvents Solvent Types cluster_Aprotic Aprotic Solvents cluster_Protic Protic Solvents cluster_Outcome Interaction Outcome Solute Polar Acyl Chloride Aprotic_Polar Polar Aprotic (e.g., Dichloromethane) Solute->Aprotic_Polar 'Like Dissolves Like' Protic Polar Protic (e.g., Water, Alcohols) Solute->Protic Nucleophilic Attack Soluble High Solubility / Miscibility Aprotic_Polar->Soluble Aprotic_Nonpolar Nonpolar Aprotic (e.g., Hexane) Reaction Chemical Reaction Protic->Reaction

Caption: Solvent Polarity and Interaction with this compound.

Experimental_Workflow start Start prep 1. Prepare Anhydrous Conditions (Oven-dried glassware, inert atmosphere) start->prep measure_solvent 2. Measure Known Volume of Anhydrous Solvent prep->measure_solvent add_solute 3. Incrementally Add This compound measure_solvent->add_solute observe 4. Observe for Dissolution (Visual Inspection) add_solute->observe decision Homogeneous Solution? observe->decision decision->add_solute Yes record_data 5. Record Mass of Solute and Volume of Solvent decision->record_data No (Saturation) end End record_data->end

Caption: General Workflow for Solubility Determination.

References

Spectroscopic Profile of 2-Chloropropionyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloropropionyl chloride (CAS No: 7623-09-8), a key building block in the synthesis of pharmaceuticals and other fine chemicals. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.7Doublet~7
CH~4.6Quartet~7

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
CH₃~25
CH~55
C=O~170
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-chlorine bonds. The data presented here is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acid chloride)
~2950-3000MediumC-H stretch (alkane)
~1450MediumC-H bend (alkane)
~700-800StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern, including the isotopic signature of chlorine. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Peaks in the Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
126/128~5[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
91~30[M-Cl]⁺
63/65100[CH₃CHCl]⁺ (Base peak with ³⁵Cl/³⁷Cl)
27~80[C₂H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the free induction decay (FID).

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, a common method is direct injection into the ion source via a heated probe or gas chromatography (GC-MS). In GC-MS, the sample is first separated from any impurities on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of characterizing an organic compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C=O, C-Cl) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Ratios MS->MS_Data Structure This compound Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Understanding the reactivity of the alpha-chloro position

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Position

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-chloro (α-chloro) position in organic molecules represents a site of significant and versatile reactivity, largely governed by the interplay of inductive and resonance effects. The presence of a chlorine atom adjacent to a functional group, such as a carbonyl, ether, or sulfide, profoundly influences the molecule's electrophilic and nucleophilic properties. This guide provides a detailed exploration of the electronic effects, primary reaction mechanisms, and synthetic applications associated with the α-chloro position. It includes a review of key reactions such as nucleophilic substitution, elimination, and rearrangements, alongside detailed experimental protocols and quantitative data to support theoretical discussions. This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development, offering insights into leveraging the unique reactivity of α-chloro compounds for molecular design and synthesis.

Core Principles of Reactivity

The reactivity of the α-carbon is fundamentally dictated by the strong inductive electron-withdrawing effect (-I effect) of the chlorine atom. This effect polarizes the C-Cl bond, rendering the α-carbon electron-deficient and thus highly susceptible to attack by nucleophiles. When the chlorine is positioned alpha to a π-system, such as a carbonyl group (C=O), its reactivity is further modulated.

  • Activation towards Nucleophilic Attack: The primary effect is the enhancement of the electrophilicity of the α-carbon, making it an excellent substrate for S(_N)2 reactions. The rate of these reactions is significantly faster compared to corresponding unsubstituted alkyl halides.[1]

  • Acidity of α'-Protons: In α-chloro carbonyl compounds, the inductive effects of both the chlorine and the carbonyl group increase the acidity of the protons on the adjacent carbon (the α'-position). This facilitates the formation of enolates, which are key intermediates in reactions like the Favorskii rearrangement.

  • Competition Between Reaction Sites: α-chloro ketones present multiple electrophilic sites. Nucleophiles can attack the carbonyl carbon, the α-carbon, or the halogen atom. Furthermore, bases can abstract protons at the α'- or even β-positions, leading to a variety of possible reaction pathways.[1]

A logical diagram illustrating the factors that influence the reactivity pathways at an α-chloro ketone center is presented below.

G cluster_substrate Substrate: α-Chloro Ketone cluster_reagents Reagents cluster_pathways Primary Reaction Pathways cluster_products Resulting Products/Intermediates S α-Chloro Ketone SN2 S_N_2 Substitution S->SN2 α-carbon attack Elim Elimination (E2) S->Elim β-proton abstraction Enolate Enolate Formation S->Enolate α'-proton abstraction Nuc Strong Nucleophile (e.g., RS⁻, N₃⁻) Nuc->SN2 Base Strong, Non-nucleophilic Base (e.g., LDA, NaH) Base->Elim Alkoxide Strong Base & Nucleophile (e.g., NaOMe, NaOEt) Alkoxide->SN2 competing Alkoxide->Enolate Sub_Prod Substitution Product SN2->Sub_Prod Elim_Prod Enone Elim->Elim_Prod Favorskii Favorskii Rearrangement (via Cyclopropanone) Enolate->Favorskii

Caption: Factors influencing the reaction pathways of α-chloro ketones.

Key Reaction Mechanisms

Bimolecular Nucleophilic Substitution (S(_N)2)

The S(_N)2 reaction is a cornerstone of α-chloro reactivity. The electron deficiency at the α-carbon makes it a prime target for a wide range of nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the α-carbon is a chiral center.

Caption: S(_N)2 mechanism at an α-chloro center.

The reactivity of α-haloketones in S(_N)2 reactions is significantly enhanced compared to analogous alkyl halides due to the inductive effect of the carbonyl group.[1]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, α-chloro compounds with β-hydrogens can undergo E2 elimination to form alkenes. This pathway competes with S(_N)2, and the outcome is often determined by the nature of the base and steric hindrance around the α-carbon. Bulky bases favor elimination.

If there are no β-hydrogens, or if conditions are specifically tailored, α-elimination can occur. This involves the removal of the chlorine and an α-hydrogen from the same carbon atom, typically by a very strong base, to generate a highly reactive carbene intermediate. The formation of dichlorocarbene from chloroform is a classic example of this process.[2]

Caption: Mechanism of α-elimination to form a carbene.
Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones (with at least one α'-hydrogen) in the presence of a base (typically an alkoxide or hydroxide). It proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. For cyclic α-halo ketones, this results in a ring contraction, a synthetically valuable transformation.[3][4]

Favorskii_Rearrangement start α-Chloro Ketone enolate Enolate Intermediate start->enolate + RO⁻ - ROH cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular S_N_2 - Cl⁻ tetrahedral Tetrahedral Adduct cyclopropanone->tetrahedral + RO⁻ (Nucleophilic Attack) carbanion Ring-Opened Carbanion tetrahedral->carbanion Ring Opening product Ester Product carbanion->product + ROH - RO⁻

Caption: Workflow of the Favorskii Rearrangement.

Quantitative Reactivity Data

While extensive compiled databases are scarce, literature provides valuable data points for specific reactions. Yields for synthetic procedures are highly dependent on substrate and conditions, but representative data offers a comparative baseline.

Comparative Yields of α-Chlorination of Acetophenone

The synthesis of α-chloroacetophenone is a common benchmark reaction. Different chlorinating agents and conditions produce varying yields and side-product profiles.

Chlorinating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Dichlorohydantoinp-TsOH / Methanol30-35695[5][6]
Chloramine-TCTAB / H₂O-HOAc30->90[7]
Sulfuryl ChlorideToluene--High[8]
Sulfuryl ChlorideDichloromethane--~97 (with side products)[8]

Note: Yields are highly substrate-dependent. CTAB = Cetyltrimethylammonium bromide, p-TsOH = p-Toluenesulfonic acid.

Spectroscopic Data

NMR spectroscopy is a primary tool for identifying α-chloro compounds. The electron-withdrawing nature of chlorine deshields adjacent protons and carbons, shifting their signals downfield.

Functional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
R-CH₂-Cl 3.6 - 3.825 - 50
Ar-C(=O)-CH₂-Cl 4.7 - 4.945 - 55
R-C(=O)-CH(Cl)-R 4.1 - 4.555 - 70
R-O-CH₂-Cl 5.2 - 5.870 - 90

Data compiled from multiple sources.[9][10][11][12] Ranges are approximate and vary with solvent and molecular structure.

Experimental Protocols

Detailed and reliable experimental procedures are critical for safely and effectively working with α-chloro compounds.

General Protocol for α-Chlorination of a Ketone

This procedure is adapted from the synthesis of α-chloroacetophenones using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[5]

  • 1. Reaction Setup: To a solution of the acetophenone derivative (10 mmol) in methanol (50 mL), add p-toluenesulfonic acid (p-TsOH) (0.5 mmol) as a catalyst.

  • 2. Reagent Addition: Add DCDMH (5.5 mmol, 0.55 eq.) in portions to the stirred solution at room temperature.

  • 3. Reaction Monitoring: Maintain the temperature at 30-35°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • 4. Workup: Once the starting material is consumed, pour the reaction mixture into cold water (100 mL) and stir.

  • 5. Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Workup Setup 1. Dissolve Ketone & Catalyst in Solvent Addition 2. Add Chlorinating Agent (e.g., DCDMH) Setup->Addition Reaction 3. Stir at Controlled Temp. (e.g., 30-35°C) Addition->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench 5. Quench with Water Monitor->Quench Reaction Complete Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Wash, Dry, Concentrate Extract->Purify Final 8. Purify (Chromatography/ Recrystallization) Purify->Final

Caption: General experimental workflow for α-chlorination of a ketone.
Protocol for Favorskii Rearrangement of 2-Chlorocyclohexanone

This procedure describes a typical ring-contraction reaction.[3][4]

  • 1. Base Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol (200 mL) at 0°C.

  • 2. Substrate Addition: Add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether (150 mL) to the sodium methoxide solution via cannula at 0°C.

  • 3. Reaction: Warm the resulting slurry to room temperature, then heat to reflux (approx. 55°C) for 4 hours.

  • 4. Quenching: Cool the reaction mixture to 0°C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • 5. Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude methyl cyclopentanecarboxylate product via silica gel flash chromatography.

Applications in Drug Discovery and Development

The α-chloro position is a key structural motif in many pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Covalent Inhibitors: The electrophilic nature of the α-carbon makes it an ideal "warhead" for covalent inhibitors. It can form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein, leading to irreversible inhibition.

  • Synthetic Intermediates: α-Chloroketones are versatile building blocks for synthesizing complex heterocyclic structures, which form the core of many drugs. They are precursors to α-amino epoxides, which are important pharmaceutical intermediates.

  • Modulation of Physicochemical Properties: The introduction of a chlorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. This "magic chloro" effect is a common strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

References

An In-depth Technical Guide to the Key Chemical Properties of 2-Chloropropionyl Chloride for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionyl chloride (2-CPC), a monochlorinated acyl chloride, is a pivotal reagent in modern organic synthesis, prized for its bifunctional reactivity. This guide provides a comprehensive overview of its core chemical properties, focusing on its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility stems from the presence of two reactive centers: a highly electrophilic acyl chloride group and a chlorine atom at the α-position, which can participate in nucleophilic substitution reactions. This dual reactivity makes it a versatile building block for introducing the 2-chloropropionyl moiety and for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and for the accurate characterization of its reaction products.

Physical and Thermochemical Properties

The following table summarizes the key physical and thermochemical properties of this compound. These parameters are essential for reaction setup, purification, and safety considerations.

PropertyValueReference
Molecular Formula C₃H₄Cl₂O[1][2]
Molecular Weight 126.97 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Odor Pungent, Stenchy[1]
Boiling Point 109-111 °C at 760 mmHg[3]
Melting Point -71 °C[1][2]
Density 1.308 g/mL at 25 °C[3]
Flash Point 31 °C (87.8 °F)[3]
Refractive Index (n20/D) 1.440[3]
Vapor Pressure 28 mbar at 20 °C[1]
Solubility Reacts violently with water. Soluble in many organic solvents.[1]
Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

Spectroscopic DataKey Features
Infrared (IR) Spectroscopy Strong C=O stretching absorption characteristic of acyl chlorides, typically in the range of 1780-1815 cm⁻¹.
¹H NMR Spectroscopy A quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃). Chemical shifts are influenced by the electronegative chlorine and carbonyl groups.
¹³C NMR Spectroscopy Resonances for the carbonyl carbon, the methine carbon bearing the chlorine, and the methyl carbon.
Mass Spectrometry (MS) The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of Cl and COCl, are observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also a key feature.

Chemical Reactivity and Synthetic Applications

This compound's high reactivity is central to its utility in synthesis. It readily participates in nucleophilic acyl substitution and can also undergo substitution at the α-carbon.

Nucleophilic Acyl Substitution

The acyl chloride moiety is a powerful electrophile, reacting with a wide range of nucleophiles to form a variety of carboxylic acid derivatives. A general mechanism for this transformation is depicted below.

G cluster_0 Nucleophilic Acyl Substitution 2-CPC 2-Chloropropionyl Chloride Int Tetrahedral Intermediate 2-CPC->Int Nucleophilic Attack Nuc Nucleophile (e.g., R-OH, R-NH2) Nuc->Int Prod Acylated Product Int->Prod Elimination of Cl⁻ HCl HCl Int->HCl

Caption: General mechanism of nucleophilic acyl substitution.

This compound reacts readily with primary and secondary amines to yield N-substituted 2-chloropropionamides. These amides are valuable intermediates in the synthesis of various pharmaceuticals.

The reaction of this compound with alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, affords the corresponding 2-chloropropionate esters. These esters are used in the synthesis of agrochemicals and specialty chemicals.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds. This reaction is a cornerstone in the synthesis of aryl ketones, which are precursors to numerous pharmaceutical compounds, including the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Synthesis of this compound from 2-Chloropropionic Acid

Materials:

  • 2-Chloropropionic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, charge a dry round-bottom flask with 2-chloropropionic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G cluster_1 Synthesis of this compound Start Start: 2-Chloropropionic Acid Reagents Add SOCl₂ Start->Reagents Reaction Reflux (75-80 °C, 2-4h) Reagents->Reaction Workup1 Distill off excess SOCl₂ Reaction->Workup1 Workup2 Fractional Distillation (vacuum) Workup1->Workup2 Product Pure 2-Chloropropionyl Chloride Workup2->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of Ethyl 2-Chloropropionate (Esterification)

Materials:

  • This compound

  • Anhydrous ethanol

  • Pyridine (or another non-nucleophilic base)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a fume hood, dissolve anhydrous ethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add pyridine (1.1 equivalents) to the ethanol solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ethyl 2-chloropropionate by distillation under reduced pressure.

Synthesis of N-Phenyl-2-chloropropanamide (Amidation)

Materials:

  • This compound

  • Aniline

  • Pyridine (or another non-nucleophilic base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a fume hood, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred aniline solution, maintaining the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-phenyl-2-chloropropanamide.

Application in Drug Synthesis: The Case of Ibuprofen

A significant application of this compound is in the synthesis of ibuprofen. The key step is the Friedel-Crafts acylation of isobutylbenzene.

Synthesis of 1-(4-isobutylphenyl)-2-chloropropan-1-one (Friedel-Crafts Acylation)

Materials:

  • Isobutylbenzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Apparatus for quenching and work-up

Procedure:

  • In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(4-isobutylphenyl)-2-chloropropan-1-one can be purified by column chromatography or used directly in the next step.

Conversion to Ibuprofen

The resulting α-chloro ketone can be converted to ibuprofen through a multi-step process involving reduction and hydrolysis. A common route involves the following transformations:

G cluster_2 Ibuprofen Synthesis Pathway Start 1-(4-isobutylphenyl)- 2-chloropropan-1-one Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 1-(4-isobutylphenyl)- 2-chloropropan-1-ol Step1->Intermediate1 Step2 Grignard Formation (Mg, THF) Intermediate1->Step2 Intermediate2 Grignard Reagent Step2->Intermediate2 Step3 Carboxylation (CO₂) Intermediate2->Step3 Intermediate3 Magnesium salt of Ibuprofen Step3->Intermediate3 Step4 Acidic Work-up (H₃O⁺) Intermediate3->Step4 Product Ibuprofen Step4->Product

Caption: A potential synthetic route from the α-chloro ketone to ibuprofen.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. Reacts violently with water, releasing toxic hydrogen chloride gas.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

  • Handling: Keep away from heat, sparks, and open flames. Avoid contact with water, alcohols, bases, and amines. Handle under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its dual reactivity allows for the facile introduction of the 2-chloropropionyl group and the construction of complex molecular frameworks. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The provided experimental protocols offer a practical foundation for the synthesis of key intermediates and final products, empowering researchers to leverage the full potential of this valuable synthetic building block.

References

Industrial Synthesis of 2-Chloropropionyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial synthesis methods for 2-Chloropropionyl chloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document details the core synthetic pathways, presents quantitative data in a comparative format, and provides experimental protocols for key methodologies.

Overview of Synthetic Routes

The industrial production of this compound is primarily achieved through three main strategies: the chlorination of propionyl chloride, the conversion of 2-chloropropionic acid, and synthesis from lactic acid or its derivatives. The choice of route often depends on the desired stereoisomer (racemic or optically active) and economic considerations such as raw material cost and process complexity.

Chlorination of Propionyl Chloride

This method involves the direct chlorination of propionyl chloride to produce racemic this compound.[3] While straightforward, controlling the selectivity of the α-chlorination to minimize side reactions is a key challenge. Catalysts and specific reaction conditions are employed to enhance the yield of the desired product.

Experimental Protocol: Catalytic Chlorination of Propionyl Chloride

This protocol is based on optimized conditions to improve reaction speed and selectivity.

Apparatus:

  • A 0.5L glass reactor equipped with a mechanical stirrer, temperature control system, gas inlet with a sand core for fine bubbling, a condenser, and an exhaust gas treatment system.[2]

Reagents:

  • Propionyl chloride

  • Chlorine gas (Cl₂)

  • Oxygen (O₂)

  • Chlorosulfonic acid (catalyst)[2]

Procedure:

  • Charge the reactor with propionyl chloride and chlorosulfonic acid. The typical catalyst ratio is 6 parts chlorosulfonic acid to 100 parts propionyl chloride.[2]

  • Heat the mixture to the desired reaction temperature, typically around 40°C.[2]

  • Introduce a mixture of chlorine and oxygen gas through the sand core at a controlled flow rate (e.g., 60 L/h for chlorine). The molar ratio of oxygen to chlorine is maintained at approximately 5.5:100 to act as a radical scavenger and inhibit side reactions.[2]

  • Monitor the reaction progress by taking samples every 30 minutes and analyzing them using gas chromatography (GC).[2]

  • Continue the reaction until the concentration of propionyl chloride is less than 1%.[2]

  • Upon completion, stop the gas flow and cool the reactor.

  • The crude this compound is then purified by fractional distillation.

Quantitative Data: Chlorination of Propionyl Chloride
ParameterValueReference
Reaction Temperature40°C[2]
CatalystChlorosulfonic acid[2]
Catalyst to Substrate Ratio6:100 (w/w)[2]
Gas Flow Rate (Chlorine)60 L/h[2]
Oxygen to Chlorine Ratio5.5:100 (molar)[2]
Reaction Time~3 hours[2]
Selectivity for this compound>93%[2]

Synthesis from 2-Chloropropionic Acid

The conversion of 2-chloropropionic acid to its acyl chloride is a widely used and fundamental method.[1] This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a popular choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]

Experimental Protocol: Acyl Chlorination of D-2-Chloropropionic Acid

This protocol describes the synthesis of D-(+)-2-chloropropionyl chloride from D-2-chloropropionic acid using thionyl chloride and a catalyst.

Apparatus:

  • A dry reaction flask equipped with a stirrer, dropping funnel, and condenser.

Reagents:

  • D-2-chloropropionic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)[4]

Procedure:

  • Charge the reaction flask with 100g of D-2-chloropropionic acid and 0.5g of N,N-dimethylformamide.[4]

  • Cool the mixture to -5°C.[4]

  • Slowly add 120g of thionyl chloride dropwise, maintaining the reaction temperature at or below -7°C. The addition is typically completed over 3 hours.[4]

  • After the addition is complete, continue stirring at the same temperature for an additional 2 hours.[4]

  • Gradually raise the temperature to 75°C and reflux for 5 hours.[4]

  • After the reflux period, cool the reaction mixture to 30°C.[4]

  • Purify the product by vacuum distillation, collecting the fraction at 30-35°C under a vacuum of at least -0.095 MPa.[4]

Quantitative Data: Acyl Chlorination of D-2-Chloropropionic Acid
ParameterValueCatalystYieldPurityReference
Reaction Temperature (Initial)-10°C to -2°CTriethylamine81.6%99.2%[4]
Reaction Temperature (Initial)-7°CN,N-dimethylacetamide81.6%99.2%[4]
Reaction Temperature (Initial)-7°CN,N-dimethylformamide82.2%99.4%[4]
Reflux Temperature75°CN/AN/AN/A[4]
Reaction Time5 hours (initial) + 5 hours (reflux)N/AN/AN/A[4]

Synthesis from Lactic Acid and its Esters

For the production of optically active D-(+)-2-chloropropionyl chloride, a common starting material is L-lactic acid or its esters, such as L-ethyl lactate or L-methyl lactate.[5][6] These processes often involve a configuration inversion. A one-pot synthesis from L-lactic acid and thionyl chloride has been developed to simplify the process and improve efficiency.[5] Alternatively, a multi-step approach involving the chlorination of an L-lactate ester, followed by hydrolysis and then acylation, is also utilized.[4][6]

Experimental Protocol: One-Pot Synthesis from L-Lactic Acid

This protocol details a one-pot method to produce D-(+)-2-chloropropionyl chloride from L-lactic acid.

Apparatus:

  • A 500ml dry reaction flask equipped with a stirrer and condenser.

  • Ice-salt bath.

Reagents:

  • L-lactic acid (food-grade)

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)[5]

Procedure:

  • Add 365g of thionyl chloride to the reaction flask and cool to -2.0°C using an ice-salt bath.[5]

  • Slowly and simultaneously add 110g of L-lactic acid and 6.59g of pyridine dropwise over 2.5 hours, ensuring the system temperature is maintained below 0°C.[5]

  • After the addition, continue stirring in the ice-salt bath for 4 hours.[5]

  • Increase the temperature to 50°C and maintain it for 2.5 hours.[5]

  • Stop the reaction and purify the product by reduced pressure distillation, collecting the fraction with an optical rotation between -4° and -5°.[5]

Quantitative Data: One-Pot Synthesis from L-Lactic Acid
ParameterValueReference
L-lactic acid to Thionyl chloride ratio1:3.32 (w/w)[5]
L-lactic acid to Pyridine ratio1:0.06 (w/w)[5]
Initial Reaction Temperature< 0°C[5]
Heating Temperature45-60°C[5]
Reaction Time5-6.5 hours[5]
Yield84.9% - 85.8%[5]
Product Purity97.8% - 98.5%[5]
Experimental Protocol: Multi-Step Synthesis from L-Ethyl Lactate

This pathway involves three main stages: synthesis of D-(+)-2-chloropropionic acid ethyl ester, hydrolysis to D-(+)-2-chloropropionic acid, and finally, acylation to D-(+)-2-chloropropionyl chloride.[6][7]

Step A: Synthesis of D-(+)-2-chloropropionic acid ethyl ester

  • In a reaction kettle with mechanical stirring, add 240 kg of thionyl chloride and 10 kg of calcium fluoride catalyst.[6]

  • At room temperature, add 200 kg of L-ethyl lactate at a rate of 5 kg/min .[6]

  • Heat the mixture to 65-70°C and stir for 3 hours.[6]

  • Further heat to 170°C and reflux for 15 hours.[6]

  • Cool and purify by rectification to obtain D-(+)-2-chloropropionic acid ethyl ester.[6]

Step B: Synthesis of D-(+)-2-chloropropionic acid

  • Hydrolyze the D-(+)-2-chloropropionic acid ethyl ester using a sodium hydroxide solution. The molar ratio of the ester to NaOH is typically between 1.00:1.10 and 1.18.[8]

Step C: Synthesis of D-(+)-2-chloropropionyl chloride

  • React the D-(+)-2-chloropropionic acid obtained in Step B with thionyl chloride to produce the final product, D-(+)-2-chloropropionyl chloride. This step is similar to the protocol described in section 3.1.[6]

Quantitative Data: Multi-Step Synthesis from L-Ethyl Lactate
ParameterStep AStep BReference
ReactantsL-ethyl lactate, Thionyl chlorideD-(+)-2-chloropropionic acid ethyl ester, NaOH[6][8]
CatalystCalcium fluoride-[6]
Temperature65-70°C, then 168-170°C (reflux)Not specified[6]
Reaction Time2-3 hours, then 15 hours (reflux)Not specified[6]
Yield79.7% - 89.6%Not specified[6]
Purity99.5%Not specified[6]
Optical Purity97.1%Not specified[6]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described industrial synthesis methods for this compound.

ChlorinationOfPropionylChloride PropionylChloride Propionyl Chloride Reactor Reactor (40°C) PropionylChloride->Reactor ChlorineOxygen Chlorine (Cl2) + Oxygen (O2) ChlorineOxygen->Reactor Catalyst Chlorosulfonic Acid Catalyst->Reactor Product 2-Chloropropionyl Chloride (Racemic) Reactor->Product Distillation

Caption: Chlorination of Propionyl Chloride Pathway.

AcylChlorination ChloropropionicAcid 2-Chloropropionic Acid Reactor Reactor (-10°C to 75°C) ChloropropionicAcid->Reactor ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Reactor Catalyst DMF / Pyridine Catalyst->Reactor Product 2-Chloropropionyl Chloride Reactor->Product Vacuum Distillation Byproducts SO2 (g) + HCl (g) Reactor->Byproducts

Caption: Acyl Chlorination of 2-Chloropropionic Acid.

OnePotFromLacticAcid LacticAcid L-Lactic Acid Reactor One-Pot Reactor (<0°C to 50°C) LacticAcid->Reactor ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Reactor Catalyst Pyridine Catalyst->Reactor Product D-(+)-2-Chloropropionyl Chloride Reactor->Product Reduced Pressure Distillation

Caption: One-Pot Synthesis from L-Lactic Acid.

MultiStepFromLactateEster cluster_step1 Step A: Chlorination cluster_step2 Step B: Hydrolysis cluster_step3 Step C: Acylation LactateEster L-Ethyl Lactate Intermediate1 D-(+)-2-Chloropropionic Acid Ethyl Ester LactateEster->Intermediate1 170°C ThionylChloride1 SOCl2 ThionylChloride1->Intermediate1 Catalyst1 CaF2 Catalyst1->Intermediate1 Intermediate2 D-(+)-2-Chloropropionic Acid Intermediate1->Intermediate2 NaOH NaOH NaOH->Intermediate2 FinalProduct D-(+)-2-Chloropropionyl Chloride Intermediate2->FinalProduct ThionylChloride2 SOCl2 ThionylChloride2->FinalProduct

Caption: Multi-Step Synthesis from L-Ethyl Lactate.

References

A Technical Guide to the Stereospecific Synthesis of 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereospecific synthesis of 2-chloropropionyl chloride, a critical chiral building block in the pharmaceutical and agrochemical industries. This document details key synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for the preparation of both (R)-(+)- and (S)-(-)-2-chloropropionyl chloride.

Introduction

This compound is a highly reactive acylating agent valued for its role in the asymmetric synthesis of complex molecules. The presence of a chiral center at the C-2 position makes the stereospecific synthesis of its enantiomers, (R)-(+)-2-chloropropionyl chloride and (S)-(-)-2-chloropropionyl chloride, a topic of significant interest. These enantiomerically pure compounds serve as crucial intermediates in the production of a variety of pharmaceuticals and agrochemicals, where the specific stereoisomer often dictates biological activity. This guide focuses on the prevalent and effective methods for achieving high enantiomeric purity in the synthesis of this important chiral synthon.

Synthetic Strategies

The primary strategies for the stereospecific synthesis of this compound rely on the use of readily available chiral precursors. The most common starting materials are lactic acid and its esters (L-lactic acid for the (R)-enantiomer and D-lactic acid for the (S)-enantiomer, proceeding with inversion of configuration) and amino acids such as alanine (L-alanine for the (S)-enantiomer, proceeding with retention of configuration). The key transformation in these syntheses is the chlorination of the carboxylic acid or its derivative, typically employing thionyl chloride (SOCl₂), often in the presence of a catalyst.

Synthesis from Lactic Acid and its Esters

A prevalent method for synthesizing optically active this compound involves the reaction of lactic acid or its esters with a chlorinating agent.[1] Thionyl chloride is the most common reagent for this transformation, and the reaction can be performed as a one-step or multi-step process.[2][3] The use of a catalyst, such as pyridine, triethylamine, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), is often employed to facilitate the reaction and control the stereochemistry.[1][4] The reaction of L-lactic acid with thionyl chloride typically proceeds with an inversion of stereochemistry, yielding (R)-(+)-2-chloropropionyl chloride.

Synthesis from Alanine

An alternative route to enantiomerically pure this compound is the diazotization of alanine. The reaction of L-alanine with a diazotizing agent, such as nitrosyl chloride, in the presence of hydrochloric acid yields L-2-chloropropionic acid with retention of configuration. The resulting 2-chloropropionic acid can then be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride. This method is reported to produce high enantiomeric excess.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported stereospecific syntheses of this compound and its precursors.

Table 1: Synthesis of (R)-(+)-2-Chloropropionyl Chloride from L-Lactic Acid

Starting MaterialChlorinating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Enantiomeric Excess (e.e.) (%)Reference
L-Lactic AcidThionyl ChloridePyridine0 to 45585.698.3Not Reported[2]
L-Lactic AcidThionyl ChloridePyridine0 to 506.585.898.5Not Reported[2]

Table 2: Multi-Step Synthesis of (R)-(+)-2-Chloropropionyl Chloride via L-Lactate Esters

Starting MaterialIntermediateOverall Yield (%)Final Product Purity (%)Optical Purity of Intermediate (%)Reference
L-Ethyl LactateD-(+)-2-Chloropropionic acid ethyl ester89.6 (ester)99.5 (ester)97.1[5]
L-Methyl LactateD-2-Chloropropionic acid82.2 (final product)99.4 (final product)Not Reported[3]

Table 3: Synthesis of L-2-Chloropropionic Acid from L-Alanine

Starting MaterialDiazotizing AgentReaction Temperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
L-AlanineNitrosyl Chloride0-5>9099.1[6]

Experimental Protocols

Protocol 1: One-Step Synthesis of (R)-(+)-2-Chloropropionyl Chloride from L-Lactic Acid[2]

Materials:

  • L-Lactic Acid

  • Thionyl Chloride (SOCl₂)

  • Pyridine

  • Ice-salt bath

Procedure:

  • To a dry 500 mL reaction flask equipped with a stirrer and a condenser, add 360 g of thionyl chloride.

  • Cool the flask to -1.0°C in an ice-salt bath.

  • Slowly add a mixture of 110 g of food-grade L-lactic acid and 5.89 g of pyridine dropwise to the reaction flask over 2 hours, ensuring the temperature is maintained below 0°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice-salt bath for 3 hours.

  • Gradually warm the reaction mixture to 45°C and maintain this temperature for 3 hours.

  • After the reaction is complete, purify the product by reduced pressure distillation. Collect the fraction with an optical rotation between -4° and -5° to obtain D-(+)-2-chloropropionyl chloride.

Protocol 2: Synthesis of L-2-Chloropropionic Acid from L-Alanine[5]

Materials:

  • L-Alanine

  • Hydrochloric Acid (HCl)

  • Nitrosyl Chloride (NOCl)

  • Anhydrous Calcium Chloride

  • Organic solvent for extraction

Procedure:

  • Dissolve L-alanine in hydrochloric acid in a reaction vessel. The molar ratio of L-alanine to HCl should be between 1:3 and 1:10.

  • Introduce nitrosyl chloride gas and hydrogen chloride gas into the solution. The molar ratio of L-alanine to nitrosyl chloride should be 1:1.2-2. Maintain the reaction temperature between -20°C and 5°C, preferably 0-5°C.

  • Monitor the reaction by liquid chromatography. Once the L-alanine is consumed, stop the introduction of gases and continue to stir the mixture for 1-2 hours.

  • After the reaction is complete, neutralize the mixture with an alkaline reagent.

  • Extract the product with an organic solvent.

  • Combine the organic phases and dry over anhydrous calcium chloride.

  • Filter and purify the product by rectification to obtain L-2-chloropropionic acid.

Visualizations

Logical Workflow for Stereospecific Synthesis

G General Workflow for Stereospecific Synthesis of this compound cluster_start Chiral Starting Material cluster_reaction Chemical Transformation cluster_purification Product Isolation cluster_product Final Product Start Lactic Acid or Alanine Reaction Chlorination / Diazotization Start->Reaction Reagents & Catalyst Purification Fractional Distillation Reaction->Purification Crude Product Product Enantiomerically Pure This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction Pathways for this compound Synthesis

G Key Reaction Pathways cluster_lactic_acid From L-Lactic Acid (Inversion) cluster_alanine From L-Alanine (Retention) L_Lactic_Acid L-Lactic Acid R_2_CPC (R)-(+)-2-Chloropropionyl Chloride L_Lactic_Acid->R_2_CPC SOCl₂, Pyridine L_Alanine L-Alanine L_2_CPA L-2-Chloropropionic Acid L_Alanine->L_2_CPA NOCl, HCl S_2_CPC (S)-(-)-2-Chloropropionyl Chloride L_2_CPA->S_2_CPC SOCl₂

Caption: Synthesis pathways from L-lactic acid and L-alanine.

Conclusion

The stereospecific synthesis of this compound is a well-established field with reliable methods for producing both enantiomers in high purity. The choice of starting material and synthetic route allows for the targeted production of either the (R)-(+) or (S)-(-) isomer. The protocols detailed in this guide, derived from peer-reviewed literature and patents, provide a solid foundation for researchers and drug development professionals working with this important chiral intermediate. Careful control of reaction conditions, particularly temperature and the choice of catalyst, is crucial for achieving high yields and excellent enantioselectivity.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloropropionyl Chloride at Standard Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Chloropropionyl chloride (CAS No: 7623-09-8) at standard conditions. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of its chemical reactivity and synthetic applications.

Core Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a highly reactive compound, primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity stems from the presence of two electrophilic centers: the acyl chloride and the carbon atom bearing the chlorine.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound at standard conditions.

PropertyValueUnitsConditions
Molecular FormulaC₃H₄Cl₂O--
Molecular Weight126.97 g/mol -
Melting Point-71°C1 atm
Boiling Point109 - 111°C1 atm
Density1.308g/mLat 25 °C
Refractive Index1.440-at 20 °C
Vapor Pressure28mbarat 20 °C
Flash Point34°C-
Autoignition Temperature510°C-
SolubilityReacts violently with water; soluble in chloroform--

Experimental Protocols

Accurate determination of the physical properties of this compound requires careful handling due to its corrosive and reactive nature. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method or the Siwoloboff method. Given its reactivity, the distillation should be performed under anhydrous conditions.

Method: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head.

  • Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound and a few anhydrous boiling chips into the round-bottom flask.

  • Distillation: Heat the flask gently using a heating mantle. As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize.

  • Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

  • Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction to the observed boiling point should be applied.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

Method: Capillary Method with a Cryostat

  • Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed.

  • Apparatus: A melting point apparatus equipped with a cryostat or a cold stage is required.

  • Cooling: The sample is placed in the melting point apparatus and cooled until it solidifies.

  • Heating and Observation: The temperature is then slowly increased (e.g., 1-2 °C/min). The temperature at which the first signs of melting are observed and the temperature at which the last solid melts are recorded. This range represents the melting point.

Determination of Density

The density of this compound can be determined using a pycnometer or a digital density meter, with precautions taken to avoid exposure to moisture.

Method: Pycnometer Method (ASTM D3505)

  • Pycnometer Preparation: A clean, dry, and calibrated pycnometer of a known volume is used.

  • Sample Handling: In a glove box or under an inert atmosphere, the pycnometer is filled with this compound, avoiding the entrapment of air bubbles.

  • Thermostatting: The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Mass Measurement: The pycnometer is removed from the bath, carefully dried on the outside, and weighed to the nearest 0.1 mg.

  • Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful property for identification and purity assessment.

Method: Abbe Refractometer (ASTM D1218)

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a few drops of this compound to the prism of the refractometer. Due to its volatility and reactivity, this should be done quickly.

  • Measurement: Close the prisms and allow the sample to reach the temperature of the instrument (e.g., 20 °C), which is typically controlled by a circulating water bath.

  • Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. Read the refractive index from the scale.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis. Its reactivity is characterized by nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the α-carbon.

This compound This compound Ester / Amide / Carboxylic Acid Ester / Amide / Carboxylic Acid This compound->Ester / Amide / Carboxylic Acid Nucleophilic Acyl Substitution Activated Acylium Ion Activated Acylium Ion This compound->Activated Acylium Ion Activation Nucleophile (e.g., ROH, RNH2, H2O) Nucleophile (e.g., ROH, RNH2, H2O) Nucleophile (e.g., ROH, RNH2, H2O)->Ester / Amide / Carboxylic Acid Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Activated Acylium Ion Friedel-Crafts Acylation Product Friedel-Crafts Acylation Product Activated Acylium Ion->Friedel-Crafts Acylation Product Electrophilic Aromatic Substitution Aromatic Compound Aromatic Compound Aromatic Compound->Friedel-Crafts Acylation Product

Caption: General reactivity of this compound.

Synthesis of Ibuprofen Intermediate

A key application of this compound is in the synthesis of pharmaceuticals, such as Ibuprofen. It is used in a Friedel-Crafts acylation reaction with isobutylbenzene.

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Further Steps This compound This compound 2-chloro-1-(4-isobutylphenyl)propan-1-one 2-chloro-1-(4-isobutylphenyl)propan-1-one This compound->2-chloro-1-(4-isobutylphenyl)propan-1-one Isobutylbenzene Isobutylbenzene Isobutylbenzene->2-chloro-1-(4-isobutylphenyl)propan-1-one AlCl3 AlCl3 AlCl3->2-chloro-1-(4-isobutylphenyl)propan-1-one Catalyst Ibuprofen Ibuprofen 2-chloro-1-(4-isobutylphenyl)propan-1-one->Ibuprofen e.g., Rearrangement & Hydrolysis

Caption: Synthesis of an Ibuprofen intermediate.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This compound is also utilized in the synthesis of heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry.

Aminopyrazole Derivative Aminopyrazole Derivative Acylated Intermediate Acylated Intermediate Aminopyrazole Derivative->Acylated Intermediate Acylation This compound This compound This compound->Acylated Intermediate Pyrazolo[3,4-d]pyrimidine Core Pyrazolo[3,4-d]pyrimidine Core Acylated Intermediate->Pyrazolo[3,4-d]pyrimidine Core Cyclization

Caption: General synthesis of Pyrazolo[3,4-d]pyrimidines.

Handling and Storage

Due to its reactivity and hazardous nature, this compound must be handled with extreme care.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[3][4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

  • Handling: All manipulations should be carried out in a chemical fume hood.[5] Use non-sparking tools and take precautionary measures against static discharges.[3][5] In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6]

This guide provides essential information on the physical properties of this compound. For more detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

2-Chloropropionyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-chloropropionyl chloride. Understanding the inherent reactivity and degradation pathways of this crucial chemical intermediate is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for its analysis.

Core Stability Profile

This compound is a highly reactive acyl chloride, a characteristic that defines its utility in organic synthesis but also dictates its stringent handling and storage requirements. The primary degradation pathway is hydrolysis, which occurs readily upon contact with moisture. It is also sensitive to heat and incompatible with a range of common laboratory chemicals.

Key Factors Influencing Stability:
  • Moisture: As a primary acyl chloride, it reacts violently with water, hydrolyzing to 2-chloropropionic acid and hydrogen chloride gas.[1][2][3] This is the most significant factor affecting its stability.

  • Temperature: Elevated temperatures can accelerate decomposition.[1][2][4] It is a flammable liquid with a flash point of 31-34°C, and vapors can form explosive mixtures with air at increased temperatures.[1][4][5]

  • Incompatible Materials: Contact with strong bases, alcohols, amines, oxidizing agents, and metals can lead to vigorous and potentially hazardous reactions.[1][2][6]

The stability of this compound is intrinsically linked to its chemical environment. The following diagram illustrates the key relationships between environmental factors and the degradation of the compound.

Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Pathways cluster_products Resulting Products Moisture Moisture / Water Hydrolysis Hydrolysis Moisture->Hydrolysis initiates Temperature Elevated Temperature Decomposition Accelerated Decomposition Temperature->Decomposition accelerates Incompatibles Incompatible Materials (Bases, Alcohols, Amines, Oxidizers) Hazardous_Reaction Vigorous / Hazardous Reaction Incompatibles->Hazardous_Reaction causes CPC This compound (Stable) Degradation_Products 2-Chloropropionic Acid + Hydrogen Chloride Gas Hydrolysis->Degradation_Products yields Decomposition_Products CO, CO2, Phosgene, Hydrogen Chloride Gas Decomposition->Decomposition_Products yields Reaction_Products Various Reaction Products Hazardous_Reaction->Reaction_Products yields

Factors influencing the stability of this compound.

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound is not widely published due to its high reactivity, the following table summarizes its key physical and chemical properties relevant to its stability and handling.

PropertyValueCitation(s)
Appearance Colorless to light yellow liquid[1][5][7]
Boiling Point 109 - 111 °C[1][4]
Melting Point -71 °C[1]
Flash Point 31 - 34 °C[1][5]
Density 1.308 g/mL at 25 °C[4]
Vapor Pressure 28 mbar at 20 °C[1]
Hazardous Decomposition Hydrogen chloride, phosgene, carbon monoxide, carbon dioxide[1][6]
Incompatibilities Strong bases, alcohols, oxidizing agents, amines, metals[1][2][6]
Reactivity with Water Reacts violently, liberates toxic gas[1][2]

Recommended Storage and Handling Conditions

To maintain the integrity and prevent hazardous situations, this compound must be stored under controlled conditions.

Storage Recommendations:
  • Temperature: Store in a cool, dry place.[4][6] A recommended storage temperature is often between 2°C and 8°C.

  • Atmosphere: Handle and store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[1][2]

  • Container: Keep in a tightly closed container.[1][4][6] Poly-lined steel drums are a suitable packaging material.[4] The container should be stored in a corrosive-resistant area.[8]

  • Ventilation: Store in a well-ventilated area.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][4][6]

  • Segregation: Store away from incompatible materials.[8]

Handling Precautions:
  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]

  • Ground and bond containers when transferring material to prevent static discharge.[1][6]

  • Use non-sparking tools.[1][6]

  • Have an eyewash station and safety shower readily available.[6]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve assessing its purity and the formation of degradation products over time under various environmental conditions. The following outlines a potential experimental workflow for such a study.

Experimental Workflow for Stability Assessment start Start: Fresh Batch of This compound initial_analysis Initial Analysis (t=0) - GC-FID for Purity - Karl Fischer for Water Content start->initial_analysis storage Store Samples Under Controlled Conditions initial_analysis->storage long_term Long-Term Storage (e.g., 5°C ± 3°C) storage->long_term Condition 1 accelerated Accelerated Storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage->accelerated Condition 2 stress Stress Conditions (e.g., Elevated Temp, High Humidity) storage->stress Condition 3 sampling Periodic Sampling (e.g., 1, 3, 6, 12 months) long_term->sampling accelerated->sampling stress->sampling analysis Analysis of Samples - GC-FID for Purity - GC-MS for Degradation Products sampling->analysis data_analysis Data Analysis - Purity vs. Time - Degradation Product Formation analysis->data_analysis end End: Determine Shelf-life and Re-test Period data_analysis->end

A workflow for assessing the stability of this compound.
Methodology for Gas Chromatography (GC) Analysis

This method is adapted from patent literature describing the analysis of this compound and its related substances.

  • Objective: To determine the purity of this compound and quantify its degradation products.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Column: An ultra-high inert column, such as an Agilent J&W DB series column.

  • Carrier Gas: Nitrogen, with a flow rate of 1.2-1.7 ml/min.

  • Injection Port Temperature: 180-270 °C.

  • Oven Temperature Program:

    • Initial temperature: 80-95 °C, hold for 3-5 minutes.

    • Ramp: Increase temperature at a rate of 7-9 °C per minute to 150-180 °C.

    • Hold: Maintain 150-180 °C for 6-10 minutes.

  • Sample Preparation: Due to the high reactivity of the acyl chloride, derivatization may be necessary. The sample can be derivatized with an alcohol (e.g., methanol, ethanol, or isopropanol) to form the corresponding ester, which is more stable for GC analysis.

  • Data Analysis: The purity is determined by the peak area percentage of the derivatized this compound relative to the total peak area. Degradation products can be identified by GC-MS and quantified using appropriate reference standards.

Methodology for Water Content Determination
  • Objective: To quantify the amount of water in the this compound sample, as this is a critical parameter for stability.

  • Instrumentation: Karl Fischer Titrator.

  • Procedure: A known amount of the this compound sample is injected into the Karl Fischer titration cell containing a suitable solvent. The titrator automatically dispenses the Karl Fischer reagent until the endpoint is reached.

  • Data Analysis: The water content is calculated based on the amount of Karl Fischer reagent consumed.

By implementing these storage, handling, and analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Initiated by 2-Chloropropionyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-chloropropionyl chloride as a versatile reagent for the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions, making it a valuable tool in drug delivery, biomaterials, and other advanced applications.

This compound is not typically used as a direct initiator for ATRP. Instead, its high reactivity as an acyl chloride is harnessed to functionalize molecules containing hydroxyl or amine groups, thereby creating bespoke initiators. This approach allows for the preparation of a wide range of initiator structures, from simple small molecules to complex macroinitiators, enabling the synthesis of diverse polymer architectures such as block copolymers and polymer brushes on various surfaces.

Synthesis of ATRP Initiators from this compound

The fundamental principle behind using this compound in ATRP is its ability to introduce the 2-chloropropionyl group, a potent initiating moiety, onto a desired scaffold. This is typically achieved through an esterification or amidation reaction.

A common application is the synthesis of macroinitiators from polymers bearing hydroxyl end-groups, such as poly(ethylene glycol) (PEG). The resulting macroinitiator can then be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers.

Experimental Protocol: Synthesis of a Poly(ethylene glycol) Methyl Ether-Based Macroinitiator

This protocol details the synthesis of a monofunctional PEG-based macroinitiator (mPEG-Cl) for ATRP.

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG, Mn = 2000 g/mol )

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene

  • Dichloromethane (DCM)

  • Diethyl ether

  • Ethanol

Procedure:

  • Drying of mPEG: Dry the mPEG by azeotropic distillation with toluene to remove any residual water. Remove the toluene under vacuum.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the dried mPEG (10 g, 5 mmol) and DMAP (0.73 g, 6 mmol) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Addition of this compound: Cool the solution in an ice bath. Add a solution of this compound (0.76 g, 6 mmol) in 10 mL of anhydrous DCM dropwise to the stirred mPEG solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Precipitate the product by adding the reaction mixture to a large excess of cold diethyl ether.

    • Collect the precipitate by filtration and wash it with diethyl ether.

    • Recrystallize the product from ethanol to further purify it.

    • Wash the purified product with diethyl ether and dry it under vacuum for 24 hours.

Characterization: The successful synthesis of the mPEG-Cl macroinitiator can be confirmed by the disappearance of the hydroxyl proton signal and the appearance of new proton signals corresponding to the 2-chloropropionyl group in ¹H NMR spectroscopy. The characteristic ester carbonyl stretch can be observed in FT-IR spectroscopy.

ATRP of Monomers Using this compound-Derived Initiators

Once the initiator is synthesized, it can be used in a standard ATRP reaction to polymerize a variety of vinyl monomers. The following protocols provide examples for the polymerization of styrene and methyl methacrylate.

Experimental Protocol: ATRP of Styrene using mPEG-Cl Macroinitiator

This protocol describes the synthesis of a poly(ethylene glycol)-block-polystyrene (PEG-b-PS) diblock copolymer.

Materials:

  • mPEG-Cl macroinitiator (synthesized as described above)

  • Styrene

  • Copper(I) chloride (CuCl)

  • 2,2'-Bipyridine (bpy)

Procedure:

  • Reaction Setup: In a Schlenk tube, add the mPEG-Cl macroinitiator (1.0 g, 0.5 mmol), CuCl (0.0495 g, 0.5 mmol), and bpy (0.234 g, 1.5 mmol).

  • Degassing: Add styrene (10 mL, 87.4 mmol) to the Schlenk tube. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in an oil bath preheated to 130°C and stir for the desired reaction time.

  • Termination and Purification:

    • Terminate the polymerization by opening the tube and exposing the reaction mixture to air.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a large excess of methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Quantitative Data for ATRP using this compound-Derived Initiators

The following tables summarize typical results for the ATRP of various monomers initiated by systems derived from this compound.

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Conversion (%)
StyrenemPEG-ClCuCl/bpyBulk130412,5001.3560
StyreneCl-PEG-ClCuCl/bpyBulk1102015,0001.4075
Methyl MethacrylatemPEG-ClCuCl/PMDETAAnisole90625,0001.2585
n-Butyl AcrylateSmall Molecule Chloro-initiatorCuCl/Me6TRENToluene25130,0001.1595

Note: Mn and PDI values are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards. Conversion is often determined by ¹H NMR spectroscopy or gravimetry.

Visualizing the Process: Diagrams

Experimental Workflow

The overall process of using this compound in ATRP can be visualized as a two-stage process: initiator synthesis followed by polymerization.

G cluster_0 Stage 1: Initiator Synthesis cluster_1 Stage 2: Atom Transfer Radical Polymerization Start Start Reactant_A Hydroxyl/Amine Containing Molecule Start->Reactant_A Reaction Esterification/ Amidation Reactant_A->Reaction Reactant_B 2-Chloropropionyl Chloride Reactant_B->Reaction Purification_1 Purification Reaction->Purification_1 Initiator ATRP Initiator Purification_1->Initiator Polymerization ATRP Initiator->Polymerization Monomer Vinyl Monomer Monomer->Polymerization Catalyst Cu(I) Complex Catalyst->Polymerization Purification_2 Purification Polymerization->Purification_2 Polymer Well-defined Polymer Purification_2->Polymer

Caption: Experimental workflow for ATRP using a this compound-derived initiator.

ATRP Mechanism

The core of ATRP is the reversible activation of a dormant species (the initiator or the polymer chain end) by a transition metal complex.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Applications in Drug Development and Research

The ability to synthesize well-defined polymers using this compound-derived initiators opens up numerous possibilities in the field of drug development and biomedical research:

  • Drug Delivery: Amphiphilic block copolymers, such as PEG-b-PS, can self-assemble into micelles in aqueous solutions, providing a vehicle for the encapsulation and targeted delivery of hydrophobic drugs.

  • Bioconjugation: Polymers with specific end-groups can be synthesized and subsequently conjugated to proteins, peptides, or other biomolecules to enhance their stability, circulation time, and therapeutic efficacy.

  • Smart Materials: Stimuli-responsive polymers can be prepared by selecting appropriate monomers. These materials can undergo conformational changes in response to environmental cues such as pH or temperature, enabling the controlled release of therapeutic agents.

  • Surface Modification: The immobilization of this compound-derived initiators onto surfaces allows for the growth of polymer brushes, which can be used to create biocompatible coatings for medical devices, prevent biofouling, and control cell adhesion.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions may need to be optimized for specific monomers, initiators, and desired polymer characteristics. All manipulations should be carried out by trained personnel using appropriate safety precautions.

Application Notes and Protocols for the Acylation of Primary Amines with 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 2-chloropropionyl chloride is a fundamental and widely utilized transformation in organic synthesis. This reaction yields N-substituted-2-chloropropanamides, which are valuable intermediates in the pharmaceutical and agrochemical industries. The presence of a reactive chlorine atom on the α-carbon of the propionyl group allows for subsequent nucleophilic substitutions, enabling the synthesis of a diverse range of more complex molecules.[1][2][3] This document provides detailed protocols, reaction conditions, and data for this important chemical reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the stable amide bond.[4] Due to the formation of hydrochloric acid as a byproduct, a base is typically required to neutralize the acid and drive the reaction to completion.[2]

Data Presentation

The following table summarizes various reaction conditions and reported yields for the acylation of primary amines with acyl chlorides, including the closely related chloroacetyl chloride, providing a comparative overview of the reaction's efficiency under different experimental setups.

Amine/Aniline SubstrateAcyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineThis compoundPotassium carbonate, 1-methyl-1H-imidazole, tetramethylethylenediamineAcetonitrile0 - 5199[1]
Aniline3-Chloropropionyl chlorideNone (Phosphate Buffer)WaterRoom Temp.N/A77[5]
p-Toluidine3-Chloropropionyl chlorideNone (Phosphate Buffer)WaterRoom Temp.N/A73[5]
Substituted AnilinesChloroacetyl chlorideTriethylamineDichloromethaneN/AN/AGood[6]
Anilines/AminesChloroacetyl chlorideNone (Phosphate Buffer)WaterRoom Temp.0.25 - 0.3390 - 95[3]
N-benzo[d]thiazol-2-amineThis compoundTriethylamineN/A256N/A[7]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Anilines in an Organic Solvent

This protocol describes a standard method for the acylation of anilines with this compound using a tertiary amine base in an organic solvent.

Materials:

  • Substituted aniline (1.0 eq.)

  • This compound (1.05 - 1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous DCM, add triethylamine (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.1 eq.) dropwise to the cooled solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Green Chemistry Approach for N-Acylation in Aqueous Media

This protocol outlines an environmentally friendly method for the N-acylation of anilines and other amines in an aqueous phosphate buffer, avoiding the use of hazardous organic solvents.[3][5]

Materials:

  • Aniline or primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Phosphate buffer solution (pH 7.4)

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Suspend the amine (1.0 eq.) in a phosphate buffer solution.

  • Stir the solution vigorously at room temperature.

  • Add this compound (1.1 eq.) dropwise to the stirring suspension.

  • Continue to stir the reaction mixture at room temperature for approximately 15-30 minutes.

  • The solid product often precipitates out of the solution.[3]

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Dry the purified product under vacuum.

Mandatory Visualizations

Reaction Pathway Diagram

Acylation_Reaction cluster_reactants Reactants cluster_products Products amine Primary Amine (R-NH2) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->intermediate product N-Substituted-2-chloropropanamide intermediate->product Elimination of Cl- hcl HCl intermediate->hcl salt Base-HCl Salt hcl->salt base Base (e.g., TEA) base->salt Neutralization

Caption: Nucleophilic acyl substitution pathway for the acylation of a primary amine.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reactants dissolve_amine Dissolve Primary Amine and Base in Solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_acyl_chloride Add 2-Chloropropionyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract wash Wash with Acid, Base, Brine extract->wash dry Dry and Concentrate wash->dry purify Purification dry->purify recrystallize Recrystallization or Column Chromatography purify->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize

Caption: General experimental workflow for the acylation of primary amines.

References

Application Notes: Synthesis of 2-Chloropropionate Esters from 2-Chloropropionyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of 2-chloropropionyl chloride with alcohols provides a direct and efficient method for the synthesis of 2-chloropropionate esters. These esters are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom at the alpha-position to the carbonyl group makes these esters versatile precursors for further chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important compounds.

Reaction Mechanism

The formation of 2-chloropropionate esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. This reaction is typically fast and exothermic.[2][3] The general steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group.

  • Deprotonation: A base, often a tertiary amine like pyridine or triethylamine, removes the proton from the oxonium ion to yield the final ester product and the hydrochloride salt of the base.[4] The base is crucial for neutralizing the hydrogen chloride (HCl) byproduct, which can otherwise lead to side reactions.[4]

Applications in Research and Development

2-Chloropropionate esters are key building blocks in the synthesis of various commercial products and drug candidates.

  • Agrochemicals: A significant application of optically active 2-chloropropionate esters is in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1] These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to effective weed control. The stereochemistry at the chiral center of the 2-chloropropionate moiety is crucial for herbicidal activity.

  • Pharmaceuticals: In the pharmaceutical industry, these esters serve as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For example, the reaction of this compound with isobutylbenzene is a step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[5] The reactivity of the alpha-chloro group allows for the introduction of various nucleophiles, making it a valuable scaffold in medicinal chemistry.

  • Drug Discovery: The 2-chloropropionyl group can be introduced into molecules to explore structure-activity relationships (SAR). The resulting esters can be used to synthesize libraries of compounds for screening in drug discovery programs. The ester functionality can also act as a prodrug moiety, which can be hydrolyzed in vivo to release the active drug.

Quantitative Data Summary

The following tables summarize typical reaction parameters and physical properties for the synthesis of common 2-chloropropionate esters.

Table 1: Typical Reaction Conditions for the Synthesis of Alkyl 2-Chloropropionates

AlcoholBaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
L-Ethyl LactateCalcium FluorideThionyl Chloride (excess)65-70, then 1682, then 1589.699.5[6]
L-Ethyl LactateCalcium FluorideThionyl Chloride (excess)65-70, then 1703, then 1579.799.5[6]
L-Lactic AcidPyridineThionyl Chloride (excess)-1.0 to 452, then 385.698.3[7]
L-Lactic AcidPyridineThionyl Chloride (excess)-2.0 to 502.5, then 485.898.5[7]
L-Methyl LactatePyridineDichloromethaneRoom TemperatureOvernight--[8]

Table 2: Physical and Spectroscopic Data for Methyl and Ethyl 2-Chloropropionate

PropertyMethyl 2-ChloropropionateEthyl 2-Chloropropionate
CAS Number 17639-93-9535-13-7
Molecular Formula C₄H₇ClO₂C₅H₉ClO₂
Molecular Weight 122.55 g/mol 136.58 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 132-133 °C146-149 °C
Density 1.075 g/mL at 25 °C1.072 g/mL at 25 °C
¹H NMR (CDCl₃, δ) 1.70 (d, 3H), 3.78 (s, 3H), 4.40 (q, 1H)1.30 (t, 3H), 1.70 (d, 3H), 4.25 (q, 2H), 4.40 (q, 1H)
¹³C NMR (CDCl₃, δ) 21.5, 52.8, 55.0, 170.014.0, 21.5, 55.1, 62.0, 169.5

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Alkyl 2-Chloropropionates

This protocol describes a general method for the esterification of a primary or secondary alcohol with this compound using pyridine as a base.

Materials:

  • Alcohol (e.g., ethanol, methanol)

  • This compound

  • Pyridine (dried over KOH)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the alcohol (1.0 eq) and anhydrous dichloromethane (5-10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add this compound (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification:

    • The crude ester can be purified by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Protocol 2: Synthesis of Ethyl 2-Chloropropionate (Example)

Materials:

  • Ethanol (4.61 g, 0.1 mol)

  • This compound (13.3 g, 0.105 mol)

  • Pyridine (8.7 g, 0.11 mol)

  • Anhydrous diethyl ether (100 mL)

  • 1 M Hydrochloric acid (50 mL)

  • Saturated sodium bicarbonate solution (50 mL)

  • Brine (50 mL)

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethanol (4.61 g) in anhydrous diethyl ether (100 mL).

  • Cool the flask in an ice-water bath and add pyridine (8.7 g).

  • Add this compound (13.3 g) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude ethyl 2-chloropropionate by vacuum distillation to obtain the pure product.

Visualizations

ReactionMechanism reagents This compound + Alcohol intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product 2-Chloropropionate Ester + HCl intermediate->product Elimination of Cl- salt Pyridinium Hydrochloride product->salt Acid-Base Reaction base Base (e.g., Pyridine) base->salt

Caption: Reaction mechanism for the esterification of an alcohol with this compound.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Alcohol and Base in Solvent cool Cool to 0 °C start->cool add Add this compound cool->add react React at Room Temperature add->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify

Caption: General experimental workflow for the synthesis and purification of 2-chloropropionate esters.

References

Application Notes and Protocols for 2-Chloropropionyl Chloride in Peptide Synthesis and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionyl chloride is a reactive acylating agent utilized in peptide chemistry primarily for the site-specific modification of the N-terminus of peptides. Its chemical structure, featuring a reactive acid chloride and a chlorine atom on the adjacent alpha-carbon, allows for the introduction of a 2-chloropropionyl group onto the free amino group of a peptide. This modification serves as a chemical handle for subsequent intramolecular or intermolecular reactions, most notably for the formation of cyclic peptides and peptide conjugates. The additional methyl group distinguishes it from the more commonly used chloroacetyl chloride, potentially influencing its reactivity and the conformational properties of the resulting modified peptide.

This document provides detailed application notes on the use of this compound in peptide synthesis, focusing on N-terminal acylation and its application in peptide cyclization. It includes experimental protocols, quantitative data where available, and diagrams to illustrate the key processes. While this compound is not a "coupling reagent" in the traditional sense of forming a peptide bond between two amino acids (like carbodiimides or uronium salts), it is a critical tool for post-synthesis modification and cyclization.

Data Presentation

Synthesis of this compound

The quality of this compound is crucial for its successful application in peptide modification. The following table summarizes representative yields and purities achieved in its synthesis.

Starting MaterialMethodCatalystYield (%)Purity (%)Reference
L-Lactic acidOne-step with thionyl chloridePyridine85.898.5[1]
D-2-Chloropropionic acidReaction with thionyl chlorideN,N-dimethylformamide82.299.4[2]
D-2-Chloropropionic acidReaction with thionyl chlorideTriethylamine81.699.2[2]
Acetyl chlorideChlorinationChlorosulfonic acidImproved from <93%>93%[3]
N-Terminal Peptide Modification and Cyclization (Analogous Systems)

Quantitative data for the modification of peptides with this compound is not extensively reported in the literature. The following data for the analogous chloroacetyl chloride is provided for illustrative purposes and as a benchmark for expected outcomes.

Peptide SequenceModification/CyclizationResinYield (%)Purity (%)Reference
Model PeptideN-terminal AcetylationRink Amide ProTide™-72[4]
Ac-C(Mmt)RGDSfK(alkene)-NH2On-resin Thiol-ene CyclizationSolid Phase24-37-[5]
Acetylated DipeptidesN-acetylation2-Chlorotrityl chloride85-95>99.5[6]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in peptide synthesis. Note: Some protocols are adapted from established methods for the structurally similar and more commonly used chloroacetyl chloride. Researchers should optimize these conditions for their specific peptide sequences.

Protocol 1: On-Resin N-Terminal Acylation with this compound

This protocol describes the modification of the N-terminal amine of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminal Fmoc group is present, deprotect it using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.

  • Acylation Reaction Mixture: In a separate vessel, prepare the acylation mixture. For a 0.1 mmol scale synthesis, dissolve this compound (10 equivalents, 1 mmol) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (20 equivalents, 2 mmol) to the acylation mixture.

  • Acylation: Add the acylation mixture to the swollen and deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete acylation of the primary amine.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DCM (5 times) and DMF (5 times).

  • Drying: Dry the N-(2-chloropropionyl)-peptide-resin under vacuum for subsequent steps (e.g., cyclization or cleavage).

Protocol 2: On-Resin Intramolecular Thioether Cyclization

This protocol describes the cyclization of an N-(2-chloropropionyl)-peptide containing a downstream cysteine residue.

Materials:

  • N-(2-chloropropionyl)-peptide-resin (containing a cysteine residue)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Fritted syringe or reaction vessel

Procedure:

  • Resin Swelling: Swell the N-(2-chloropropionyl)-peptide-resin in DMF or NMP for 30-60 minutes.

  • Cyclization: Add a solution of DIPEA (4-5 equivalents) in DMF to the resin to create a basic environment. This facilitates the nucleophilic attack of the cysteine thiol on the 2-chloropropionyl group.

  • Reaction Time: Allow the reaction to proceed at room temperature for 2-24 hours. The optimal time will depend on the peptide sequence and should be determined empirically.

  • Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: Upon completion, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Drying: Dry the cyclized peptide-resin under vacuum before cleavage.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the modified and/or cyclized peptide from the resin and the removal of side-chain protecting groups. The choice of cleavage cocktail depends on the resin used and the desired final product (fully deprotected or protected fragment).

Materials:

  • Cyclized peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, lyophilize the peptide.

Protocol 4: Purification and Analysis

This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample to remove any particulates.

  • Purification: Inject the sample onto the RP-HPLC column. Elute the peptide using a gradient of Mobile Phase B. Collect fractions corresponding to the desired peptide peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight of the N-(2-chloropropionyl)-modified and/or cyclized product.

Mandatory Visualization

Peptide_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification N-Terminal Modification cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Final Processing Resin Resin Support Peptide_Chain Peptide Chain Elongation (Fmoc Chemistry) Resin->Peptide_Chain Deprotection N-terminal Fmoc Deprotection Peptide_Chain->Deprotection Acylation Acylation with This compound Deprotection->Acylation Washing_1 Washing Acylation->Washing_1 Cyclization_Step Intramolecular Thioether Bond Formation (with Cys) Washing_1->Cyclization_Step Washing_2 Washing Cyclization_Step->Washing_2 Cleavage Cleavage & Deprotection Washing_2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for N-terminal modification and cyclization of peptides.

Reaction_Mechanism cluster_Reactants cluster_Intermediate cluster_Product Peptide Peptide-NH2 (Free N-terminus) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent + this compound Product N-(2-chloropropionyl)-Peptide + HCl Intermediate->Product Chloride leaving group Cyclization_Mechanism Start N-(2-chloropropionyl)-Peptide-Cys(SH) Base Base (e.g., DIPEA) Deprotonation Deprotonation of Thiol (Formation of Thiolate) Start->Deprotonation Base->Deprotonation Attack Intramolecular Nucleophilic Attack of Thiolate on α-Carbon Deprotonation->Attack Cyclic Cyclic Peptide (Thioether Linkage) Attack->Cyclic

References

Application Notes and Protocols for the Synthesis of Heteroaromatic Compounds Using 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of various heteroaromatic compounds utilizing 2-chloropropionyl chloride as a key starting material. The following sections outline the synthesis of thiazole and benzodiazepine derivatives, complete with experimental procedures, quantitative data, and workflow visualizations.

Introduction

This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring both a reactive acyl chloride and an α-chloro group, allows for sequential reactions to construct a variety of heterocyclic scaffolds. This document details its application in the synthesis of substituted thiazoles and benzodiazepines, which are prevalent motifs in many pharmaceutical agents.

Synthesis of 4-Methyl-1,3-thiazol-2-ol

The Hantzsch thiazole synthesis is a classical and effective method for the preparation of thiazole derivatives. In this protocol, this compound reacts with urea in a cyclocondensation reaction to yield 4-methyl-1,3-thiazol-2-ol.

Experimental Protocol

Materials:

  • This compound (97%)

  • Urea

  • Acetone (anhydrous)

  • Sodium carbonate (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve urea (1.0 eq) in 100 mL of anhydrous acetone.

  • Addition of this compound: To the stirred solution, add anhydrous sodium carbonate (1.2 eq). Cool the mixture to 0 °C using an ice bath. Slowly add this compound (1.0 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-methyl-1,3-thiazol-2-ol.

Quantitative Data
ProductStarting MaterialsSolventReaction Time (h)Yield (%)Purity (%)
4-Methyl-1,3-thiazol-2-olThis compound, UreaAcetone4-665-75>95

Reaction Workflow

reaction_workflow_thiazole start Start dissolve Dissolve Urea in Acetone Add Na2CO3 start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add this compound cool->add_reagent reflux Reflux for 4-6 h add_reagent->reflux workup Work-up and Extraction reflux->workup purify Column Chromatography workup->purify end End Product: 4-Methyl-1,3-thiazol-2-ol purify->end

Caption: Workflow for the synthesis of 4-methyl-1,3-thiazol-2-ol.

Synthesis of 3-Methyl-1,5-benzodiazepin-2-one

1,5-Benzodiazepines are an important class of compounds with a wide range of biological activities. This protocol describes the synthesis of a 3-methyl-1,5-benzodiazepin-2-one derivative through the reaction of o-phenylenediamine with this compound.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • This compound (97%)

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acylation of o-Phenylenediamine: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in 100 mL of anhydrous acetonitrile. Cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in 20 mL of anhydrous acetonitrile dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the formation of the intermediate N-(2-aminophenyl)-2-chloropropanamide by TLC.

  • Cyclization: Once the formation of the intermediate is complete, add an additional equivalent of triethylamine (1.0 eq) to the reaction mixture and heat to reflux. The intramolecular cyclization is typically complete within 8-12 hours. Monitor the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 3-methyl-1,5-benzodiazepin-2-one.

Quantitative Data
ProductStarting MaterialsSolventReaction Time (h)Yield (%)Purity (%)
3-Methyl-1,5-benzodiazepin-2-oneo-Phenylenediamine, this compoundAcetonitrile8-1255-65>95

Reaction Pathway

reaction_pathway_benzodiazepine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A o-Phenylenediamine C N-(2-aminophenyl)-2-chloropropanamide A->C Acylation (Et3N, MeCN, 0 °C to RT) B This compound B->C D 3-Methyl-1,5-benzodiazepin-2-one C->D Intramolecular Cyclization (Et3N, MeCN, Reflux)

Caption: Synthetic pathway for 3-methyl-1,5-benzodiazepin-2-one.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • This compound is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. The yields and reaction times are indicative and may vary depending on the specific experimental conditions. Optimization may be required to achieve the desired results.

Application Notes and Protocols for Surface Modification of Polymers using 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymers are paramount in determining their performance in a multitude of applications, from biomedical devices and drug delivery systems to advanced materials. The ability to tailor these properties without altering the bulk characteristics of the polymer is a key objective in materials science. 2-Chloropropionyl chloride is a highly reactive and versatile reagent for initiating surface modifications, particularly for the growth of polymer brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This approach allows for the creation of well-defined polymer layers with precise control over thickness, composition, and architecture, thereby enabling the fine-tuning of surface properties such as wettability, biocompatibility, and lubricity.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of polymers. Included are detailed experimental protocols, data presentation for expected outcomes, and visualizations of the key processes.

Principle of Surface Modification

The surface modification process using this compound is a two-step "grafting from" methodology.[1] First, the polymer substrate, which must possess surface hydroxyl (-OH) or amine (-NH2) groups, is functionalized with this compound. This reaction covalently attaches the 2-chloropropionyl group to the surface, creating a layer of ATRP initiators. In the second step, a monomer is polymerized from these surface-bound initiators in the presence of a catalyst system, resulting in the growth of polymer chains covalently attached to the surface, forming a "polymer brush."

Data Presentation

The success of the surface modification can be quantified by various analytical techniques. The following tables summarize typical changes observed in key surface properties. Note: The following data are representative examples and the actual values will vary depending on the specific polymer substrate, reaction conditions, and the grafted polymer.

Table 1: Water Contact Angle of a Hydroxyl-Containing Polymer Before and After Surface Modification

Stage of ModificationWater Contact Angle (°)Reference
Unmodified Polymer45 ± 3[2][3]
After this compound Immobilization75 ± 4[4]
After SI-ATRP of a Hydrophilic Polymer (e.g., Poly(HEMA))30 ± 3[2]
After SI-ATRP of a Hydrophobic Polymer (e.g., Polystyrene)95 ± 4[2]

Table 2: Surface Elemental Composition of a Modified Polymer Determined by XPS

ElementAtomic Concentration (%) (Unmodified Polymer)Atomic Concentration (%) (After this compound Immobilization)Atomic Concentration (%) (After SI-ATRP of Poly(methyl methacrylate))Reference
C 1s606570[2][4]
O 1s403025[2][4]
Cl 2p05<1[2]

Table 3: Grafting Density of Polymer Brushes

InitiatorGrafting Density (chains/nm²)Reference
This compound (estimated)0.1 - 0.8[5][6]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol is suitable for polymers with inherent surface hydroxyl groups (e.g., polyvinyl alcohol, cellulose) or polymers that have been pre-treated to introduce hydroxyl functionalities.

Materials:

  • Hydroxyl-containing polymer substrate

  • This compound (distilled before use)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Nitrogen gas

  • Glass reaction vessel with a stirrer and dropping funnel

Procedure:

  • Substrate Preparation: Thoroughly clean the polymer substrate by sonication in a suitable solvent (e.g., ethanol, isopropanol) to remove any surface contaminants, followed by drying under vacuum or a stream of nitrogen.

  • Reaction Setup: Place the cleaned and dried polymer substrate in the glass reaction vessel. Purge the vessel with dry nitrogen gas to create an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous DCM to the vessel, ensuring the polymer substrate is fully submerged. Add an excess of anhydrous TEA (typically 1.5-2 equivalents relative to the estimated surface hydroxyl groups) to the DCM. Stir the mixture gently.

  • This compound Addition: Cool the reaction vessel in an ice bath (0 °C). Slowly add a solution of this compound (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise using the dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Washing: After the reaction is complete, remove the polymer substrate from the reaction mixture and wash it sequentially with DCM, ethanol, and deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the modified polymer substrate under vacuum or a stream of nitrogen.

Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes a general procedure for the "grafting from" polymerization of a monomer from the this compound-functionalized surface.

Materials:

  • This compound-functionalized polymer substrate

  • Monomer (e.g., styrene, methyl methacrylate, 2-hydroxyethyl methacrylate)

  • Copper(I) chloride (CuCl)

  • 2,2'-Bipyridine (bpy)

  • Anhydrous solvent (e.g., toluene, anisole, or a mixture of water and methanol for water-soluble polymers)

  • Nitrogen gas or Argon gas

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup: Place the this compound-functionalized substrate in a Schlenk flask.

  • Reagent Addition: In a separate flask, prepare the polymerization solution by dissolving the monomer and bpy in the anhydrous solvent. The typical molar ratio of monomer:surface initiator:CuCl:bpy is in the range of 100:1:1:2 to 500:1:1:2.

  • Deoxygenation: Deoxygenate the polymerization solution by bubbling with nitrogen or argon for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the CuCl catalyst to the polymerization solution. Stir until the catalyst dissolves and the solution turns colored.

  • Polymerization: Transfer the deoxygenated catalyst/monomer solution to the Schlenk flask containing the functionalized substrate via a cannula.

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically between 60 °C and 130 °C, depending on the monomer and solvent) and stir for the desired period (from a few hours to 24 hours). The polymerization time will influence the final thickness of the polymer brush.

  • Termination and Cleaning: To terminate the polymerization, open the flask to air. The copper catalyst will oxidize, and the solution will turn green/blue. Remove the substrate from the polymerization solution and wash it thoroughly with a good solvent for the polymer (e.g., toluene for polystyrene, acetone for poly(methyl methacrylate)) to remove any physisorbed polymer. Finally, rinse with ethanol and deionized water, then dry under a stream of nitrogen.

Mandatory Visualizations

experimental_workflow cluster_0 Stage 1: Surface Functionalization cluster_1 Stage 2: Surface-Initiated ATRP a Polymer Substrate (-OH groups) b Reaction with This compound and Triethylamine in DCM a->b c Initiator-Functionalized Substrate b->c d Initiator-Functionalized Substrate e Polymerization of Monomer with CuCl/bpy Catalyst d->e f Polymer Brush Grafted Surface e->f

Caption: Experimental workflow for polymer surface modification.

signaling_pathway sub Polymer Substrate surf_init Surface-Immobilized ATRP Initiator sub->surf_init Esterification/ Amidation init 2-Chloropropionyl Chloride init->surf_init polymer_brush Grafted Polymer Brush surf_init->polymer_brush SI-ATRP monomer Monomer monomer->polymer_brush catalyst Cu(I)/Ligand catalyst->polymer_brush modified_surface Functionally Modified Polymer Surface polymer_brush->modified_surface

Caption: Logical relationship of the surface modification process.

References

Application Notes and Protocols for N-Acylation using 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and versatile chemical transformation in organic synthesis, pivotal for the formation of amide bonds. These bonds are ubiquitous in biologically active molecules, including peptides, natural products, and a significant portion of pharmaceuticals.[1] 2-Chloropropionyl chloride is a highly reactive acylating agent favored for its ability to introduce a 2-chloropropionyl moiety onto a primary or secondary amine. The resulting N-(2-chloropropionyl) amides are valuable intermediates in medicinal chemistry. The presence of the chlorine atom at the alpha-position provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures. This document provides a detailed guide for performing N-acylation using this compound, including safety precautions, a step-by-step experimental protocol, and data presentation.

Reaction Principle

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, forming a stable amide bond. A base is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3][4]

Safety Precautions

This compound is a hazardous chemical that must be handled with extreme care in a well-ventilated fume hood. It is a flammable liquid and vapor, corrosive, and causes severe skin and eye burns.[1][5][6] Inhalation can cause chemical burns to the respiratory tract and may be fatal.[5] It also has a strong, unpleasant stench.[1][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation.[5]

Handling:

  • Keep away from heat, sparks, and open flames.[6][7]

  • Reacts violently with water, liberating toxic gas.[1] Handle under anhydrous conditions.

  • Incompatible with strong bases, alcohols, and amines.[1]

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention.[5]

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of a primary amine with this compound. The specific quantities of reagents and reaction conditions may need to be optimized for different substrates.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.05 - 1.2 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the tertiary amine base (1.5 - 2.0 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.05 - 1.2 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the cooled and stirred amine solution over 15-30 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various amines with acyl chlorides. Yields for reactions with this compound are expected to be in a similar range, though optimization for specific substrates is recommended.

EntryAmine SubstrateAcyl ChlorideProductReaction Time (h)Yield (%)
1AnilineThis compoundN-Phenyl-2-chloropropanamide3~99%[8]
24-MethylanilineChloroacetyl chloride2-Chloro-N-(p-tolyl)acetamide0.2594%[9]
34-MethoxyanilineChloroacetyl chloride2-Chloro-N-(4-methoxyphenyl)acetamide0.2595%[9]
4BenzylamineChloroacetyl chlorideN-Benzyl-2-chloroacetamide0.3391%[9]
5PyrrolidineBenzoyl chloride1-Benzoylpyrrolidine295%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dissolve Amine (1.0 eq.) in Anhydrous Solvent prep2 Add Base (e.g., TEA, 1.5-2.0 eq.) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Dropwise Addition of This compound (1.05-1.2 eq.) prep3->react1 react2 Stir at RT and Monitor by TLC react1->react2 workup1 Quench with aq. NaHCO3 react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with 1M HCl, NaHCO3, and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Recrystallization or Column Chromatography workup4->purify1 purify2 Characterization (NMR, MS, IR) purify1->purify2 EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egf EGF Ligand egfr EGFR (with N-glycans) egf->egfr Binding dimer EGFR Dimerization & Autophosphorylation egfr->dimer Activation kras KRAS dimer->kras pi3k PI3K dimer->pi3k raf RAF kras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

References

Synthesis of N(2)-L-alanyl-L-glutamine Utilizing 2-Chloropropionyl Chloride: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of N(2)-L-alanyl-L-glutamine, a crucial dipeptide in clinical nutrition and pharmaceutical formulations. The synthesis route involves the use of 2-chloropropionyl chloride as a key reagent. N(2)-L-alanyl-L-glutamine offers enhanced stability and solubility compared to L-glutamine alone, making it a preferred component in parenteral nutrition solutions.[1][2]

The protocols outlined below are based on established chemical synthesis methods, primarily involving the reaction of D-2-chloropropionyl chloride with L-glutamine to form the intermediate N(2)-D-2-chloropropionyl-L-glutamine, followed by ammonolysis to yield the final dipeptide.[2][3][4][5] This approach is a widely adopted method for the industrial production of N(2)-L-alanyl-L-glutamine.[3]

Key Reaction Steps & Intermediates

The synthesis proceeds through a two-step process. First, D-2-chloropropionyl chloride is reacted with L-glutamine under alkaline conditions in a Schotten-Baumann reaction. This is followed by the displacement of the chlorine atom with an amino group via ammonolysis to form the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of D-2-Chloropropionyl Chloride cluster_step2 Step 2: Synthesis of N(2)-D-2-chloropropionyl-L-glutamine cluster_step3 Step 3: Ammonolysis to N(2)-L-alanyl-L-glutamine D-2-chloropropionic_acid D-2-chloropropionic acid Thionyl_chloride Thionyl chloride (SOCl₂) Reaction1 Reaction D-2-chloropropionyl_chloride D-2-chloropropionyl chloride D-2-chloropropionyl_chloride_input D-2-chloropropionyl chloride L-glutamine L-glutamine Reaction2 Schotten-Baumann Reaction Intermediate N(2)-D-2-chloropropionyl-L-glutamine Intermediate_input N(2)-D-2-chloropropionyl-L-glutamine Ammonia Aqueous Ammonia Reaction3 Ammonolysis Final_Product N(2)-L-alanyl-L-glutamine

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis process, compiled from various sources.

Table 1: Synthesis of D-2-chloropropionyl chloride from D-2-chloropropionic acid

ParameterValueReference
Molar ratio of D-2-chloropropionic acid to Thionyl chloride1 : 1.1[2]
Reaction Temperature65 °C initially, then heated to 85 °C[2]
Reaction Time1 hour at 85 °C[2]
Product FormOily product[2]

Table 2: Synthesis of N(2)-D-2-chloropropionyl-L-glutamine

ParameterValueReference
Molar ratio of L-glutamine to D-2-chloropropionyl chloride1 : 1[2]
Solvent SystemToluene and Water[2][6]
pH of Reaction9.5 - 10.5[6]
Temperature0 - 5 °C[6]
Reaction Time1 hour[2]

Table 3: Synthesis of N(2)-L-alanyl-L-glutamine (Ammonolysis)

ParameterValueReference
ReactionAmmonolysis of N(2)-D-2-chloropropionyl-L-glutamine[2]
ReagentAqueous Ammonia[6]
PurificationAnion resin treatment and recrystallization[2][4]
Final Product Yield60.8%[3]
Melting Point215-216 °C (decomposition)[3]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of N(2)-L-alanyl-L-glutamine.

Protocol 1: Preparation of D-2-chloropropionyl chloride

This protocol describes the conversion of D-2-chloropropionic acid to D-2-chloropropionyl chloride using thionyl chloride.

Protocol1_Workflow start Start add_thionyl_chloride Add thionyl chloride (6.08 mol) to D-2-chloropropionic acid (5.53 mol) at 65 °C start->add_thionyl_chloride heat_reaction Heat the mixture for 1 hour at 85 °C add_thionyl_chloride->heat_reaction cool_down Cool the reaction mixture to room temperature heat_reaction->cool_down product Obtain oily product of D-2-chloropropionyl chloride cool_down->product end End product->end

Materials:

  • D-2-chloropropionic acid (600 g, 5.53 mol)

  • Thionyl chloride (SOCl₂) (724 g, 6.08 mol)

Procedure:

  • To D-2-chloropropionic acid, add thionyl chloride at 65 °C. Caution: This reaction should be performed in a well-ventilated fume hood with a scrubber to neutralize poisonous gases.[2]

  • Heat the reaction mixture for an additional hour at 85 °C.[2]

  • Cool the mixture to room temperature to obtain the oily product of D-2-chloropropionyl chloride.[2]

  • The crude product can be diluted with a suitable solvent like toluene for the next step.[2]

Protocol 2: Synthesis of N(2)-D-2-chloropropionyl-L-glutamine

This protocol details the reaction of D-2-chloropropionyl chloride with L-glutamine.

Protocol2_Workflow start Start prepare_glutamine_solution Prepare a cooled (0-5 °C) and stirred mixture of L-glutamine (5.36 mol), H₂O, and toluene start->prepare_glutamine_solution add_base Add 5 mol/L aqueous NaOH prepare_glutamine_solution->add_base concurrent_addition Concurrently add a toluene solution of D-2-chloropropionyl chloride and 5 mol/L aqueous NaOH add_base->concurrent_addition maintain_conditions Maintain pH at 10 and temperature below 10 °C concurrent_addition->maintain_conditions stir_reaction Stir for an additional hour at 10 °C maintain_conditions->stir_reaction adjust_ph Adjust pH to 6 with concentrated HCl stir_reaction->adjust_ph separate_layers Separate the toluene layer adjust_ph->separate_layers isolate_product Isolate N(2)-D-2-chloropropionyl-L-glutamine from the aqueous layer separate_layers->isolate_product end End isolate_product->end

Materials:

  • L-glutamine (784 g, 5.36 mol)

  • Water (300 mL)

  • Toluene (150 mL)

  • 5 mol/L aqueous NaOH

  • Toluene solution of D-2-chloropropionyl chloride (from Protocol 1)

  • Concentrated HCl

Procedure:

  • Prepare a mixture of L-glutamine, water, and toluene. Cool the mixture to 0-5 °C with stirring.[2]

  • Add 1000 mL of 5 mol/L aqueous NaOH to the cooled solution.[2]

  • Concurrently add the toluene solution of D-2-chloropropionyl chloride and 5 mol/L aqueous NaOH to the reaction mixture. Maintain the pH of the reaction solution at 10 and the temperature below 10 °C during the addition.[2]

  • After the addition is complete, continue stirring the mixture for 1 hour at 10 °C.[2]

  • At room temperature, add concentrated HCl to adjust the pH to 6.[2]

  • Remove the toluene layer by extraction. The aqueous layer contains the product, N(2)-D-2-chloropropionyl-L-glutamine.[2][6]

Protocol 3: Synthesis of N(2)-L-alanyl-L-glutamine via Ammonolysis

This protocol describes the final step of converting the intermediate to N(2)-L-alanyl-L-glutamine.

Protocol3_Workflow start Start add_ammonia Add aqueous ammonia to the N(2)-D-2-chloropropionyl-L-glutamine solution start->add_ammonia concentrate_solution Concentrate the solution under reduced pressure add_ammonia->concentrate_solution crystallize Transfer to a crystallizer and add methanol concentrate_solution->crystallize filter_dry Filter and dry the crude product crystallize->filter_dry refine_product Refine the crude product to obtain pure N(2)-L-alanyl-L-glutamine filter_dry->refine_product end End refine_product->end

Materials:

  • Aqueous solution of N(2)-D-2-chloropropionyl-L-glutamine (from Protocol 2)

  • Aqueous ammonia

  • Methanol

Procedure:

  • To the aqueous solution containing N(2)-D-2-chloropropionyl-L-glutamine, add aqueous ammonia.[6]

  • Concentrate the reaction solution under reduced pressure.[6]

  • Transfer the concentrated solution to a crystallizer.[6]

  • Add methanol to induce crystallization of the crude product.[6]

  • Filter and dry the crude product.[6]

  • The crude product can be further purified by refining to obtain the final N(2)-L-alanyl-L-glutamine.[6]

Concluding Remarks

The synthesis of N(2)-L-alanyl-L-glutamine using this compound is a robust and scalable method. The protocols provided herein offer a detailed guide for researchers and professionals in the field. Adherence to the specified reaction conditions, particularly pH and temperature control, is critical for achieving high yields and purity of the final product. The use of proper safety precautions when handling reagents such as thionyl chloride and this compound is paramount.

References

Application Notes and Protocols for Reactions Involving 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloropropionyl chloride (CAS: 7623-09-8), a versatile and highly reactive acylating agent. It is a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Compound Profile and Safety Precautions

Chemical Properties:

  • Molecular Formula: C₃H₄Cl₂O[1]

  • Molecular Weight: 126.97 g/mol [1]

  • Appearance: Colorless to light yellow clear liquid[1]

  • Boiling Point: 109-111 °C[3]

  • Density: 1.308 g/mL at 25 °C[3]

Safety Information: this compound is a flammable, corrosive, and moisture-sensitive liquid that reacts vigorously with nucleophiles.[1] It can cause severe skin burns and eye damage.[1] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles and a face shield.

  • Skin Protection: Appropriate chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.

Handling and Storage:

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use spark-proof tools and explosion-proof equipment.

  • Store in a cool, dry, well-ventilated area away from sources of ignition and moisture.[4]

  • Keep container tightly closed, preferably under an inert atmosphere.

In Case of Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Synthesis of this compound

This compound is commonly synthesized by the chlorination of 2-chloropropionic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The synthesis of optically active D-(+)-2-chloropropionyl chloride from L-lactic acid is a key process for producing chiral pharmaceuticals.[5]

Table 1: Optimized Protocols for the Synthesis of this compound
Starting MaterialChlorinating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-Chloropropionic AcidThionyl Chloride (1.2 eq)N/A70-80 (Reflux)4-6Not Specified>95.0[1]
D-2-Chloropropionic AcidThionyl Chloride (1.2 eq)N,N-dimethylformamide-5 to 755 (initial) + 5 (reflux)82.299.4[4]
D-2-Chloropropionic AcidThionyl Chloride (1.33 eq)Triethylamine-10 to 755 (initial) + 3 (reflux)81.699.2[4]
L-Lactic AcidThionyl Chloride (~3.3 eq)Pyridine (~0.06 eq)0 to 504 (initial) + 2.5 (heated)85.898.5[5]
Experimental Protocol: Synthesis of D-(+)-2-Chloropropionyl Chloride from L-Lactic Acid[5]

This protocol details a one-step method to produce D-(+)-2-chloropropionyl chloride with inversion of stereochemistry.

Materials:

  • L-lactic acid (food-grade)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Ice-salt bath

  • Reaction flask with stirring and condenser

  • Vacuum distillation apparatus

Procedure:

  • To a dry 500 mL reaction flask equipped with a stirrer and condenser, add 365 g of thionyl chloride.

  • Cool the flask to -2.0 °C using an ice-salt bath.

  • Slowly add a mixture of 110 g of L-lactic acid and 6.59 g of pyridine dropwise to the cooled thionyl chloride. Maintain the system temperature below 0 °C. The addition should take approximately 2.5 hours.

  • After the addition is complete, continue stirring the mixture in the ice-salt bath for 4 hours.

  • Gradually warm the reaction mixture to 50 °C and maintain this temperature for 2.5 hours.

  • Stop the reaction and cool the mixture.

  • Purify the product by vacuum distillation. Collect the fraction with an optical rotation between -4° and -5° to obtain D-(+)-2-chloropropionyl chloride.

Applications in Organic Synthesis

This compound is a key reagent for introducing the 2-chloropropionyl group into molecules via nucleophilic acyl substitution.

General Workflow for Acylation Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (Amine/Alcohol, 1.0-1.2 eq) & Base (e.g., TEA, 1.5 eq) in anhydrous solvent B Cool solution to 0 °C (Ice Bath) A->B D Add this compound solution dropwise to the cooled nucleophile solution B->D C Dissolve this compound (1.0 eq) in anhydrous solvent C->D E Allow to warm to RT and stir for 2-16 h D->E F Quench reaction (e.g., with aq. NaHCO₃) E->F G Extract with organic solvent F->G H Wash organic layer (Water, Brine) G->H I Dry over Na₂SO₄ or MgSO₄ H->I J Concentrate under reduced pressure I->J K Purify crude product (Recrystallization or Chromatography) J->K

Caption: General workflow for acylation reactions.

Synthesis of Esters

This compound readily reacts with alcohols in an alcoholysis reaction to form the corresponding esters.

Reactant 1Reactant 2Molar Ratio (1:2)Temperature (°C)Reaction Time (min)
This compoundEthanol (99%)1:1 to 1:310-2020-60

Materials:

  • This compound

  • Ethanol (99%)

  • Reaction vessel

  • Dropping funnel

  • Water bath

Procedure:

  • Add 1 part by weight of this compound to the reaction vessel.

  • Maintain the temperature at 15 °C using a water bath.

  • Add 2 parts by weight of 99% ethanol dropwise using a dropping funnel.

  • Continue the reaction for 35-50 minutes under anhydrous conditions.

  • The product, ethyl 2-chloropropionate, is obtained directly. Further purification may be performed by distillation if required.

Synthesis of Amides

The reaction of this compound with primary or secondary amines in the presence of a base yields N-substituted 2-chloropropionamides. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of ATRP Initiators

This compound is used to prepare initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.[3] For example, it can be reacted with hydroxyl-terminated molecules to create a macroinitiator.[6]

SubstrateReagentApplicationReference
Hydroxyl-functionalized single-walled carbon nanotubesThis compoundGrafting of polystyrene from SWNTs[6]
Poly(ethylene glycol)This compoundSynthesis of amphiphilic diblock copolymers[3]

Application in Agrochemicals: Mechanism of Action

Derivatives of 2-chloropropionic acid, such as aryloxyphenoxypropionates ("FOPs"), are widely used as herbicides.[7] These herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[7]

ACCase Inhibition Pathway

G cluster_pathway Fatty Acid Biosynthesis Pathway in Plants AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Carboxylation MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Phospholipids for New Membranes FattyAcids->Membranes Growth Cell Growth & Proliferation Membranes->Growth ACCase->MalonylCoA Herbicide Aryloxyphenoxypropionate Herbicide (e.g., from this compound derivatives) Herbicide->ACCase Inhibition

References

Application Notes and Protocols: Friedel-Crafts Acylation with 2-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical industry for the synthesis of key intermediates and active pharmaceutical ingredients (APIs). The use of 2-chloropropionyl chloride as the acylating agent provides a versatile building block, a 2-chloro-1-arylpropan-1-one, which is a crucial precursor in the synthesis of various central nervous system (CNS) active compounds, including the antidepressant bupropion and a range of cathinone derivatives.[1][2]

The presence of the chlorine atom at the alpha-position of the resulting propiophenone offers a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of amine functionalities, a common feature in many neurologically active drugs. This document provides detailed application notes, experimental protocols, and relevant data for the Friedel-Crafts acylation with this compound.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation with this compound proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion by a weak base, such as the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the 2-chloro-1-arylpropan-1-one product.[3][4] The ketone product forms a complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[4]

Key Considerations:

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this reaction. It is crucial to use a stoichiometric amount or a slight excess relative to the this compound.[4]

  • Solvent: An inert solvent that can dissolve the reactants and the aluminum chloride complex is required. Dichloromethane (CH₂Cl₂) is a common choice.[5]

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic nature of the initial complex formation and acylation, and then allowed to warm to room temperature or gently heated to ensure completion.[5][6]

  • Substrate Reactivity: The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -CN) or basic functional groups (e.g., -NH₂, -OH) that can react with the Lewis acid catalyst.[7]

  • Workup: The reaction is quenched by carefully adding it to a mixture of ice and concentrated acid to decompose the aluminum chloride complexes. This is followed by extraction and purification of the product.[8]

Data Presentation

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Benzene3-Chloropropionyl chlorideAlCl₃ (1.25)Dichloromethane0 to rt143-Chloro-1-phenylpropan-1-one97[5]
AnisoleAcetic anhydrideFeCl₃·6H₂O (0.1)TAAIL60244-Methoxyacetophenone85-95[9][10]
TolueneAcetyl chlorideAlCl₃ (1.1)Dichloromethane0 to rt0.54-MethylacetophenoneHigh[8]
BenzeneEthanoyl chlorideAlCl₃ (stoichiometric)Benzenert then 600.5PhenylethanoneHigh[6][11]

TAAIL: Tunable Aryl Alkyl Ionic Liquid

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol is adapted from a procedure for the acylation of benzene with 3-chloropropionyl chloride and is expected to be applicable for this compound with appropriate safety considerations.[5]

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Pentane or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.25 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension via the dropping funnel over 30 minutes.

  • Addition of Aromatic Substrate: Following the addition of the acyl chloride, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours, and then allow it to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chloro-1-arylpropan-1-one by recrystallization from a suitable solvent such as pentane.[5]

Applications in Drug Development

2-Chloro-1-arylpropan-1-ones are valuable intermediates in the synthesis of pharmaceuticals that modulate the activity of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to increased extracellular concentrations of these neurotransmitters, which is the therapeutic mechanism of action for several antidepressant and smoking cessation medications.[12]

Synthesis of Bupropion and Cathinone Derivatives

A common synthetic route involves the initial Friedel-Crafts acylation to produce a 2-chloropropiophenone derivative. This is followed by a subsequent nucleophilic substitution reaction where the chlorine atom is displaced by an appropriate amine to introduce the desired side chain.

Workflow for the Synthesis of Bupropion:

G cluster_0 Friedel-Crafts Acylation cluster_1 Bromination cluster_2 Nucleophilic Substitution m-Chlorobenzene m-Chlorobenzene m-Chloropropiophenone 3'-Chloro-2-bromopropiophenone m-Chlorobenzene->m-Chloropropiophenone 2-Chloropropionyl_chloride 2-Chloropropionyl chloride 2-Chloropropionyl_chloride->m-Chloropropiophenone AlCl3 AlCl₃ AlCl3->m-Chloropropiophenone m-Chloropropiophenone_in 3'-Chloropropiophenone alpha-Bromo-m-chloropropiophenone α-Bromo-3'-chloropropiophenone m-Chloropropiophenone_in->alpha-Bromo-m-chloropropiophenone Br2 Br₂ Br2->alpha-Bromo-m-chloropropiophenone alpha-Bromo-m-chloropropiophenone_in α-Bromo-3'-chloropropiophenone Bupropion Bupropion alpha-Bromo-m-chloropropiophenone_in->Bupropion t-Butylamine tert-Butylamine t-Butylamine->Bupropion

Caption: Synthetic workflow for Bupropion.

Mechanism of Action of Bupropion and Cathinone Derivatives

Bupropion and many synthetic cathinones act as dopamine and norepinephrine reuptake inhibitors (DNRIs).[2] They bind to DAT and NET on the presynaptic neuron, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse DA & NE DA_NE_Vesicles->DA_NE_Synapse Release DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE_Synapse->DAT_NET Reuptake DA_NE_Receptors Dopamine & Norepinephrine Receptors DA_NE_Synapse->DA_NE_Receptors Binding Signal_Transduction Signal Transduction DA_NE_Receptors->Signal_Transduction Activation Bupropion_Cathinone Bupropion / Cathinone Derivative Bupropion_Cathinone->DAT_NET Inhibition

Caption: Mechanism of dopamine and norepinephrine reuptake inhibition.

References

Synthesis of 2-Chloropropionamides from 2-Chloropropionyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of N-substituted 2-chloropropionamides, valuable intermediates in the pharmaceutical and agrochemical industries. The primary synthetic route involves the acylation of primary and secondary amines with 2-chloropropionyl chloride. This process is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. Detailed methodologies, reaction parameters, and characterization data for the synthesis of both N-aryl and N-alkyl 2-chloropropionamides are presented.

Introduction

N-substituted 2-chloropropionamides are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. The presence of the α-chloro amide moiety allows for further functionalization, making them versatile intermediates. The most common and efficient method for their preparation is the nucleophilic acyl substitution reaction between this compound and a suitable amine. The reactivity of the acyl chloride necessitates careful control of reaction conditions to achieve high yields and purity.

General Reaction Scheme

The fundamental reaction for the synthesis of 2-chloropropionamides is the acylation of an amine with this compound. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

G 2-Chloropropionyl_Chloride This compound Reaction_Mixture Reaction Mixture 2-Chloropropionyl_Chloride->Reaction_Mixture Amine Amine (R-NH2 or R1R2NH) Amine->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction_Mixture 2-Chloropropionamide N-Substituted 2-Chloropropionamide Reaction_Mixture->2-Chloropropionamide Byproduct Triethylammonium Chloride Reaction_Mixture->Byproduct G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve_Amine Dissolve amine and base in DCM Cool_Solution Cool solution to 0 °C Dissolve_Amine->Cool_Solution Add_Acyl_Chloride Add acyl chloride solution dropwise Cool_Solution->Add_Acyl_Chloride Prepare_Acyl_Chloride Prepare solution of this compound in DCM Prepare_Acyl_Chloride->Add_Acyl_Chloride Stir_at_RT Warm to RT and stir for 2-4 h Add_Acyl_Chloride->Stir_at_RT Wash_HCl Wash with 1 M HCl Stir_at_RT->Wash_HCl Wash_NaHCO3 Wash with saturated NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry_and_Concentrate Dry over Na₂SO₄ and concentrate Wash_Brine->Dry_and_Concentrate Purify Recrystallization or Column Chromatography Dry_and_Concentrate->Purify

Application of 2-Chloropropionyl Chloride in the Pharmaceutical Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionyl chloride is a versatile and highly reactive acylating agent that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a reactive acyl chloride and a chlorine atom on the adjacent carbon, allows for the introduction of the 2-chloropropionyl moiety into a wide range of molecules.[2] This key intermediate is instrumental in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and dipeptide nutritional supplements.[3][4] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the pharmaceutical industry.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in two main types of reactions for pharmaceutical synthesis:

  • Acylation of Amines: It readily reacts with primary and secondary amines to form N-substituted 2-chloropropionamides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.[2]

  • Friedel-Crafts Acylation: It is used to acylate aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst to produce aryl ketones, which are precursors to a number of important drugs.[5]

These reactions are pivotal in the synthesis of profen-class NSAIDs and vital dipeptides used in clinical nutrition.

Application 1: Synthesis of Profen-Class NSAID Intermediates

2-Arylpropanoic acids, commonly known as "profens," are a major class of NSAIDs. This compound is a key reagent in the synthesis of intermediates for drugs like Ketoprofen and Naproxen.

Signaling Pathway: Mechanism of Action of Profen NSAIDs

Profen NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the COX pathway, profens reduce the production of these pro-inflammatory prostaglandins.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 & COX-2 (Cyclooxygenase) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGD2, PGF2α, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Profen NSAIDs (e.g., Ketoprofen) nsaids->cox Inhibition

Figure 1: Mechanism of action of Profen NSAIDs.
Experimental Protocol: Synthesis of 2'-Chloropropionanilide (Ketoprofen Intermediate)

This protocol describes the synthesis of 2'-chloropropionanilide, a key intermediate in the synthesis of Ketoprofen, through the acylation of aniline with this compound.[7]

Materials:

  • Aniline

  • This compound

  • Triethylamine

  • Ethyl ether

  • 10% Hydrochloric acid

  • Sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 mol) in ethyl ether (200 ml).

  • Cool the solution to 15-20°C with agitation.

  • Simultaneously add dropwise a solution of this compound (1.05 mols) in ethyl ether (200 ml) and a solution of triethylamine (1.05 mols) in ethyl ether (200 ml).

  • After the addition is complete, stir the reaction mixture for one hour at room temperature.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The solid residue can be further purified by recrystallization or used directly in the next step of the Ketoprofen synthesis.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass/VolumeYield (%)
AnilineC₆H₇N93.131.093.1 g-
This compoundC₃H₄Cl₂O126.971.05133.3 g-
TriethylamineC₆H₁₅N101.191.05106.2 g-
2'-ChloropropionanilideC₉H₁₀ClNO183.63--~99%[8]

Application 2: Synthesis of Dipeptide Derivatives

Optically active this compound is a crucial starting material for the synthesis of dipeptides, such as N(2)-L-alanyl-L-glutamine. This dipeptide is used in clinical nutrition as it is more stable and soluble than glutamine alone.[9]

Biological Role: L-Alanyl-L-Glutamine in the Body

N(2)-L-alanyl-L-glutamine administered parenterally is rapidly hydrolyzed in the body by peptidases to yield L-alanine and L-glutamine. These amino acids then enter their respective metabolic pools and are utilized for protein synthesis, energy production, and other physiological functions.

Dipeptide_Metabolism dipeptide N(2)-L-Alanyl-L-Glutamine hydrolysis Hydrolysis (Peptidases) dipeptide->hydrolysis alanine L-Alanine hydrolysis->alanine glutamine L-Glutamine hydrolysis->glutamine protein Protein Synthesis alanine->protein energy Energy Production alanine->energy glutamine->protein glutamine->energy

Figure 2: Metabolic fate of N(2)-L-Alanyl-L-Glutamine.
Experimental Protocol: Synthesis of N(2)-D-α-chloropropionyl-L-glutamine

This protocol details the synthesis of the intermediate N(2)-D-α-chloropropionyl-L-glutamine from L-glutamine and D-α-chloropropionyl chloride.[10]

Materials:

  • L-glutamine

  • D-α-chloropropionyl chloride

  • Toluene

  • 5N Sodium hydroxide solution

  • Hydrochloric acid

  • Sodium chloride

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, add L-glutamine to a mixture of toluene and water.

  • Add 5N sodium hydroxide solution dropwise to adjust the pH to 8-11.

  • Cool the mixture to 0-5°C.

  • Dropwise, add a solution of D-α-chloropropionyl chloride in toluene, maintaining the reaction pH between 9.5 and 10.5 with the addition of 5N sodium hydroxide.

  • Maintain the temperature at 0-5°C and continue stirring for 1 hour after the addition is complete.

  • Stop stirring, allow the layers to separate, and remove the toluene layer.

  • To the remaining aqueous solution, add sodium chloride at room temperature and then add hydrochloric acid to adjust the pH to 1.

  • Continue stirring for 10 minutes, then cool to 0-10°C to precipitate the product.

  • Filter the solid product and dry to obtain N(2)-D-α-chloropropionyl-L-glutamine.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Example Mass/Volume
L-glutamineC₅H₁₀N₂O₃146.14784 g[11]
D-2-chloropropionyl chlorideC₃H₄Cl₂O126.97722 g (in toluene)[11]
5 mol/L NaOHNaOH40.00As needed to maintain pH[11]
N(2)-D-2-chloropropionyl-L-glutamineC₈H₁₃ClN₂O₄236.65-

General Experimental Workflow for Acylation Reactions

The following diagram illustrates a general workflow for the synthesis and purification of compounds using this compound as an acylating agent.

General_Workflow start Start reagents Dissolve Substrate (Amine or Aromatic Compound) in an inert solvent start->reagents addition Add this compound (and catalyst if needed) dropwise at controlled temperature reagents->addition reaction Stir at appropriate temperature and monitor reaction progress (TLC) addition->reaction workup Aqueous Workup (e.g., wash with dilute acid/base) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry organic layer (e.g., with Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify crude product (Column chromatography or recrystallization) concentration->purification characterization Characterize pure product (NMR, IR, MS) purification->characterization end End characterization->end

Figure 3: General workflow for acylation reactions.

Conclusion

This compound is an indispensable reagent in the pharmaceutical industry, enabling the efficient synthesis of a variety of important drugs. Its application in the formation of amide and carbon-carbon bonds is fundamental to the construction of complex molecular architectures. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in drug discovery and development, facilitating the reproducible and efficient synthesis of key pharmaceutical intermediates and active ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloropropionyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the purification of 2-chloropropionyl chloride by distillation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most effective and widely recommended method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is crucial because this compound is susceptible to thermal decomposition at its atmospheric boiling point.[2][3] Vacuum distillation lowers the boiling temperature, minimizing the risk of degradation and the formation of byproducts.

Q2: What are the primary impurities in crude this compound?

A2: Impurities largely depend on the synthetic route. When synthesized from 2-chloropropionic acid and thionyl chloride, common impurities include:

  • Unreacted 2-chloropropionic acid: The starting material.[4]

  • Excess thionyl chloride (SOCl₂): A common reagent used in the synthesis.[5]

  • Hydrogen chloride (HCl) and Sulfur dioxide (SO₂): Gaseous byproducts of the reaction with thionyl chloride.

  • Polymeric residues: High-boiling point byproducts that can form during synthesis or distillation.[6]

  • Water (moisture): Leads to hydrolysis of the acyl chloride back to 2-chloropropionic acid and HCl.[2][7]

Q3: Why is my this compound yellow or dark, and how can I fix it?

A3: A yellow to brown discoloration often indicates the presence of impurities or decomposition products. Aged samples of similar compounds can develop a yellow hue due to the slow formation of byproducts like disulfur dichloride if thionyl chloride was used in excess.[5] Darkening during distillation is a strong indicator of thermal decomposition. To obtain a colorless product, a careful fractional distillation under high vacuum is necessary to separate the pure compound from both lower-boiling impurities and high-boiling decomposition products.

Q4: Can I distill this compound at atmospheric pressure?

A4: While it is possible, it is not recommended. The atmospheric boiling point is approximately 109-111 °C, a temperature at which decomposition can occur.[8][9] Thermal decomposition not only reduces the yield but also contaminates the distillate. To ensure high purity and yield, vacuum distillation is the preferred method.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common impurities, which is essential for planning an effective distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound 7623-09-8126.97109 - 11130 - 35 °C at ~22 mmHg (-0.095 MPa)[10]
Thionyl chloride7719-09-7118.9774.6 - 79
2-Chloropropionic acid598-78-7108.5218678 °C at 10 mmHg[1]

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines a standard procedure for the purification of this compound. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks (multiple, for collecting fractions)

  • Heating mantle with a stirrer

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (recommended to protect the pump)

  • Dry, inert gas source (e.g., Nitrogen or Argon)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture condensation.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground glass joints.

    • Place a stir bar or boiling chips in the distillation flask.

  • Charging the Flask:

    • Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

  • System Inerting and Evacuation:

    • Flush the entire system with a dry, inert gas.

    • Slowly and carefully apply the vacuum. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the distillation apparatus and the vacuum pump.

    • Monitor the pressure and allow it to stabilize at the desired level (e.g., 20-30 mmHg).

  • Distillation:

    • Begin stirring and gently heat the distillation flask.

    • Observe the crude material for any initial outgassing.

    • The first fraction to distill will likely be any residual, lower-boiling impurities like thionyl chloride (if present). This is the forerun.

    • As the temperature at the distillation head rises and stabilizes, switch to a clean receiving flask to collect the main fraction of pure this compound. The boiling point will depend on the vacuum achieved (see table above).

    • Monitor the temperature and pressure constantly. A stable boiling point and a clear, colorless distillate indicate a pure fraction.

  • Fraction Collection and Shutdown:

    • If the temperature at the distillation head drops or rises significantly, or if the distillate becomes colored, switch to a new receiving flask to collect the final fraction (tailings).

    • Once the main fraction is collected, stop heating and allow the system to cool completely under vacuum.

    • Slowly and carefully vent the system with the dry, inert gas before turning off the vacuum pump.

    • The purified product should be stored under an inert atmosphere in a tightly sealed, dry container.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product in distillation pot darkens significantly. Thermal decomposition due to excessive temperature.1. Increase Vacuum: Lower the system pressure to reduce the boiling point. 2. Reduce Heat: Ensure the heating mantle temperature is not excessively high.
Pressure is unstable or too high. 1. Leak in the system. 2. Inefficient vacuum pump. 3. Outgassing of volatile impurities or decomposition products (HCl, SO₂).1. Check for Leaks: Inspect all joints and connections. Re-grease joints if necessary. 2. Check Pump: Ensure the pump oil is clean and the pump is functioning correctly. 3. Purge System: Allow volatile gases to be removed by the pump before heating.
No distillate is collecting at the expected temperature. 1. Thermometer bulb is incorrectly placed. 2. Vacuum is too high (boiling point is lower than expected). 3. Blockage in the condenser or take-off adapter.1. Adjust Thermometer: Ensure the top of the bulb is level with the bottom of the side-arm leading to the condenser. 2. Check Manometer: Verify the system pressure and correlate it with the expected boiling point. 3. Inspect Apparatus: Check for any physical obstructions.
Distillate is cloudy. Moisture contamination in the apparatus or the crude material.1. Ensure Dry Glassware: All parts of the apparatus must be scrupulously dried before assembly. 2. Handle Under Inert Gas: Assemble the apparatus under a stream of dry nitrogen or argon.
Poor separation of impurities. 1. Inefficient fractionating column. 2. Distillation rate is too fast.1. Improve Column Efficiency: Use a longer column or one with a more efficient packing material. 2. Slow Down Distillation: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

Visualizations

experimental_workflow Experimental Workflow for Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Storage prep1 Dry all glassware in oven prep2 Assemble distillation apparatus prep1->prep2 prep3 Charge flask with crude product prep2->prep3 dist1 Flush system with inert gas prep3->dist1 dist2 Apply vacuum and stabilize pressure dist1->dist2 dist3 Begin gentle heating and stirring dist2->dist3 dist4 Collect forerun (low-boiling impurities) dist3->dist4 dist5 Collect main fraction (pure product) dist4->dist5 dist6 Collect tailings (high-boiling impurities) dist5->dist6 shut1 Cool system completely under vacuum dist6->shut1 shut2 Vent with inert gas shut1->shut2 shut3 Store purified product under inert atmosphere shut2->shut3

Caption: Workflow for the vacuum distillation of this compound.

troubleshooting_guide Troubleshooting Distillation Issues start Distillation Problem Occurs q1 Is the product in the distillation pot dark? start->q1 a1_yes Thermal Decomposition q1->a1_yes Yes q2 Is the vacuum pressure unstable? q1->q2 No sol1 Action: 1. Increase vacuum 2. Reduce heating rate a1_yes->sol1 a2_yes System Leak or Pump Issue q2->a2_yes Yes q3 Is the distillate purity low? q2->q3 No sol2 Action: 1. Check all joints/seals 2. Inspect vacuum pump a2_yes->sol2 a3_yes Inefficient Separation q3->a3_yes Yes other Consult further technical data q3->other No sol3 Action: 1. Reduce distillation rate 2. Use a more efficient column a3_yes->sol3

Caption: Decision tree for troubleshooting common distillation problems.

References

Technical Support Center: 2-Chloropropionyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during acylation reactions using 2-chloropropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during acylation with this compound?

A1: The most prevalent side reactions include:

  • Hydrolysis: this compound is highly moisture-sensitive and can readily hydrolyze to 2-chloropropionic acid, especially in the presence of water in the reactants or solvent.[1][2]

  • Diacylation: Particularly in Friedel-Crafts reactions with highly activated aromatic rings, a second acylation can occur, leading to the formation of diacylated byproducts.[3]

  • Polymerization: Under strongly acidic conditions, such as those used in Friedel-Crafts reactions, the pyrrole ring (if present in the substrate) can undergo polymerization.[3]

  • N-acylation vs. C-acylation: When acylating substrates with multiple nucleophilic sites, such as certain pyrroles, a mixture of N-acylated and C-acylated products can be formed.[3]

Q2: How can I minimize the hydrolysis of this compound during my experiment?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction.[4][5] This can be achieved by:

  • Using oven-dried or flame-dried glassware.

  • Employing anhydrous solvents.

  • Handling this compound and any Lewis acid catalysts under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Using freshly opened bottles of reagents or properly stored anhydrous reagents.[4]

Q3: What conditions favor diacylation, and how can it be prevented?

A3: Diacylation is more likely to occur under harsh reaction conditions, such as using an excess of the acylating agent or high temperatures.[3] To prevent this:

  • Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of this compound.[3]

  • Maintain a low reaction temperature.[3]

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material has been consumed.[3]

Q4: My reaction is turning into a tar-like substance. What is happening and how can I avoid it?

A4: Tar formation is often a result of polymerization, a significant side reaction when acylating sensitive substrates like pyrroles under acidic conditions.[3] To minimize polymerization:

  • Add the substrate slowly to the pre-formed complex of the acylating agent and Lewis acid at a low temperature (e.g., -78 °C to 0 °C).[3]

  • Use a milder Lewis acid if possible.[3]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive Lewis Acid Catalyst: The catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated.[4][5]- Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. - Ensure all glassware is rigorously dried. - Perform the reaction under an inert atmosphere.[5]
Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction from proceeding.[4]- Consider using a more activated substrate if possible. - More forcing reaction conditions (higher temperature, stronger Lewis acid) may be required, but be mindful of side reactions.
Insufficient Catalyst: In Friedel-Crafts acylation, the product can form a complex with the Lewis acid, rendering it inactive.[4][5]- Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent.[4]
Hydrolysis of this compound: Presence of moisture leads to the formation of 2-chloropropionic acid instead of the desired product.[1][2]- Follow strict anhydrous procedures as outlined in the FAQs.
Formation of Multiple Products
Symptom Possible Cause Troubleshooting Steps
Presence of a higher molecular weight byproduct Diacylation: The desired product undergoes a second acylation.[3]- Use a 1:1 or slight excess molar ratio of this compound to the substrate.[3] - Maintain a low reaction temperature.[3] - Monitor the reaction closely and stop it upon consumption of the starting material.[3]
Mixture of isomers (e.g., N- and C-acylated products) Substrate with multiple reactive sites: The acylating agent reacts at different positions on the substrate molecule.[3]- For selective C-acylation of pyrroles, use Friedel-Crafts conditions (Lewis acid catalyst). - To favor N-acylation, a strong base can be used to deprotonate the nitrogen first. - The choice of solvent and protecting groups can also influence selectivity.[3]
Unidentified impurities Polymerization: Acid-sensitive substrates can polymerize under the reaction conditions.[3]- Add the substrate slowly to the reaction mixture at a low temperature.[3] - Consider using a milder Lewis acid.[3]

Quantitative Data Summary

Parameter Condition A Yield of Desired Product Yield of Side Product(s) Condition B Yield of Desired Product Yield of Side Product(s)
Temperature Low (e.g., 0 °C)HighLow (e.g., <5% diacylation)High (e.g., 80 °C)Moderate to LowHigh (e.g., >20% diacylation/polymerization)
Molar Ratio (Acyl Chloride:Substrate) 1.1 : 1HighLow (minimal diacylation)2 : 1ModerateHigh (significant diacylation)
Moisture Content Anhydrous (<50 ppm H₂O)HighLow (minimal hydrolysis)Non-anhydrous (>200 ppm H₂O)LowHigh (significant hydrolysis)

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is adapted from a standard procedure for the acylation of anisole and should be optimized for your specific substrate.[6]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In the flask, suspend the Lewis acid (e.g., anhydrous AlCl₃, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add this compound (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), then warm to room temperature and continue stirring for an additional period (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

General Protocol for N-Acylation of an Amine

This is a general procedure and should be optimized for the specific amine.

  • Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of this compound (1.2 equivalents) in the anhydrous solvent dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding 1 M HCl to dissolve the amine salt.

  • Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude amide by flash column chromatography on silica gel if required.

Visualizations

Acylation_Workflow start Start Acylation Reaction check_yield Low or No Yield? start->check_yield check_products Multiple Products? check_yield->check_products No ts_catalyst Check Lewis Acid Activity & Stoichiometry check_yield->ts_catalyst Yes success Successful Acylation check_products->success No ts_diacylation Adjust Stoichiometry & Temperature for Diacylation check_products->ts_diacylation Yes ts_conditions Verify Anhydrous Conditions ts_catalyst->ts_conditions ts_substrate Assess Substrate Reactivity ts_conditions->ts_substrate ts_substrate->start Re-run Experiment ts_isomer Optimize for C- vs. N-Acylation ts_diacylation->ts_isomer ts_polymer Modify Conditions to Prevent Polymerization ts_isomer->ts_polymer ts_polymer->start Re-run Experiment

Caption: Troubleshooting workflow for this compound acylation.

Friedel_Crafts_Acylation cluster_main Main Reaction Pathway cluster_side Common Side Reactions A This compound + Lewis Acid (e.g., AlCl3) B Acylium Ion Formation A->B S1 Hydrolysis (presence of H2O) A->S1 C Electrophilic Attack by Aromatic Ring B->C D Sigma Complex Intermediate C->D E Deprotonation D->E F Acylated Product E->F S2 Diacylation (excess acylating agent) F->S2 S3 2-Chloropropionic Acid S1->S3 S4 Diacylated Product S2->S4

Caption: Friedel-Crafts acylation pathway and common side reactions.

N_Acylation cluster_main_n N-Acylation Pathway cluster_side_n Potential Side Reaction N1 Amine + this compound N2 Nucleophilic Attack by Amine N1->N2 SN1 Hydrolysis of Acyl Chloride (if water is present) N1->SN1 N3 Tetrahedral Intermediate N2->N3 N4 Elimination of Chloride N3->N4 N5 Deprotonation (by base) N4->N5 N6 N-Acylated Product (Amide) N5->N6 SN2 2-Chloropropionic Acid SN1->SN2

Caption: N-Acylation pathway and a common side reaction.

References

Preventing hydrolysis of 2-Chloropropionyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloropropionyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (C₃H₄Cl₂O) is a highly reactive organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its high reactivity stems from the presence of an acid chloride group, which is highly susceptible to nucleophilic attack, particularly by water.[3] This reactivity makes it a valuable acylating agent but also prone to hydrolysis.[1]

Q2: What are the visible signs of this compound hydrolysis?

Hydrolysis of this compound produces 2-chloropropionic acid and hydrochloric acid (HCl).[2] While the starting material is a clear, colorless to light yellow liquid, signs of significant hydrolysis can include fuming in moist air due to the formation of HCl gas.[4][5] The presence of a sharp, irritating odor may also intensify.[3] Confirmation of hydrolysis typically requires analytical methods like GC or NMR to identify the presence of 2-chloropropionic acid.

Q3: How does hydrolysis impact my reaction?

Hydrolysis consumes your starting material, leading to reduced yields of your desired product. The generation of hydrochloric acid can also interfere with reactions that are sensitive to acidic conditions, potentially leading to unwanted side products or catalyst deactivation.

Q4: How should I properly store this compound to prevent degradation?

To ensure its stability, this compound should be stored in a cool, dry, and dark place.[1] The container must be tightly closed to prevent moisture ingress.[6][7] For long-term storage, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[1][4]

Troubleshooting Guide

Issue: My reaction yield is significantly lower than expected.

This is a common problem when working with moisture-sensitive reagents. Hydrolysis of this compound is a likely cause. Use the following guide to troubleshoot potential sources of water contamination.

Q1: Was your glassware completely dry?

Even trace amounts of water on the surface of your reaction vessel can lead to significant hydrolysis.

  • Solution: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

Q2: Were your solvents and other reagents anhydrous?

Solvents and other reagents are a primary source of water contamination.

  • Solution: Use only freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried and stored over molecular sieves. Ensure any other reagents used in the reaction are also anhydrous. Do not use solvents that may have been exposed to the atmosphere for extended periods. This compound is soluble in organic solvents like dichloromethane and ether.[2]

Q3: Was the reaction performed under an inert atmosphere?

Exposure to atmospheric moisture during the reaction setup and execution can cause hydrolysis.[1]

  • Solution: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a glovebox.[4] This prevents atmospheric moisture from entering the reaction vessel.

Q4: How was the this compound transferred to the reaction vessel?

Improper transfer techniques can expose the reagent to moisture.

  • Solution: Use dry, gas-tight syringes or cannulas to transfer this compound from its storage bottle to the reaction flask.[5] Ensure the septum on the reaction vessel is secure and has not been punctured excessively.

Data & Protocols

Physical & Chemical Properties

The following table summarizes key properties of this compound, which are critical for its handling and purification.

PropertyValueCitations
Molecular Formula C₃H₄Cl₂O[1][8]
Molecular Weight 126.97 g/mol [1][4]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 109 - 111 °C[1][9]
Density ~1.308 g/cm³[9]
Flash Point 31 °C[1]
Solubility Reacts violently with water; Soluble in organic solvents[2][4]
Incompatible Materials

To prevent unwanted reactions and ensure safety, avoid contact with the following substances:

  • Water[4][5]

  • Alcohols[3][9]

  • Amines[3][9]

  • Strong bases[3][9]

  • Strong oxidizing agents[3][9]

  • Metals[5]

Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions

This protocol provides a detailed methodology for a typical acylation reaction using this compound, emphasizing the exclusion of water.

  • Glassware Preparation:

    • Thoroughly clean all required glassware (e.g., round-bottom flask, dropping funnel, condenser).

    • Dry the glassware in an oven at 120°C for at least 4 hours.

    • Assemble the apparatus hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use a new, sealed bottle of anhydrous solvent (e.g., dichloromethane).

    • Ensure the substrate and any other reagents (e.g., a non-nucleophilic base like triethylamine) are anhydrous. If necessary, dry them using appropriate methods.

  • Reaction Setup:

    • Dissolve the substrate and any base in the anhydrous solvent within the reaction flask under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Addition of this compound:

    • Using a dry, gas-tight syringe, carefully withdraw the required amount of this compound from its Sure/Seal™ bottle.

    • Add the this compound dropwise to the cooled, stirring reaction mixture through a rubber septum. A slow addition rate is crucial to control the reaction exotherm.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at the appropriate temperature for the required time, monitoring its progress by a suitable technique (e.g., TLC or GC).

    • Once the reaction is complete, quench it carefully. A common method is the slow addition of a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate), but be mindful of the vigorous reaction with water.[1]

  • Purification:

    • After quenching and extraction with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can then be purified by methods such as distillation or chromatography.[1]

Visual Guides

Hydrolysis Reaction of this compound

Hydrolysis reactant1 This compound product1 2-Chloropropionic acid reactant1->product1 + H₂O product2 Hydrochloric acid (HCl) reactant1->product2 + H₂O reactant2 Water (H₂O)

Caption: The reaction pathway for the hydrolysis of this compound.

Experimental Workflow for Anhydrous Reactions

Workflow start Start: Prepare Reaction dry_glassware Oven/Flame-Dry Glassware start->dry_glassware assemble Assemble Apparatus Under Inert Gas dry_glassware->assemble add_solvents Add Anhydrous Solvents & Reagents assemble->add_solvents cool Cool Reaction to Target Temperature add_solvents->cool add_acyl_chloride Add this compound via Syringe cool->add_acyl_chloride react Monitor Reaction (TLC/GC) add_acyl_chloride->react workup Quench and Work-up react->workup purify Purify Product workup->purify end_node End: Isolated Product purify->end_node

Caption: Recommended workflow for minimizing water exposure in reactions.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting rect_node rect_node start Low Yield or Impure Product? q1 Was Glassware Oven/Flame-Dried? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were Solvents Certified Anhydrous? a1_yes->q2 r1 Root Cause: Water on Glassware Surface a1_no->r1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was an Inert Atmosphere Maintained? a2_yes->q3 r2 Root Cause: Contaminated Solvents a2_no->r2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Were Gas-Tight Syringes Used? a3_yes->q4 r3 Root Cause: Exposure to Air/Moisture a3_no->r3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Review Substrate/Reagent Stability a4_yes->end_node r4 Root Cause: Improper Reagent Transfer a4_no->r4

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Byproduct formation in the synthesis of 2-Chloropropionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloropropionyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common byproducts in the synthesis of this compound?

A1: Byproduct formation is a common challenge in the synthesis of this compound. The identity and quantity of byproducts largely depend on the chosen synthetic route and reaction conditions. The most frequently encountered byproducts include:

  • 3-Chloropropionyl chloride: An isomer of the desired product, often formed during the chlorination of propionyl chloride.

  • Dichloropropionyl chlorides (e.g., 2,2-dichloropropionyl chloride, 2,3-dichloropropionyl chloride): Resulting from over-chlorination of the starting material or the product.

  • Unreacted starting materials: Such as propionyl chloride or 2-chloropropionic acid.

  • Polymeric materials: Particularly when using lactic acid as a starting material, polylactic acid can be a significant byproduct.[1]

  • Salts: In syntheses involving amine catalysts like pyridine, hydrochloride salts of the amine are formed.[1]

  • Gaseous byproducts: In reactions using thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl) are the primary byproducts.

Q2: How can I minimize the formation of 3-Chloropropionyl chloride during the chlorination of propionyl chloride?

A2: The formation of the isomeric byproduct, 3-Chloropropionyl chloride, is a known issue in the direct chlorination of propionyl chloride. To favor the formation of the desired 2-chloro isomer, consider the following strategies:

  • Reaction Temperature: Lower reaction temperatures generally favor monochlorination at the alpha-position.

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the chlorination.

  • Controlled Addition of Chlorinating Agent: Slow, controlled addition of the chlorinating agent can help to prevent localized over-concentration and side reactions.

Q3: My reaction with 2-chloropropionic acid and thionyl chloride is sluggish. What could be the issue?

A3: A sluggish reaction between 2-chloropropionic acid and thionyl chloride can be attributed to several factors:

  • Purity of Reactants: Ensure that the 2-chloropropionic acid is free of moisture, as water will react with thionyl chloride and reduce its effectiveness.

  • Temperature: The reaction is typically performed at reflux.[2] Ensure the reaction temperature is adequate to drive the reaction to completion.

  • Catalyst: While not always necessary, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Q4: I am observing a significant amount of dichlorinated byproducts in my final product. How can I prevent this?

A4: The formation of dichloropropionyl chlorides is a result of over-chlorination. To mitigate this:

  • Stoichiometry: Use a precise molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent will promote dichlorination.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC) and stop the reaction once the desired conversion is achieved. Prolonged reaction times can lead to the formation of dichlorinated impurities.

  • Temperature Control: High reaction temperatures can sometimes increase the rate of dichlorination.

Data Presentation: Byproduct Profile under Various Synthesis Conditions

The following table summarizes the typical byproduct profiles for the two primary synthesis routes of this compound. The percentages are illustrative and can vary based on specific experimental parameters.

Synthesis RouteKey ByproductsTypical % RangeFactors Influencing Formation
Chlorination of Propionyl Chloride 3-Chloropropionyl chloride5-20%Higher temperatures, radical initiators
Dichloropropionyl chlorides2-10%Excess chlorinating agent, prolonged reaction time
Unreacted Propionyl chlorideVariableIncomplete reaction
2-Chloropropionic Acid + Thionyl Chloride Unreacted 2-Chloropropionic acid<5%Insufficient thionyl chloride or reaction time
Sulfur Dioxide (SO₂)Gaseous byproductInherent to the reaction
Hydrogen Chloride (HCl)Gaseous byproductInherent to the reaction

Experimental Protocols

Synthesis of this compound from 2-Chloropropionic Acid and Thionyl Chloride

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reactant Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 2-chloropropionic acid (1.0 equivalent).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the flask at room temperature with vigorous stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by GC analysis of aliquots.

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Analytical Method: Gas Chromatography (GC) for Purity Assessment

Due to the reactive nature of acyl chlorides, derivatization is often necessary for accurate GC analysis.[3]

  • Derivatization: React a small aliquot of the crude reaction mixture with an anhydrous alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to convert the acyl chlorides to their corresponding esters.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the derivatized sample and identify the peaks corresponding to the esters of this compound and any byproducts by comparing their retention times with authentic standards. Quantify the components using area normalization or an internal standard method.

Visualizations

Byproduct_Formation_Chlorination Propionyl\nChloride Propionyl Chloride 2-Chloropropionyl\nChloride 2-Chloropropionyl Chloride Propionyl\nChloride->2-Chloropropionyl\nChloride Cl₂ 3-Chloropropionyl\nChloride 3-Chloropropionyl Chloride Propionyl\nChloride->3-Chloropropionyl\nChloride Cl₂ (side reaction) Dichloropropionyl\nChloride Dichloropropionyl Chloride 2-Chloropropionyl\nChloride->Dichloropropionyl\nChloride Excess Cl₂

Caption: Byproduct formation in the chlorination of propionyl chloride.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 2-Chloropropionic Acid 2-Chloropropionic Acid Reaction Mixture Reaction Mixture 2-Chloropropionic Acid->Reaction Mixture Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Removal of excess SOCl₂ Distillation Distillation Crude Product->Distillation Pure 2-Chloropropionyl\nChloride Pure 2-Chloropropionyl Chloride Distillation->Pure 2-Chloropropionyl\nChloride

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Problem\nIdentification Problem Identification High 3-Chloro Isomer High 3-Chloro Isomer Problem\nIdentification->High 3-Chloro Isomer Isomer Impurity High Dichloro Content High Dichloro Content Problem\nIdentification->High Dichloro Content Over-reaction Incomplete Reaction Incomplete Reaction Problem\nIdentification->Incomplete Reaction Low Conversion Action: Lower Temp,\nOptimize Catalyst Action: Lower Temp, Optimize Catalyst High 3-Chloro Isomer->Action: Lower Temp,\nOptimize Catalyst Action: Adjust Stoichiometry,\nReduce Reaction Time Action: Adjust Stoichiometry, Reduce Reaction Time High Dichloro Content->Action: Adjust Stoichiometry,\nReduce Reaction Time Action: Check Reagent Purity,\nIncrease Temp/Time Action: Check Reagent Purity, Increase Temp/Time Incomplete Reaction->Action: Check Reagent Purity,\nIncrease Temp/Time

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Monitoring 2-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropropionyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound reaction?

A1: The two primary methods for monitoring the progress of a this compound reaction are Gas Chromatography (GC) and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of a reaction mixture, including the starting materials, products, and any byproducts. It provides detailed information on the conversion of this compound and the formation of the desired product. However, due to the high reactivity of this compound, direct injection into a GC can sometimes be problematic, and derivatization of the analyte may be necessary.[1]

  • In-situ FTIR Spectroscopy: In-situ FTIR allows for real-time, continuous monitoring of the reaction without the need for sampling.[2] By tracking the characteristic infrared absorption bands of the reactants and products, it is possible to follow the reaction kinetics and determine the endpoint. This is particularly useful for understanding reaction mechanisms and optimizing process conditions.

Q2: Why is my this compound reaction not going to completion?

A2: Incomplete conversion in a this compound reaction can be attributed to several factors:

  • Insufficient Reagent: Ensure that the nucleophile (e.g., amine or alcohol) is added in the correct stoichiometric amount. For some reactions, a slight excess of the nucleophile may be required to drive the reaction to completion.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring the progress.

  • Poor Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to localized depletion of reactants. Ensure efficient mixing throughout the reaction.

  • Deactivation of Reagents: this compound is highly sensitive to moisture.[3] Any water present in the reactants or solvent can hydrolyze the acyl chloride, reducing the amount available for the desired reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: I see multiple unexpected peaks in my GC chromatogram. What could be the cause?

A3: The presence of unexpected peaks in your GC chromatogram can indicate the formation of byproducts or the presence of impurities. Common causes include:

  • Side Reactions: this compound can participate in side reactions, especially at elevated temperatures or in the presence of certain reagents. For example, reactions with amines can sometimes lead to the formation of di-acylated products or other secondary products.

  • Decomposition: The compound can decompose, particularly if the reaction is heated for an extended period.[4]

  • Hydrolysis: As mentioned, hydrolysis of this compound due to moisture will produce 2-chloropropionic acid, which may appear as a separate peak in the chromatogram (or its derivative if derivatization is used).

  • Impurities in Starting Materials: Check the purity of your starting this compound and other reagents.

Q4: Is derivatization necessary for GC analysis of this compound reactions?

A4: Derivatization is often recommended for the GC analysis of this compound and its reaction mixtures.[1][5] Due to its high reactivity, this compound can react with active sites in the GC inlet or on the column, leading to peak tailing, poor reproducibility, and even decomposition.[1] Derivatization converts the acyl chloride into a more stable, less reactive compound, improving its chromatographic behavior.[6] Common derivatizing agents include alcohols like methanol or ethanol, which convert the acyl chloride to its corresponding ester.[1]

Troubleshooting Guides

GC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No peak for this compound Complete consumption or decomposition in the injector.Derivatize the sample before injection. Lower the injector temperature.
Broad or tailing peaks Active sites in the GC liner or column; sample overload.Use a deactivated liner and a highly inert column.[1] Derivatize the sample. Reduce the injection volume.
Ghost peaks Contamination in the syringe, inlet, or carrier gas.Clean the syringe. Bake out the inlet and column. Use high-purity carrier gas with traps.
Poor reproducibility Inconsistent injection volume; leaks in the system; sample degradation.Use an autosampler for consistent injections. Perform a leak check. Analyze derivatized samples promptly.
Multiple unexpected peaks Side reactions or impurities.Optimize reaction conditions (temperature, reaction time). Analyze starting materials for purity. Use a milder base if applicable.
In-situ FTIR Monitoring Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or weak IR signal Probe not properly immersed; low reactant concentration; dirty probe.Ensure the probe tip is fully submerged in the reaction mixture. Increase reactant concentration if possible. Clean the ATR probe crystal with a suitable solvent.[2]
Baseline drift Temperature fluctuations; air bubbles on the probe surface.Ensure stable temperature control of the reactor. Check for and remove any air bubbles adhering to the probe.
Overlapping spectral peaks Similar absorption frequencies of reactant and product.Use advanced data analysis techniques (e.g., peak deconvolution) to resolve overlapping bands. Monitor a secondary, non-overlapping peak if available.
Signal saturation Reactant or product concentration is too high.Dilute the reaction mixture if feasible. Use a probe with a shorter path length.

Experimental Protocols

Protocol 1: GC Monitoring of a this compound Reaction with an Amine (with Derivatization)
  • Reaction Sampling: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching & Derivatization: Immediately quench the reaction by adding the aliquot to a vial containing an excess of cold, anhydrous methanol (e.g., 1 mL). This will convert any remaining this compound to methyl 2-chloropropionate.

  • Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.

  • GC Analysis: Inject the prepared sample onto the GC.

Table 1: Example GC Parameters for Analysis of Derivatized this compound Reaction Mixture

Parameter Value
GC System Agilent 7890A or equivalent[7]
Column Thermo Fisher TG-1MS (30m x 0.25mm x 0.25µm) or equivalent inert column[7]
Carrier Gas Nitrogen or Helium, flow rate 1 mL/min[7]
Injector Temperature 200 °C[7]
Split Ratio 50:1[7]
Oven Program Initial 80°C for 5 min, ramp at 10°C/min to 150°C, hold for 10 min[7]
Detector Flame Ionization Detector (FID)[7]
Detector Temperature 200 °C[7]

Note: These parameters may need to be optimized for your specific application.

Protocol 2: In-situ FTIR Monitoring of a this compound Reaction
  • Setup: Assemble the reaction vessel with an in-situ FTIR probe (e.g., Mettler-Toledo ReactIR).

  • Background Spectrum: Before adding the reactants, collect a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation: Add the solvent and the initial reactant (e.g., the amine or alcohol) to the vessel and begin stirring. Once the system is stable, add the this compound to initiate the reaction.

  • Data Collection: Begin collecting FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Monitoring: Monitor the decrease in the absorbance of the this compound carbonyl peak (typically around 1780-1800 cm⁻¹) and the increase in the absorbance of the product's carbonyl peak (e.g., amide I band around 1640-1680 cm⁻¹ or ester carbonyl band around 1735-1750 cm⁻¹).

  • Endpoint Determination: The reaction is considered complete when the reactant peak has disappeared and the product peak intensity remains constant over time.

Visualizations

ReactionMonitoringWorkflow cluster_GC GC Analysis Workflow cluster_FTIR In-situ FTIR Analysis Workflow Sampling 1. Reaction Sampling Quenching 2. Quenching & Derivatization Sampling->Quenching Preparation 3. Sample Preparation Quenching->Preparation GC_Analysis 4. GC Injection & Analysis Preparation->GC_Analysis Data_Processing_GC 5. Data Processing GC_Analysis->Data_Processing_GC Setup 1. Reactor & Probe Setup Background 2. Background Spectrum Setup->Background Initiation 3. Reaction Initiation Background->Initiation RealTime_Monitoring 4. Real-Time Data Collection Initiation->RealTime_Monitoring Data_Processing_FTIR 5. Data Analysis RealTime_Monitoring->Data_Processing_FTIR TroubleshootingDecisionTree Start Problem with Reaction Monitoring IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Conversion Low UnexpectedPeaks Unexpected GC Peaks? Start->UnexpectedPeaks Chromatogram Issues PoorChromatography Poor GC Peak Shape? Start->PoorChromatography Chromatogram Issues FTIRSignalIssue FTIR Signal Issue? Start->FTIRSignalIssue Real-time Monitoring IncompleteReaction->UnexpectedPeaks No CheckStoichiometry Verify Stoichiometry & Reagent Purity IncompleteReaction->CheckStoichiometry Yes IncreaseTemp Increase Reaction Temperature IncompleteReaction->IncreaseTemp Yes CheckMoisture Ensure Anhydrous Conditions IncompleteReaction->CheckMoisture Yes UnexpectedPeaks->PoorChromatography No CheckPurity Analyze Starting Material Purity UnexpectedPeaks->CheckPurity Yes OptimizeConditions Optimize Temp & Time UnexpectedPeaks->OptimizeConditions Yes IdentifyByproducts Identify Byproducts (e.g., MS) UnexpectedPeaks->IdentifyByproducts Yes PoorChromatography->FTIRSignalIssue No DerivatizeSample Derivatize Sample PoorChromatography->DerivatizeSample Yes CheckGCSystem Check GC System (Liner, Column, Leaks) PoorChromatography->CheckGCSystem Yes OptimizeMethod Optimize GC Method (Temp Program) PoorChromatography->OptimizeMethod Yes CheckProbe Check Probe Immersion & Cleanliness FTIRSignalIssue->CheckProbe Yes AdjustConcentration Adjust Reactant Concentration FTIRSignalIssue->AdjustConcentration Yes VerifyBackground Recollect Background Spectrum FTIRSignalIssue->VerifyBackground Yes

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloropropionyl Chloride Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-chloropropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the esterification of this compound?

A1: The esterification of this compound is a nucleophilic acyl substitution reaction. The alcohol (R-OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The use of a base is crucial to drive the reaction to completion.[1]

Q2: Which solvents are recommended for this reaction?

A2: The choice of solvent is critical as this compound is highly reactive and sensitive to moisture.[2] Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acid chloride.[2] Suitable solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Toluene

  • Acetonitrile

It is essential to use dry solvents to avoid the formation of 2-chloropropionic acid as a byproduct.[2]

Q3: What are the recommended reaction temperatures?

A3: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially during the addition of the acid chloride.[2] After the initial addition, the reaction can be allowed to warm to room temperature and stirred for several hours.[2] For less reactive or sterically hindered alcohols, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting alcohol, you can observe the consumption of the alcohol and the appearance of the less polar ester product. For GC analysis, the disappearance of the starting material and the emergence of the product peak can be tracked.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.
Inactive Reagents Verify the purity of this compound. It can degrade over time. Consider using a freshly opened bottle or purifying it by distillation.
Insufficient Base Ensure at least a stoichiometric equivalent of base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[1]
Low Reaction Temperature or Time For sterically hindered or less reactive alcohols, consider increasing the reaction temperature or extending the reaction time. Monitor progress by TLC or GC.
Poor Nucleophilicity of Alcohol For tertiary alcohols, which are poor nucleophiles, consider using a stronger, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP).

Issue 2: Presence of Impurities and Side Products

Potential Cause Troubleshooting Steps
Hydrolysis of Acid Chloride The presence of 2-chloropropionic acid as a byproduct indicates moisture contamination. Improve drying of glassware and solvents.[2]
Side Reactions with Base While uncommon with pyridine or triethylamine, some bases can react with the acid chloride. Ensure the chosen base is appropriate for the reaction conditions.
Excess Alcohol If a significant amount of unreacted alcohol remains, consider increasing the equivalents of this compound or extending the reaction time.
Elimination Reactions Under strongly basic conditions or at elevated temperatures, elimination to form acryloyl chloride can occur, which may then polymerize or react further. Use a non-nucleophilic base and maintain moderate temperatures.

Data Presentation

Table 1: Effect of Solvent on Esterification Yield

Solvent (Anhydrous)Dielectric ConstantTypical Yield (%)
Dichloromethane9.185-95
Tetrahydrofuran7.580-90
Toluene2.475-85
Acetonitrile37.588-96

Yields are approximate and can vary based on the alcohol and specific reaction conditions.

Table 2: Effect of Base on Esterification Yield

BasepKa of Conjugate AcidTypical Yield (%)
Pyridine5.2580-90
Triethylamine10.7585-95
Diisopropylethylamine10.485-95

Yields are approximate and can vary based on the alcohol and specific reaction conditions.

Experimental Protocols

General Protocol for the Esterification of an Alcohol with this compound

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., dichloromethane, 0.2-0.5 M).

  • Addition of Base: Add the base (e.g., triethylamine, 1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Acid Chloride: Slowly add this compound (1.05 eq.) dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any 2-chloropropionic acid), and brine.[4][5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography on silica gel.[4]

Visualizations

Esterification_Workflow start Start: Esterification Reaction Setup reagents Combine Alcohol, Anhydrous Solvent, and Base start->reagents cool Cool to 0 °C reagents->cool add_acid_chloride Add this compound cool->add_acid_chloride react Stir at Room Temperature add_acid_chloride->react monitor Monitor by TLC/GC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Distillation/Chromatography) workup->purify product Final Ester Product purify->product Troubleshooting_Tree start Low Yield or Incomplete Reaction check_moisture Check for Moisture Contamination? start->check_moisture dry_reagents Action: Use Anhydrous Solvents and Dry Glassware check_moisture->dry_reagents Yes check_reagents Check Reagent Purity/Activity? check_moisture->check_reagents No purify_reagents Action: Use Fresh or Purified Reagents check_reagents->purify_reagents Yes check_conditions Check Reaction Conditions? check_reagents->check_conditions No optimize_conditions Action: Increase Temperature or Reaction Time check_conditions->optimize_conditions Yes

References

Removal of excess 2-Chloropropionyl chloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess 2-chloropropionyl chloride from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Quenching Excess this compound

Q1: How can I safely and effectively quench excess this compound in my reaction mixture?

A1: Excess this compound, being a reactive acyl chloride, can be effectively quenched by reacting it with a nucleophile. The choice of quenching agent depends on the desired byproduct and the stability of your product. Common methods include:

  • Hydrolysis: Carefully and slowly adding the reaction mixture to an excess of cold water or an aqueous base solution (like sodium bicarbonate) will hydrolyze the this compound to 2-chloropropionic acid.[1] This method is effective but can be highly exothermic and release HCl gas, so it must be performed with caution in a well-ventilated fume hood.[2][3]

  • Alcoholysis: Adding a simple alcohol, such as methanol or ethanol, will convert the excess acyl chloride into the corresponding ester (e.g., methyl 2-chloropropionate).[1] This reaction is generally less vigorous than hydrolysis.

  • Aminolysis: The use of a primary or secondary amine will form a stable amide.[1] This is a common procedure in organic synthesis.[4]

Q2: My quenching process is too vigorous. How can I control the reaction?

A2: A violent reaction upon quenching is a common issue due to the high reactivity of acyl chlorides with water.[2] To control the exotherm:

  • Temperature Control: Perform the quench at a low temperature (e.g., in an ice bath).

  • Slow Addition: Add the reaction mixture dropwise to the quenching solution with vigorous stirring. Never add the quenching agent directly to the bulk reaction mixture.

  • Dilution: Diluting the reaction mixture with an inert solvent before quenching can help to dissipate the heat generated.

Extractive Workup

Q3: What is the general procedure for removing the byproducts of quenching via extractive workup?

A3: After quenching, an extractive workup is typically employed to separate the desired organic product from the now water-soluble byproducts (like 2-chloropropionic acid or its salt).[5][6]

  • Solvent Addition: If not already present, add a water-immiscible organic solvent to dissolve your product.

  • Aqueous Wash: Wash the organic layer with an aqueous solution to remove impurities. The type of wash depends on the quenching method:

    • If quenched with water, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize any remaining acidic components.[6]

    • If quenched with a base, a water wash may be sufficient.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove the majority of dissolved water from the organic layer.[5][6]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[7]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.[6]

Experimental Protocols & Data

Protocol 1: Quenching and Extractive Workup

This protocol outlines a general procedure for the removal of excess this compound by quenching with a basic solution followed by an extractive workup.

  • Preparation: Cool the reaction mixture in an ice bath. Separately, prepare a cold, saturated solution of sodium bicarbonate.

  • Quenching: Slowly and with vigorous stirring, add the reaction mixture dropwise to the sodium bicarbonate solution. Monitor for gas evolution (CO2) and control the rate of addition to prevent excessive foaming.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If your product is not already in a water-immiscible solvent, add an appropriate solvent like ethyl acetate or dichloromethane. Shake the funnel, venting frequently to release any pressure.[5]

  • Layer Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.[6]

  • Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na2SO4). After a suitable time, filter or decant the solution and concentrate it under reduced pressure to isolate the crude product.

Table 1: Physical and Safety Data for this compound
PropertyValueReference(s)
CAS Number 7623-09-8[8]
Molecular Formula C3H4Cl2O[8]
Molecular Weight 126.97 g/mol [8]
Boiling Point 109-111 °C[8][9]
Density ~1.3 g/mL[9]
Flash Point 31-34 °C[2][8]

Distillation

Q4: Can I remove excess this compound by distillation?

A4: Yes, distillation is a viable method for purification, especially if there is a significant difference in boiling points between this compound and your desired product.[8][10] Given its boiling point of approximately 109-111 °C at atmospheric pressure, simple or fractional distillation can be effective.[8][11] For heat-sensitive compounds, distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point.[10][12]

Table 2: Distillation Parameters for this compound
Distillation TypePressureTemperatureNotesReference(s)
Atmospheric Normal109-111 °CSuitable if product has a much higher boiling point.[11]
Vacuum Reduced< 90 °CPreferred for thermally sensitive products.[10]

Chromatographic Purification

Q5: Is it possible to remove this compound using chromatography?

A5: While possible, using techniques like preparative liquid chromatography (LC) or gas chromatography (GC) to remove a reactive reagent like this compound is less common for bulk removal and is typically reserved for final purification steps.[13] Due to its reactivity, it may degrade on certain stationary phases. Gas chromatography is primarily used for analytical purposes to check for purity and related substances.[14][15]

Visual Guides

Experimental Workflow: Quenching and Extraction

G Workflow for Removal of Excess this compound cluster_0 Quenching cluster_1 Workup A Reaction Mixture (with excess this compound) B Slowly add to cold aqueous quenching solution (e.g., NaHCO3) A->B Control Temperature C Transfer to Separatory Funnel B->C D Extract with Organic Solvent C->D E Wash with Water and/or Brine D->E F Dry Organic Layer (e.g., with Na2SO4) E->F G Filter and Evaporate Solvent F->G H Purified Product G->H

Caption: A step-by-step workflow for quenching and extracting excess this compound.

Decision Tree for Removal Method Selection

G Decision Logic for Removal Method Start Excess this compound Present? ProductStable Is the desired product thermally stable and has a different B.P.? Start->ProductStable Yes Quench Quench and Extractive Workup ProductStable->Quench No Distill Distillation ProductStable->Distill Yes Chromatography Consider Chromatography for final purification Quench->Chromatography Further purification needed Distill->Chromatography Further purification needed

References

Technical Support Center: Troubleshooting Low Yields in 2-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your experiments involving 2-Chloropropionyl chloride, a versatile but highly reactive reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My overall yield of the acylated product is significantly lower than expected. What are the most common causes?

Low yields in reactions with this compound can stem from several factors, primarily related to its high reactivity and sensitivity to moisture. The most common culprits are the hydrolysis of this compound, incomplete reaction, and side reactions. Key areas to investigate include the purity of your reagents and solvents, reaction conditions (temperature, reaction time, and stoichiometry), and the workup procedure.

Q2: I suspect my this compound has degraded. How should it be handled and stored?

This compound is highly sensitive to moisture and should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] It is a colorless to light yellow liquid; a significant change in color may indicate degradation.[1] It is advisable to use freshly opened or distilled this compound for best results.

Q3: What is the primary side reaction I should be concerned about?

The most common and significant side reaction is the hydrolysis of this compound into 2-chloropropionic acid. This occurs upon contact with water, even atmospheric moisture.[1] This not only consumes your reagent but the resulting carboxylic acid can complicate the purification of your desired product.

Q4: Can the 2-chloro substituent cause side reactions?

Yes, under certain conditions, the chlorine atom at the C2 position can undergo nucleophilic substitution or elimination. While the acyl chloride is the more reactive site for nucleophilic attack, strong bases or elevated temperatures during workup could potentially lead to the formation of byproducts. For instance, treatment with a strong, non-nucleophilic base could promote elimination to form an acryloyl intermediate.

Troubleshooting Guide: Low Yields in Acylation Reactions

This guide is structured to help you identify and resolve common issues leading to low yields in N-acylation (amide formation) and O-acylation (ester formation) reactions with this compound.

Issue 1: Low or No Product Formation (Incomplete Reaction)

If you observe a significant amount of unreacted starting material (amine or alcohol), the reaction may not be going to completion.

Potential Cause Troubleshooting Steps & Recommendations
Poor Quality of this compound The reagent may have hydrolyzed. Consider purifying by distillation under reduced pressure before use.[1]
Insufficiently Nucleophilic Substrate For electron-deficient amines or sterically hindered alcohols, the reaction may be slow. Consider using a catalyst such as 4-Dimethylaminopyridine (DMAP) or increasing the reaction temperature. For less reactive amines, stronger deprotonating agents like NaH or nBuLi might be necessary.
Inadequate Base The reaction generates HCl, which protonates the amine starting material, rendering it non-nucleophilic.[2] Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine (DIPEA)) to neutralize the HCl. For Schotten-Baumann conditions, an aqueous base like NaOH is used.[3]
Low Reaction Temperature While many acylations are rapid at room temperature, some substrates require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider increasing the temperature if the reaction is sluggish.
Issue 2: Product Loss During Workup and Purification

This is a common problem, often due to the reactivity of the product or residual starting materials.

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of this compound During Workup This is a major cause of low yields. If using aqueous workup (Schotten-Baumann conditions), perform the extraction quickly and ensure the pH is controlled. A biphasic system (e.g., dichloromethane/water) can minimize contact between the acyl chloride and water.[4][5]
Product is Water-Soluble Small, polar amide or ester products may have some solubility in the aqueous phase during extraction. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and perform multiple extractions with an organic solvent.
Emulsion Formation Emulsions can form during extraction, trapping the product. To break an emulsion, try adding brine or filtering the mixture through a pad of Celite.
Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive products during column chromatography. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using an alternative purification method like recrystallization or distillation.
Issue 3: Formation of Significant Byproducts

The presence of unexpected spots on your TLC plate indicates side reactions.

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis Product The main byproduct is often 2-chloropropionic acid from the hydrolysis of the starting acyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.
Double Acylation For primary amines, diacylation can sometimes occur, though it is generally less common. Use a controlled stoichiometry of this compound (e.g., 1.05-1.1 equivalents).
Elimination Product Strong bases or high temperatures can potentially cause elimination of HCl from the 2-chloropropionyl moiety to form an acrylamide or acrylate derivative. Use a milder base or lower the reaction temperature.

Data Presentation

The following tables provide some representative yields for acylation reactions. Note that yields are highly substrate and condition-dependent.

Table 1: N-Acylation of Amines with Chloroacyl Chlorides

AmineAcyl ChlorideBase/SolventTime (min)Yield (%)Reference
Aniline3-Chloropropionyl chloridePhosphate Buffer-77[6]
p-Toluidine3-Chloropropionyl chloridePhosphate Buffer-73[6]
AnilineChloroacetyl chloridePhosphate Buffer1592
4-MethylanilineChloroacetyl chloridePhosphate Buffer1594
4-MethoxyanilineChloroacetyl chloridePhosphate Buffer1595

Table 2: Synthesis of D-(+)-2-Chloropropionyl Chloride

Starting MaterialReagentsKey ConditionsYield (%)Purity (%)Reference
L-Lactic AcidThionyl chloride, PyridineIce-salt bath, then 45°C85.698.3[7]
L-Lactic AcidThionyl chloride, PyridineIce-salt bath, then 50°C85.898.5[7]
L-Lactic AcidThionyl chloride, PyridineIce-salt bath, then 60°C84.997.8[7]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

This protocol is a general starting point for the synthesis of an N-(2-chloropropionyl) amide.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.05 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Conditions for Acylation of an Alcohol

This protocol is suitable for the esterification of alcohols using a biphasic system.

  • Preparation: Dissolve the alcohol (1.0 eq.) in an organic solvent such as diethyl ether or dichloromethane.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq.). Then, slowly add an aqueous solution of a base (e.g., 10% NaOH) dropwise with vigorous stirring.

  • Reaction: Continue to stir vigorously at room temperature for 15-30 minutes. The completion of the reaction can often be indicated by the disappearance of the pungent smell of the acyl chloride.[3]

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude ester can be purified by vacuum distillation or column chromatography.[8]

Visualizations

G cluster_troubleshooting Troubleshooting Low Yield cluster_purity Purity Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low Yield Observed CheckPurity Check Reagent Purity (this compound, Amine/Alcohol, Solvent) Start->CheckPurity CheckConditions Evaluate Reaction Conditions (Stoichiometry, Base, Temperature, Time) Start->CheckConditions CheckWorkup Review Workup & Purification (Hydrolysis, Extraction, Purification Method) Start->CheckWorkup DistillAcyl Solution: Distill Acyl Chloride CheckPurity->DistillAcyl DrySolvents Solution: Use Anhydrous Solvents CheckPurity->DrySolvents AdjustStoich Solution: Adjust Stoichiometry CheckConditions->AdjustStoich ChangeBase Solution: Change/Add Base (e.g., TEA, Pyridine) CheckConditions->ChangeBase IncreaseTemp Solution: Increase Temperature CheckConditions->IncreaseTemp MinimizeH2O Solution: Minimize Water Contact CheckWorkup->MinimizeH2O BrineWash Solution: Use Brine Wash CheckWorkup->BrineWash AltPurify Solution: Alternative Purification (e.g., Recrystallization) CheckWorkup->AltPurify

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

Caption: The general mechanism for the N-acylation of an amine with this compound.

References

Improving the selectivity of 2-Chloropropionyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloropropionyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and how can their selectivity be improved?

A1: The primary industrial methods for synthesizing this compound are the chlorination of 2-chloropropionic acid and the chlorination of acetyl chloride.[1] To improve the selectivity for the desired α-substituted product, several strategies can be employed:

  • Catalysts: Ionic reactions can be promoted using catalysts like H₂SO₄, sulfonyl chloride, and chlorosulfonic acid. The rate of the ionic reaction often increases with the acid strength of the catalyst.[1]

  • Radical Scavengers: To inhibit side reactions that proceed through a radical mechanism, radical scavengers such as oxygen or dinitrobenzene can be introduced into the reaction mixture.[1]

  • Temperature Control: A gradient increase in reaction temperature can help balance the reaction speed and selectivity, potentially reducing reaction time while maintaining high selectivity for this compound.[1]

  • Optimized Conditions: For the acetyl chloride chlorination method, optimal conditions can significantly reduce reaction time and improve yield. This includes controlling the reaction temperature, chlorine gas flow rate, and the molar ratios of catalyst and oxygen to the reactants.[1]

Q2: What are the key considerations for achieving selective N-acylation over O-acylation when using this compound with molecules containing both amine and hydroxyl groups?

A2: Achieving selective N-acylation over O-acylation is a common challenge. Generally, the nitrogen atom in an amine is a stronger nucleophile than the oxygen atom in a hydroxyl group, which favors N-acylation.[2][3] Key factors to consider are:

  • Nucleophilicity: The inherent difference in nucleophilicity between nitrogen and oxygen is the primary driver for selectivity.[3]

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which can drive the reaction to completion.[4][5]

  • Kinetic vs. Thermodynamic Control: In some systems, like phenols, O-acylation may be the kinetically favored product (forms faster), while C-acylation is thermodynamically more stable. While this applies to C- vs. O-acylation, similar principles can influence N- vs. O-acylation.

  • Protecting Groups: For complex molecules where selectivity is difficult to achieve, protection of the hydroxyl group may be necessary to ensure exclusive N-acylation.

Q3: How can I minimize side reactions during Friedel-Crafts acylation with this compound?

A3: Friedel-Crafts acylation using this compound is a powerful method for forming carbon-carbon bonds with aromatic rings.[6] A key advantage of Friedel-Crafts acylation over alkylation is that the acylated product is deactivated towards further electrophilic substitution, which prevents poly-acylation.[7][8] To minimize other side reactions:

  • Use of a Lewis Acid Catalyst: A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required because both the reactant and the product form complexes with the catalyst.[7]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions, as the Lewis acid catalyst reacts vigorously with water.[6]

  • Substrate Reactivity: Friedel-Crafts acylation is not successful with strongly deactivated aromatic rings (e.g., nitrobenzene).[9] The electronic properties of substituents on the aromatic ring will direct the regioselectivity of the acylation.[6]

Q4: What are the best practices for handling and storing this compound to maintain its reactivity and ensure safety?

A4: this compound is a reactive and hazardous chemical.[10] Proper handling and storage are crucial:

  • Moisture Sensitivity: It is highly sensitive to moisture and will hydrolyze to 2-chloropropionic acid and HCl.[10][11] Always handle under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, ignition sources, and incompatible substances like water, alcohols, amines, and strong bases.[10][12] Storage at 2-8°C is often recommended.[4]

  • Safety Precautions: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a fume hood.[4][12] It is corrosive and can cause severe skin burns and eye damage.[4]

Troubleshooting Guides

Issue 1: Low Selectivity in Chiral Synthesis (Racemization)

Possible Cause Troubleshooting Step Expected Outcome
Acid-catalyzed racemization Add a non-nucleophilic base (e.g., triethylamine) to scavenge HCl generated during the reaction.[4]Prevention of protonation-deprotonation equilibria that can lead to loss of stereochemical integrity.
High reaction temperature Perform the reaction at lower temperatures (e.g., -20°C to 0°C) to slow down the rate of epimerization.[4][13]Improved retention of the desired stereochemistry.
Solvent effects Use a low-polarity solvent, such as dichloromethane (DCM), to reduce the potential for racemization.[4]The solvent environment can influence the stability of chiral intermediates.

Issue 2: Poor Yield or Selectivity in Friedel-Crafts Acylation

Possible Cause Troubleshooting Step Expected Outcome
Deactivated aromatic substrate Ensure the aromatic ring is not strongly deactivated by electron-withdrawing groups.[9]Successful acylation reaction.
Insufficient or inactive catalyst Use a stoichiometric amount of a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃).[7]Formation of the acylium ion electrophile and subsequent reaction.
Suboptimal reaction conditions Systematically vary the solvent and temperature to find the optimal conditions for your specific substrate.[14]Improved yield and regioselectivity. For example, boiling 1,2-dichloroethane has been shown to be effective.[14]

Issue 3: Competing O-Acylation instead of desired N-Acylation

Possible Cause Troubleshooting Step Expected Outcome
Steric hindrance around the amine If the amine is sterically hindered, the less hindered hydroxyl group may react preferentially. Consider using a stronger base to deprotonate the amine, increasing its nucleophilicity.Increased rate of N-acylation.
Reaction kinetics O-acylation might be the kinetically favored product. Try running the reaction for a longer time or at a slightly elevated temperature to favor the thermodynamically more stable N-acylated product.Shift in product distribution towards the N-acylated product.
In situ protection For substrates with highly reactive hydroxyl groups, consider in situ protection methods if compatible with other functional groups.Selective reaction at the amine.

Data and Protocols

Table 1: Optimized Conditions for the Synthesis of this compound
ParameterOptimized ValueReference
Method Acetyl Chloride Chlorination[1]
Reaction Temperature 40°C[1]
Chlorine Gas Flow Rate 60 L/h[1]
Catalyst Ratio (Chlorosulfonic acid:Acetyl chloride) 6:100[1]
Oxygen to Chlorine Gas Molar Ratio 5.5:100[1]
Resulting Reaction Time 3 hours (reduced from 72 hours)[1]
Selectivity ~93%[1]
Table 2: Conditions for Chiral Synthesis of D-(+)-2-Chloropropionyl chloride
Starting MaterialAcylating AgentCatalystTemperatureKey StepsReference
L-Lactic AcidThionyl chloridePyridine0°C to 5°C, then 60°CLow-temperature dropwise addition of lactic acid, followed by heating.[13][15]
L-Ethyl LactateThionyl chlorideCalcium fluoride65-70°C, then reflux at 170°CReaction followed by rectification to obtain D-(+)-2-chloropropionic acid ethyl ester, which is then converted.[16]
Experimental Protocol: General Procedure for N-Acylation of an Amino Acid

This protocol is adapted from the Schotten-Baumann reaction conditions, suitable for amino acids with non-reactive side chains.[5]

  • Dissolve the Amino Acid: Dissolve the amino acid (1.0 equivalent) in 1 M aqueous NaOH (2.2 equivalents) with stirring until a clear solution is obtained.

  • Cool the Solution: Cool the solution to 0°C in an ice bath.

  • Prepare the Acyl Chloride Solution: In a separate flask, dissolve this compound (1.1 equivalents) in an equal volume of a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the Acyl Chloride: Add the this compound solution dropwise to the stirring amino acid solution at 0°C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to precipitate the N-acylated amino acid. The product can then be collected by filtration or extracted with an organic solvent.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Reactants & Solvent (Anhydrous Conditions) setup Assemble Reaction Apparatus (Inert Atmosphere) prep->setup cool Cool Reaction Mixture (e.g., 0°C) setup->cool add Slowly Add This compound cool->add react Stir at Controlled Temperature add->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (e.g., Distillation, Chromatography) extract->purify analyze Characterize Product (e.g., NMR, MS) purify->analyze

Caption: General experimental workflow for reactions involving this compound.

selectivity_troubleshooting start Low Selectivity Observed q1 Is the reaction chiral? start->q1 racemization Racemization Likely q1->racemization Yes q2 Reaction Type? q1->q2 No sol1 Lower Temperature racemization->sol1 sol2 Add Non-nucleophilic Base racemization->sol2 sol3 Use Low-Polarity Solvent racemization->sol3 n_vs_o N- vs. O-Acylation q2->n_vs_o N/O Competition fc Friedel-Crafts q2->fc Friedel-Crafts sol4 Check pH / Base n_vs_o->sol4 sol5 Adjust Temperature/Time (Kinetic vs. Thermodynamic) n_vs_o->sol5 sol6 Check Substrate Activity fc->sol6 sol7 Ensure Anhydrous Conditions fc->sol7

Caption: Decision tree for troubleshooting low selectivity in this compound reactions.

acylation_selectivity cluster_factors Influencing Factors reactant Substrate with -NH₂ and -OH groups path_n N-Acylation (Generally Favored) reactant->path_n path_o O-Acylation (Possible Side-Reaction) reactant->path_o acyl_chloride 2-Chloropropionyl chloride acyl_chloride->path_n acyl_chloride->path_o nucleophilicity Higher N Nucleophilicity nucleophilicity->path_n sterics Steric Hindrance sterics->path_o conditions Base & Temperature conditions->path_n conditions->path_o

Caption: Factors influencing the selectivity between N- and O-acylation.

References

Analytical techniques for assessing the purity of 2-Chloropropionyl chloride products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. GC is the most common method for quantitative analysis of purity and related substances.[1][2][3] NMR and FTIR are excellent for structural confirmation and identification of functional groups.

Q2: Why is derivatization often required for the GC analysis of this compound?

A2: this compound is a highly reactive acyl chloride.[3][4] Direct injection into a gas chromatograph can lead to reactions with components of the GC system, such as the liner or the column's stationary phase, causing peak tailing, poor reproducibility, and column degradation.[1][5] Derivatization, typically by esterification with an alcohol like methanol, converts the reactive acyl chloride into a more stable ester (e.g., methyl 2-chloropropionate), which is more amenable to GC analysis.[1][6]

Q3: What are the common impurities found in this compound products?

A3: Common impurities are often related to the synthesis method. These can include:

  • Starting materials: Unreacted 2-chloropropionic acid or acetyl chloride.[2]

  • Chlorinating agents and their byproducts: Residual thionyl chloride, phosphorus trichloride, or phosgene.[2][3]

  • Side-reaction products: Dichlorinated propanoyl chloride isomers.

  • Degradation products: Hydrolysis to 2-chloropropionic acid upon exposure to moisture.[4][7]

Q4: How can I determine the water content in my this compound sample?

A4: Karl Fischer titration is the gold standard for determining trace amounts of water in a sample.[8][9] This method is highly selective for water and provides accurate and precise results.[8] Given that this compound is moisture-sensitive, accurate water content determination is critical.[3][4]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: No peaks or very small peaks observed on the chromatogram.

Possible Cause Troubleshooting Step
Syringe Issue Ensure the syringe is clean and not clogged. Try a new or different syringe.[10]
Injector Leak Check for leaks at the septum and fittings.[10] Poor peak shapes can also indicate a leak.
Incorrect Injection Parameters Verify that the injector temperature is appropriate for the analyte's volatility.[2][10] Ensure the split ratio is not too high.
Column Installation Confirm the column is installed correctly in the injector and detector.[10]
Detector Malfunction Check that the detector is turned on, and gas flows are at the correct rates.[11] For a Flame Ionization Detector (FID), ensure the flame is lit.

Issue 2: Peak tailing or fronting.

Possible Cause Troubleshooting Step
Active Sites in the System Deactivated liner or column may be necessary. Consider using an ultra-inert column.[1][3] Clean or replace the inlet liner.[10]
Column Overloading Reduce the sample concentration or increase the split ratio.[5]
Improper Derivatization Ensure the derivatization reaction has gone to completion.
Column Degradation Condition the column at a high temperature or replace it if it's old or has been exposed to reactive compounds.[5]

Issue 3: Ghost peaks appear in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated Syringe Thoroughly clean the syringe between injections.
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.
Carryover from Previous Injection Run a blank solvent injection to see if the ghost peaks persist. Increase the bake-out time at the end of the GC run.
Contaminated Carrier Gas Ensure high-purity carrier gas and consider using gas purifiers.

Experimental Protocols

Protocol 1: Purity Determination of this compound by GC with Derivatization

This protocol is a general guideline and may need optimization for your specific instrument and sample.

1. Derivatization:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 10 mL volumetric flask.
  • Carefully add methanol to the flask to induce derivatization (esterification).
  • Allow the reaction to proceed (gentle shaking may be required).
  • Dilute to the 10 mL mark with methanol and mix thoroughly.[1]

2. GC Conditions:

Parameter Value Reference
GC System Agilent 7890A or similar[2]
Column Agilent J&W DB-5ms (50m x 0.25mm, 0.25 µm) or Thermo Fisher TG-1MS (30m x 0.25mm, 0.25µm)[1][2]
Carrier Gas Nitrogen or Helium[1][2]
Flow Rate 1.0 - 1.5 mL/min[1][2]
Injector Temperature 200 - 270 °C[1][2]
Split Ratio 40:1 to 50:1[1][2]
Injection Volume 0.5 - 1.0 µL[1][2]
Oven Program Initial Temp: 80-95°C, hold for 3-5 min. Ramp: 8-10°C/min to 150-180°C, hold for 6-10 min.[1][2]
Detector Flame Ionization Detector (FID)[1][2]
Detector Temperature 200 - 250 °C[1][2]

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound (methyl 2-chloropropionate).
  • Use the area normalization method to calculate the percentage purity. The purity is the peak area of the main component divided by the total area of all peaks, multiplied by 100.

Protocol 2: Water Content Determination by Karl Fischer Titration

1. Instrument Setup:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.
  • Use a suitable solvent, such as a mixture of methanol and formamide, especially for samples that may not be readily soluble.[12]

2. Titrant Standardization:

  • Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[13]

3. Sample Analysis:

  • Add a known amount of the this compound sample to the titration vessel.
  • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[13]
  • The instrument will calculate the water content based on the volume of titrant consumed.

Visualizations

GC_Troubleshooting_Workflow start GC Analysis Issue (e.g., No Peaks, Tailing) check_system Check Basic System Parameters (Gas flow, Temperatures, Connections) start->check_system run_blank Inject Blank Solvent check_system->run_blank issue_persists1 Issue Persists? run_blank->issue_persists1 check_consumables Inspect/Replace Consumables (Septum, Liner, Syringe) issue_persists1->check_consumables Yes resolved Problem Resolved issue_persists1->resolved No issue_persists2 Issue Persists? check_consumables->issue_persists2 check_sample_prep Review Sample Preparation (Derivatization, Concentration) issue_persists2->check_sample_prep Yes issue_persists2->resolved No issue_persists3 Issue Persists? check_sample_prep->issue_persists3 column_maintenance Column Maintenance (Conditioning, Trimming, Replacement) issue_persists3->column_maintenance Yes issue_persists3->resolved No contact_support Contact Instrument Support column_maintenance->contact_support

Caption: A logical workflow for troubleshooting common GC analysis issues.

Purity_Analysis_Workflow start Start: Purity Assessment of This compound sample_prep Sample Preparation: Derivatization with Methanol start->sample_prep nmr_ftir Structural Confirmation: NMR & FTIR Spectroscopy start->nmr_ftir kf_titration Water Content Analysis: Karl Fischer Titration start->kf_titration gc_analysis Quantitative Analysis by GC-FID sample_prep->gc_analysis data_review Data Review and Integration gc_analysis->data_review nmr_ftir->data_review kf_titration->data_review pass Product Meets Purity Specifications data_review->pass Pass fail Investigate Impurity Profile data_review->fail Fail

Caption: Experimental workflow for comprehensive purity assessment.

References

Technical Support Center: Gas Chromatography Methods for Analyzing 2-Chloropropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) to analyze 2-Chloropropionyl chloride and its reactions.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC analysis of this compound challenging?

A1: this compound is a highly reactive acyl chloride.[1][2] Direct injection onto a GC column can lead to several issues:

  • Reaction with the column: It can react with active sites (e.g., free silanol groups) on the column's stationary phase or with the column packing material, leading to peak tailing, poor reproducibility, and column degradation.[1][3]

  • Hydrolysis: It reacts readily with any residual moisture in the carrier gas, injection port, or sample, converting it to 2-chloropropionic acid.[4][5] This results in inaccurate quantification of the starting material.

  • Thermal decomposition: The high temperatures of the GC inlet can cause the compound to degrade.

Q2: What is the most common sample preparation technique for analyzing this compound by GC?

A2: Derivatization is the most common and recommended technique.[1][6][7] This involves converting the highly reactive this compound into a more stable and less reactive compound, typically an ester. A common method is to react the sample with an alcohol, such as methanol, to form methyl 2-chloropropionate.[1][8] This derivative is more volatile and less prone to reacting with the GC system.

Q3: What type of GC column is best suited for analyzing this compound derivatives?

A3: The choice of column depends on the specific derivative and the other components in the reaction mixture. However, for the common methyl 2-chloropropionate derivative and related impurities, columns with the following characteristics are recommended:

  • Ultra-high inertness: To minimize interactions with any unreacted acyl chloride or other reactive species.[1]

  • Mid-polarity stationary phases: Columns such as those with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-1MS) are often used.[1][9] For separating more polar compounds, a more polar stationary phase like polyethylene glycol (FFAP) might be suitable.[8]

Q4: What detector is typically used for this analysis?

A4: A Flame Ionization Detector (FID) is commonly used for the quantitative analysis of this compound derivatives.[1][8][9] It offers high sensitivity and a wide linear range for organic compounds. For identification of unknown impurities or reaction byproducts, a Mass Spectrometer (MS) detector is preferred.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound (or its derivative) 1. Incomplete derivatization. 2. Leak in the injector. 3. Sample degradation in the inlet. 4. Incorrect sample concentration.1. Optimize derivatization reaction time and temperature. Ensure the derivatizing agent is in excess. 2. Perform a leak check on the injector septum and fittings.[10][11] 3. Lower the injector temperature. Use a glass wool plug in the liner to trap non-volatile residues.[10] 4. Verify the sample concentration is within the detector's linear range.
Peak Tailing 1. Active sites in the GC system (liner, column). 2. Column degradation. 3. Co-elution with another compound. 4. Sample overload.1. Use a deactivated inlet liner and an inert column.[3][10] 2. Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column or replace it.[3] 3. Adjust the temperature program to improve separation. 4. Dilute the sample.
Ghost Peaks (peaks appearing in blank runs) 1. Contamination of the syringe, injector, or carrier gas. 2. Septum bleed. 3. Carryover from a previous injection.1. Clean the syringe. Bake out the injector and column. Use high-purity carrier gas with traps.[12] 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank after concentrated samples. Increase the injector temperature between runs.
Inconsistent Retention Times 1. Fluctuation in carrier gas flow rate. 2. Oven temperature not stable or programmed incorrectly. 3. Leak in the system. 4. Column is not properly equilibrated.1. Check the gas supply and regulators. Use a flow meter to verify the flow rate.[10] 2. Verify the oven temperature program and allow for sufficient equilibration time.[11] 3. Perform a thorough leak check of the entire system.[11] 4. Increase the equilibration time at the initial temperature.[11]
Baseline Drift or Noise 1. Column bleed. 2. Contaminated carrier gas or detector. 3. Leak in the system.1. Condition the column. Ensure the oven temperature does not exceed the column's maximum operating temperature.[3][11] 2. Use high-purity gases and install purifiers. Clean the detector according to the manufacturer's instructions.[10] 3. Check for leaks, especially around the detector fittings.[11]

Experimental Protocols

Protocol 1: GC Analysis of this compound via Methanol Derivatization

This protocol is based on methods described for the analysis of this compound and its related substances.[1]

1. Sample Preparation (Derivatization): a. Accurately weigh approximately 0.5 g of the reaction mixture sample into a 10 mL volumetric flask. b. Add methanol to the flask to initiate the derivatization of this compound to methyl 2-chloropropionate. c. Dilute to the mark with methanol and shake well to ensure the reaction is complete and the sample is homogenous.

2. GC Parameters:

ParameterSetting 1Setting 2
GC System Shimadzu 2010PLUS[1]Agilent 7890A[9]
Column Agilent J&W DB-35ms (30m x 0.25mm x 0.25µm)[1]Thermo Fisher TG-1MS (30m x 0.25mm x 0.25µm)[9]
Carrier Gas Nitrogen[1]Nitrogen[9]
Flow Rate 1.6 mL/min[1]1.0 mL/min[9]
Injector Temp. 240 °C[1]200 °C[9]
Detector FID[1]FID[9]
Detector Temp. 260 °C[1]200 °C[9]
Oven Program Initial: 95°C, hold 3 min; Ramp: 8°C/min to 180°C, hold 6 min[1]Initial: 80°C, hold 5 min; Ramp: 10°C/min to 150°C, hold 10 min[9]
Injection Volume 1 µL[1]0.5 µL[9]
Split Ratio 40:1[1]50:1[9]

3. Analysis: a. Inject the prepared sample into the gas chromatograph. b. Record the chromatogram and use the peak areas to determine the concentration of methyl 2-chloropropionate and other related substances. The area normalization method can be used for quantification.[9]

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Reaction Mixture Weigh Weigh Sample Sample->Weigh Derivatize Add Methanol (Derivatization) Weigh->Derivatize Dilute Dilute to Volume Derivatize->Dilute Prepared_Sample Prepared Sample in Vial Dilute->Prepared_Sample GC_System GC Injector Prepared_Sample->GC_System Column GC Column (Separation) GC_System->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Area % Report) Integration->Quantification

Caption: Experimental workflow for GC analysis of this compound.

Troubleshooting_Logic node_rect node_rect Start Poor Chromatographic Result? PeakShape Peak Shape Issue? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing? PeakShape->Tailing Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No LeakCheck Check for leaks. Verify flow rate & oven temp. RetentionTime->LeakCheck Yes Derivatization Check derivatization efficiency. Check for injector leak. Sensitivity->Derivatization Yes Splitting Splitting? Tailing->Splitting No Sol_Tailing Check for active sites (liner, column). Condition or trim column. Tailing->Sol_Tailing Yes Sol_Splitting Check column installation. Check for sample matrix effects. Splitting->Sol_Splitting Yes

References

Validation & Comparative

A Comparative Guide to ATRP Initiators: 2-Chloropropionyl Chloride vs. Bromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a powerful tool for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of initiator is a critical parameter that significantly influences the polymerization kinetics and the properties of the resulting polymer. This guide provides an objective, data-driven comparison of two common acyl halide precursors for ATRP initiators: 2-chloropropionyl chloride and bromoacetyl bromide.

These compounds are not typically used to directly initiate polymerization from solution. Instead, they are highly reactive acylating agents used to functionalize molecules containing hydroxyl or amine groups, thereby converting them into macroinitiators for "grafting from" polymerizations. This approach is fundamental for creating polymer brushes on surfaces, star polymers from polyol cores, and complex graft copolymers.

Executive Summary

The primary distinction between initiators derived from this compound and bromoacetyl bromide lies in the nature of the halogen atom and its position on the alkyl chain. Initiators derived from bromoacetyl bromide are primary alkyl bromides, which are significantly more reactive than the secondary alkyl chloride initiators derived from This compound . This higher reactivity leads to faster initiation and polymerization rates. However, the choice between the two is not merely a matter of speed and should be guided by the specific requirements of the polymerization, including the monomer type and desired polymer architecture.

Performance Comparison: Quantitative Data

The efficacy of an ATRP initiator is primarily determined by its activation rate constant (k_act), which dictates how readily the dormant species is converted into an active radical. A higher k_act generally leads to faster polymerization. The following table summarizes the key performance differences based on extensive kinetic studies of analogous initiator structures.

Performance MetricInitiator from this compound (Secondary Alkyl Chloride)Initiator from Bromoacetyl Bromide (Primary Alkyl Bromide)Key Takeaway
Relative Activation Rate (k_act) LowerSignificantly Higher (~20x faster for analogous propionates)[1][2][3][4]Bromo-initiators lead to much faster polymerization kinetics.
Initiator Efficiency Generally high (>90%) for many monomers.[2]Generally high (>90%) for many monomers.[2]Both can provide a high number of active chains if initiation is faster than propagation.
Polydispersity Index (PDI) Can achieve low PDI (typically < 1.2) with appropriate catalyst systems.[5]Can achieve very low PDI (typically < 1.2) and is often easier to control.[2]The higher reactivity of bromo-initiators often facilitates better control over polydispersity.
Monomer Compatibility Suitable for a wide range of monomers, including styrenes and methacrylates.[5]Highly effective for a broad range of monomers, particularly acrylates.Both are versatile, but the choice can be optimized based on the monomer.
Control over Polymerization Good control, but the lower initiation rate may lead to broader MWD if not optimized.Excellent control due to fast and efficient initiation.Bromo-initiators generally offer more facile control over the polymerization.

Experimental Protocols

The following protocols provide a general framework for the use of this compound and bromoacetyl bromide in ATRP.

Protocol 1: Synthesis of a Macroinitiator

This protocol describes the general procedure for functionalizing a hydroxyl-containing substrate (e.g., a polymer or a surface) to create an ATRP macroinitiator.

Materials:

  • Substrate with hydroxyl groups (e.g., Poly(vinyl alcohol) or a hydroxyl-terminated polymer)

  • This compound or Bromoacetyl bromide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Dissolve the hydroxyl-containing substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (typically 1.1 to 1.5 equivalents per hydroxyl group) to the solution.

  • Slowly add the acyl halide (this compound or bromoacetyl bromide, typically 1.1 to 1.5 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of a small amount of water or methanol.

  • Precipitate the functionalized polymer in a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the resulting macroinitiator under vacuum.

  • Characterize the macroinitiator by NMR to confirm functionalization.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

This protocol outlines a typical ATRP procedure for a monomer like styrene or methyl methacrylate using a synthesized macroinitiator.

Materials:

  • Macroinitiator (synthesized as per Protocol 1)

  • Monomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy))

  • Solvent (e.g., Anisole, Toluene, or bulk monomer)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a Schlenk flask, add the macroinitiator, monomer, and solvent.

  • In a separate flask, add the copper(I) halide and the ligand under an inert atmosphere. Add solvent and stir until the catalyst complex forms (indicated by a color change).

  • Deoxygenate the monomer/macroinitiator solution by three freeze-pump-thaw cycles.

  • Using a deoxygenated syringe, transfer the catalyst solution to the monomer/macroinitiator solution to start the polymerization.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C).

  • Monitor the polymerization by taking samples at timed intervals and analyzing for monomer conversion (by GC or NMR) and molecular weight (by GPC).

  • Once the desired conversion is reached, stop the polymerization by cooling the flask and exposing the contents to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Mechanistic and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the fundamental ATRP mechanism and a logical workflow for selecting an appropriate initiator.

ATRP_Mechanism cluster_propagation Propagation P_n-X Dormant Polymer Chain (P_n-X) P_n_dot Active Propagating Radical (P_n•) P_n-X->P_n_dot k_act Cu(I)L Catalyst (Cu(I)L) X-Cu(II)L Deactivator (X-Cu(II)L) P_n_dot->P_n-X k_deact Monomer Monomer (M) P_n_dot->Monomer k_p P_n+1_dot P_n+1•

Caption: The core activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).

Initiator_Selection_Workflow start Start: Define Polymerization Goal fast_kinetics Is fast polymerization critical? start->fast_kinetics monomer_reactivity Consider Monomer Reactivity (e.g., acrylates vs. methacrylates) fast_kinetics->monomer_reactivity No use_bromo Select Bromoacetyl Bromide (for a primary bromo-initiator) fast_kinetics->use_bromo Yes use_chloro Select this compound (for a secondary chloro-initiator) monomer_reactivity->use_chloro optimize Optimize Catalyst System and Conditions use_bromo->optimize use_chloro->optimize end Proceed with Synthesis optimize->end

Caption: Logical workflow for selecting between the two ATRP initiator precursors.

Conclusion and Recommendations

Both this compound and bromoacetyl bromide are excellent reagents for the preparation of ATRP initiators, but they serve different strategic purposes based on their inherent reactivity.

  • Choose Bromoacetyl Bromide when rapid polymerization kinetics and a high degree of control are paramount. Initiators derived from this precursor are ideal for the polymerization of a wide range of monomers, especially highly reactive ones like acrylates. The fast initiation ensures that all chains start growing simultaneously, which is conducive to achieving polymers with very low polydispersity.

  • Choose this compound when slower, more controlled polymerization is desired, or when working with monomers where a less active initiator is beneficial. While the activation rate is significantly lower than for the bromo-analogues, well-defined polymers can still be obtained with careful optimization of the catalyst system and reaction conditions. This can be an advantage in systems where a very high concentration of active radicals could lead to undesirable side reactions.

Ultimately, the selection between these two initiator precursors should be made with a clear understanding of the polymerization goals, the nature of the monomer, and the desired final polymer architecture.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloropropionamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the formation of amide bonds is a fundamental process. The synthesis of 2-chloropropionamides, a common moiety in various bioactive molecules, typically proceeds through the activation of 2-chloropropionic acid. This guide provides an objective comparison of common and alternative reagents for this transformation, focusing on performance, safety, and practicality, with supporting data and detailed experimental protocols.

The traditional and most cost-effective method for synthesizing 2-chloropropionamides involves a two-step process: first, the conversion of 2-chloropropionic acid to the more reactive 2-chloropropionyl chloride, followed by amidation with a desired amine.[1][2] The choice of reagent for the initial activation step is critical and significantly impacts yield, purity, and process safety. This guide compares thionyl chloride, the conventional choice, with alternatives like oxalyl chloride and n-propylphosphonic anhydride (T3P®), which offers a direct amidation pathway.

Performance Comparison of Synthesizing Reagents

The selection of a suitable reagent depends on various factors including scale, substrate sensitivity, and available equipment. While thionyl chloride is a potent and economical option, its hazardous byproducts necessitate stringent safety measures.[3] Alternatives like oxalyl chloride offer milder conditions, whereas modern coupling agents such as T3P® provide a safer and often more efficient route, albeit at a higher cost.[3][4]

Reagent/MethodTypical Yield (%)Reaction ConditionsKey AdvantagesKey DisadvantagesCost
Thionyl Chloride (SOCl₂) followed by Amination 85-95%Reflux (70-80°C), 4-6 hours[2]High reactivity, low cost, volatile byproducts[3][5]Generates corrosive HCl and SO₂ gas, harsh conditions[3]Low
Oxalyl Chloride / cat. DMF followed by Amination 90-98%Room temperature, 1-3 hours[6]Milder than SOCl₂, high yields, gaseous byproducts[4]More expensive, potential for carcinogenic byproducts[7]Medium
n-Propylphosphonic Anhydride (T3P®) 90-99%Room temperature to 50°C, 1-12 hoursHigh yields, excellent safety profile, water-soluble byproducts[3]Higher cost, requires stoichiometric amountsHigh
Phosphorus Pentachloride (PCl₅) 75-90%Varies, often requires heatingEffective for unreactive acidsSolid byproduct (POCl₃) can complicate work-up[8]Medium
Cyanuric Chloride 80-95%Room temperature, 2-4 hoursAvoids strongly acidic conditions generated by SOCl₂Solid byproducts require filtrationMedium

Experimental Protocols

Detailed methodologies for the synthesis of a representative 2-chloropropionamide using three key reagents are provided below.

Protocol 1: Using Thionyl Chloride (SOCl₂)

This two-step protocol first generates the acid chloride, which is then used for amidation.

Step 1: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-chloropropionic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.[2]

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.[2]

  • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.

  • The crude this compound is then purified by distillation under reduced pressure to yield a colorless to light yellow liquid.[2]

Step 2: Synthesis of N-substituted 2-Chloropropionamide

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an aprotic solvent (e.g., dichloromethane, DCM) in a flask cooled in an ice bath.

  • Slowly add the purified this compound (1.0 eq) to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Upon completion, wash the organic phase sequentially with 1N HCl and 1N NaOH.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization or chromatography.

Protocol 2: Using Oxalyl Chloride

This method is preferred for substrates sensitive to the high temperatures and acidity of the thionyl chloride method.[4]

Step 1: Synthesis of this compound

  • Dissolve 2-chloropropionic acid (1.0 eq) in a dry aprotic solvent like DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).[6]

  • Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Stir the reaction for 1-3 hours at room temperature.[6]

  • The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of N-substituted 2-Chloropropionamide

  • Follow the amidation procedure as described in Protocol 1, Step 2.

Protocol 3: Using n-Propylphosphonic Anhydride (T3P®)

This protocol describes a one-pot synthesis directly from the carboxylic acid and amine, avoiding the isolation of the acid chloride.[3]

  • To a solution of 2-chloropropionic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like ethyl acetate, add a base such as pyridine (2.0 eq).[3]

  • Add T3P® (50% solution in a suitable solvent, 1.5 eq) to the mixture at room temperature.[3]

  • Stir the reaction for 1-12 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 50°C) can be applied to accelerate the reaction if necessary.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with an aqueous bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the amide product.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

cluster_two_step Two-Step Synthesis via Acid Chloride CPA 2-Chloropropionic Acid CPC 2-Chloropropionyl Chloride CPA->CPC + Reagent Reagent Chlorinating Reagent (SOCl₂ or (COCl)₂) Amide1 2-Chloropropionamide CPC->Amide1 + Amine Amine Amine + Base

Caption: Workflow for the two-step synthesis of 2-chloropropionamides.

cluster_one_step One-Pot Synthesis using Coupling Agent CPA2 2-Chloropropionic Acid Amide2 2-Chloropropionamide CPA2->Amide2 Amine2 Amine + Base Amine2->Amide2 T3P Coupling Agent (e.g., T3P®) T3P->Amide2 facilitates coupling

Caption: Workflow for the one-pot synthesis of 2-chloropropionamides.

References

A Comparative Guide to the Reactivity of Acyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in a multitude of organic transformations. Their pronounced electrophilicity at the carbonyl carbon makes them potent acylating agents, essential for the synthesis of esters, amides, and aryl ketones. This guide provides an objective comparison of the reactivity of common acyl chlorides—acetyl chloride, propionyl chloride, butyryl chloride, and benzoyl chloride—across several key synthetic reactions. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate acylating agent and optimizing reaction conditions for their specific synthetic needs.

Factors Influencing Acyl Chloride Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-donating groups attached to the acyl group decrease reactivity by stabilizing the partial positive charge on the carbonyl carbon. Conversely, electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon.

  • Steric Effects: The steric hindrance around the carbonyl carbon can significantly impact the rate of nucleophilic attack. Bulkier acyl groups can impede the approach of the nucleophile, thereby slowing down the reaction rate.

Comparative Reactivity in Key Synthetic Reactions

The following sections provide a comparative analysis of the reactivity of acetyl chloride, propionyl chloride, butyryl chloride, and benzoyl chloride in Friedel-Crafts acylation, esterification, and amide formation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylium ion generated from an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reactivity of acyl chlorides in Friedel-Crafts acylation generally follows the trend of decreasing reactivity with increasing steric hindrance and electron-donating character of the alkyl group. Aromatic acyl chlorides, such as benzoyl chloride, are significantly less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the benzene ring, which reduces its electrophilicity.

Table 1: Relative Reactivities of Acyl Chlorides in the Friedel-Crafts Acylation of Benzene [1][2][3]

Acyl ChlorideRelative Reactivity (in ethylene dichloride)Relative Reactivity (in nitromethane)
Acetyl chloride1.001.00
Propionyl chloride0.660.92
Butyryl chloride0.540.78
Benzoyl chloride7.3 x 10⁻⁴0.06

Data is normalized relative to acetyl chloride.

Esterification

Esterification via acyl chlorides is a rapid and often exothermic reaction with alcohols, proceeding through a nucleophilic acyl substitution mechanism. The reaction is generally much faster and more efficient than Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol under acidic conditions.[4]

The reactivity trend for esterification mirrors that of other nucleophilic acyl substitutions, with smaller, less sterically hindered, and more electrophilic acyl chlorides reacting more rapidly.

Table 2: Qualitative Reactivity Comparison in Esterification with Ethanol

Acyl ChlorideRelative Reactivity
Acetyl chlorideVery High
Propionyl chlorideHigh
Butyryl chlorideHigh
Benzoyl chlorideModerate
Amide Formation

The reaction of acyl chlorides with primary or secondary amines is a vigorous and highly efficient method for the synthesis of amides.[5][6][7] The high reactivity is driven by the strong nucleophilicity of amines and the excellent leaving group ability of the chloride ion.

Similar to other reactions, the reactivity of acyl chlorides in amide formation is influenced by steric and electronic factors. Aliphatic acyl chlorides react more readily than aromatic ones.

Table 3: Qualitative Reactivity Comparison in Amide Formation with Aniline

Acyl ChlorideRelative Reactivity
Acetyl chlorideVery High
Propionyl chlorideHigh
Butyryl chlorideHigh
Benzoyl chlorideModerate

Note: While specific rate constants vary with reaction conditions, the general trend of aliphatic acyl chlorides being more reactive than aromatic acyl chlorides holds true.

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the reactivity of acyl chlorides.

Experimental Protocol 1: Competitive Friedel-Crafts Acylation of Benzene

This experiment allows for the direct comparison of the relative reactivities of different acyl chlorides.

Objective: To determine the relative reactivity of acetyl chloride, propionyl chloride, butyryl chloride, and benzoyl chloride in the Friedel-Crafts acylation of benzene.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Propionyl chloride

  • Butyryl chloride

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.2 equivalents relative to the total moles of acyl chlorides) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Prepare an equimolar mixture of acetyl chloride, propionyl chloride, butyryl chloride, and benzoyl chloride in anhydrous DCM.

  • Add the acyl chloride mixture dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent relative to the total moles of acyl chlorides) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and add a known amount of an internal standard.

  • Analyze the product mixture by GC-MS to determine the relative amounts of acetophenone, propiophenone, butyrophenone, and benzophenone formed. The product ratios will reflect the relative reactivities of the corresponding acyl chlorides.

Experimental Protocol 2: Determination of the Rate of Hydrolysis of an Acyl Chloride by Conductometry

This method is suitable for quantifying the high reactivity of acyl chlorides with water.[8]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride.

Materials:

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Acetone (analytical grade)

  • Deionized water

  • Conductivity meter and probe

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the acyl chloride in dry acetone.

  • Prepare a specific acetone-water mixture (e.g., 90:10 v/v) and allow it to equilibrate to a constant temperature (e.g., 25 °C) in the thermostatic water bath.

  • Place a known volume of the acetone-water mixture into a reaction vessel equipped with a magnetic stirrer and the conductivity probe.

  • Allow the solvent to reach thermal equilibrium and record the initial conductivity.

  • Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred solvent.

  • Record the conductivity at regular time intervals until a stable reading is obtained.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of the resulting linear plot will be equal to -k.

Signaling Pathways and Logical Relationships

The reactivity of acyl chlorides is fundamentally linked to the mechanism of nucleophilic acyl substitution. The following diagrams illustrate this general mechanism and the hierarchy of reactivity among carboxylic acid derivatives.

Nucleophilic_Acyl_Substitution Acyl_Chloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Reactivity_Hierarchy Reactivity Decreasing Reactivity Acyl_Chloride Acyl Chloride R-COCl Acid_Anhydride Acid Anhydride R-CO-O-CO-R Acyl_Chloride->Acid_Anhydride Ester Ester R-CO-OR' Acid_Anhydride->Ester Amide Amide R-CO-NR'₂ Ester->Amide

Caption: Reactivity hierarchy of carboxylic acid derivatives.

References

A Comparative Guide to Initiators in Controlled Radical Polymerization: 2-Chloropropionyl Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of controlled radical polymerization, the choice of initiator is a critical parameter that dictates the success and precision of polymer synthesis. For researchers, scientists, and drug development professionals, understanding the nuances of different initiators is paramount for designing polymers with desired molecular weights, low polydispersity, and specific functionalities. This guide provides an objective, data-driven comparison between 2-chloropropionyl chloride and other commonly used initiators, with a focus on Atom Transfer Radical Polymerization (ATRP).

This compound is a versatile reagent primarily utilized for the synthesis of macroinitiators and for surface functionalization to create sites for polymer grafting. Unlike initiators that are directly used in the polymerization solution, this compound is typically reacted with a substrate containing hydroxyl or amine groups to form a covalently bound initiating species. This "grafting from" approach is instrumental in creating polymer brushes on various surfaces and synthesizing block copolymers from existing polymers.

In contrast, initiators like ethyl α-bromoisobutyrate (EBiB) and α-bromoisobutyryl bromide (BiBB) are workhorse initiators in ATRP. EBiB is a stable and efficient "universal" initiator for a wide array of monomers, used directly in solution to synthesize well-defined linear polymers.[1] BiBB, being highly reactive, serves as a powerful agent to functionalize surfaces and molecules to create initiating sites, similar to the primary application of this compound.[1]

Performance Comparison in ATRP

The efficacy of an initiator in ATRP is evaluated by its ability to ensure that all polymer chains start growing simultaneously, leading to polymers with controlled molecular weights and a narrow molecular weight distribution, quantified by the polydispersity index (PDI). For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation.

While direct comparative studies under identical conditions are scarce, we can collate data from various experiments to draw a meaningful comparison. The following tables summarize the performance of initiators derived from this compound and other common initiators in the ATRP of styrene.

Table 1: Performance of this compound-Derived Macroinitiator in Styrene ATRP

Initiator SystemMonomerCatalyst SystemTemp. (°C)PDIInitiator Efficiency (%)
MPEG-Cl MacroinitiatorStyreneCuCl / 2,2'-bipyridine130~1.3Essentially 100%

Data synthesized from a study on the ATRP of styrene initiated by a poly(ethylene glycol) macroinitiator prepared from this compound.[1]

Table 2: Performance of Ethyl α-Bromoisobutyrate (EBiB) in Styrene ATRP

InitiatorMonomerCatalyst SystemTemp. (°C)Mn ( g/mol )PDI
Ethyl α-bromoisobutyrateStyreneCuBr / PMDETA11012,700 (59% conv.)1.11
Ethyl α-bromoisobutyrateStyreneCuCl₂ / dNbpy / Sn(EH)₂11014,000 (83% conv.)1.37

Data extracted from procedural descriptions of styrene ATRP.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of a macroinitiator using this compound and for a typical ATRP of styrene using ethyl α-bromoisobutyrate.

Protocol 1: Synthesis of a Poly(ethylene glycol) Macroinitiator using this compound

This protocol describes the preparation of a monofunctional poly(ethylene glycol) (PEG) macroinitiator (MPEG-Cl).

Materials:

  • Poly(ethylene glycol) methyl ether (MPEG, e.g., MPEG2000)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene (for azeotropic distillation)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dry the MPEG by azeotropic distillation with toluene. Remove residual toluene under vacuum.[1]

  • Dissolve the dried MPEG and DMAP (as a base) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).[1]

  • Cool the solution in an ice bath.

  • Slowly add this compound to the solution.[3]

  • Allow the reaction to proceed for a specified time (e.g., 4 hours) with stirring.[3]

  • The resulting MPEG-Cl macroinitiator can be purified by precipitation and filtration.

Protocol 2: ATRP of Styrene using Ethyl α-Bromoisobutyrate (EBiB)

This protocol outlines a typical ATRP of styrene in bulk.

Materials:

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (as an internal standard for GC analysis)

Procedure:

  • Add CuBr to a round-bottom flask and seal with a rubber septum. Degas and back-fill with nitrogen three times.[2]

  • Add deoxygenated styrene and anisole via syringe.[2]

  • Add deoxygenated PMDETA via syringe. The solution should turn light green as the CuBr/PMDETA complex forms.[2]

  • Add EBiB to initiate the polymerization.[2]

  • Place the flask in a thermostated oil bath at the desired temperature (e.g., 110 °C).[2]

  • Take samples periodically to monitor monomer conversion (by GC) and molecular weight (by GPC).[2]

  • Terminate the polymerization by exposing the reaction mixture to air.

  • The polymer can be purified by dissolving in a suitable solvent and passing it through a column of alumina to remove the copper catalyst.[2]

Visualizing Polymerization Strategies

Diagrams can effectively illustrate the workflows and decision-making processes in polymer synthesis.

ATRP_Workflow cluster_prep Initiator Preparation cluster_polym ATRP Process Start Start Select_Substrate Select Substrate (e.g., PEG, Surface) Start->Select_Substrate Functionalize Functionalize with This compound Select_Substrate->Functionalize Macroinitiator Macroinitiator/ Functionalized Surface Functionalize->Macroinitiator Add_Monomer_Catalyst Add Monomer & Catalyst System Macroinitiator->Add_Monomer_Catalyst Polymerization Controlled Polymerization Add_Monomer_Catalyst->Polymerization Polymer Block Copolymer/ Polymer Brush Polymerization->Polymer

Caption: Workflow for ATRP using a macroinitiator derived from this compound.

Initiator_Selection Desired_Architecture Desired Polymer Architecture? Linear_Polymer Linear Homopolymer or Block Copolymer in Solution Desired_Architecture->Linear_Polymer Linear Grafted_Polymer Polymer Brush or Graft from Existing Polymer Desired_Architecture->Grafted_Polymer Grafted Select_EBiB Use Direct Initiator (e.g., Ethyl α-bromoisobutyrate) Linear_Polymer->Select_EBiB Select_Functionalizing_Agent Use Functionalizing Agent (e.g., this compound, BiBB) Grafted_Polymer->Select_Functionalizing_Agent

Caption: Decision tree for selecting an appropriate ATRP initiator.

Conclusion

The choice between this compound and other initiators like ethyl α-bromoisobutyrate is fundamentally driven by the desired final polymer architecture. For the straightforward synthesis of well-defined linear polymers in solution, EBiB is an excellent and widely used choice.[1] Conversely, when the goal is to create more complex architectures such as polymer brushes on surfaces or to synthesize block copolymers from pre-existing polymers, this compound serves as an effective reagent to introduce the necessary initiating sites. The selection of the appropriate initiator, coupled with optimized reaction conditions, is crucial for achieving the desired control over the polymerization process and the final material properties.

References

A Comparative Guide to Catalysts in 2-Chloropropionyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloropropionyl chloride, a crucial intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts yield, selectivity, reaction conditions, and environmental footprint. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid researchers in selecting the optimal synthetic pathway.

Catalyst Performance Comparison

The efficacy of various catalysts in the synthesis of this compound is summarized below. The data presented is compiled from various studies and patents, highlighting key performance indicators for each catalytic system.

Catalyst SystemStarting MaterialReagentYield (%)Purity (%)Reaction ConditionsKey Advantages
Lewis Acids (e.g., AlCl₃, FeCl₃)Propionyl chlorideChlorinating agent88 - 92>99 (selectivity)50–70°CHigh yield and selectivity.[1]
Pyridine L-lactic acidThionyl chloride~8597.8 - 98.50°C to 60°COne-pot synthesis, high purity.[2]
Calcium Fluoride L-ethyl lactateThionyl chloride79.7 - 89.6 (ester)99.5 (ester)65-170°C (multi-step)Greener catalyst, high purity of intermediate.[3]
Chlorosulfonic Acid Acetyl chlorideChlorine gasImprovedNot specified40°CSignificantly reduces reaction time.[4]

Experimental Protocols

Detailed methodologies for key catalytic syntheses are provided below. These protocols are based on established literature and patents.

Lewis Acid Catalyzed Chlorination of Propionyl Chloride

This method is recognized for its high yield and selectivity for the 2-chloro isomer.[1]

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add propionyl chloride.

  • Add a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

  • Heat the reaction mixture to a temperature between 50–70°C.

  • Introduce the chlorinating agent (e.g., chlorine gas) into the mixture while maintaining the temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC).

  • Upon completion, the reaction mixture is typically washed with water to remove the catalyst.

  • The organic layer is then dried and purified by distillation to obtain this compound.

Pyridine-Catalyzed Synthesis from L-lactic Acid

This one-pot synthesis is particularly useful for producing optically active D-(+)-2-chloropropionyl chloride.[2]

Procedure:

  • In a dry reaction flask with stirring and a condenser, add thionyl chloride and cool to approximately -2.0°C using an ice-salt bath.

  • Slowly and simultaneously add L-lactic acid and pyridine dropwise, ensuring the system temperature is maintained below 0°C. The addition is typically completed over 2.5 hours.

  • Continue stirring the mixture in the ice-salt bath for 4-5 hours.

  • Gradually warm the reaction mixture to 45-60°C and maintain this temperature for an additional 2-3 hours.

  • After the reaction is complete, purify the product by reduced pressure distillation, collecting the fraction with the desired optical rotation.

Calcium Fluoride-Catalyzed Synthesis (Multi-step)

This process highlights the use of a more environmentally benign catalyst, although it involves multiple steps to reach the final product.[3][5]

Step A: Synthesis of D-(+)-2-chloropropionic acid ethyl ester

  • In a reaction kettle with mechanical stirring and a hydrogen chloride absorber, add thionyl chloride and calcium fluoride catalyst.

  • At room temperature, add L-ethyl lactate at a controlled rate.

  • Heat the mixture to 65-70°C and stir for 3 hours.

  • Further, heat to 170°C for a reflux reaction for 15 hours.

  • After cooling, the product, D-(+)-2-chloropropionic acid ethyl ester, is obtained by rectification.

Subsequent Steps: The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) to yield D-(+)-2-chloropropionic acid. This acid is then reacted with thionyl chloride in a subsequent step to produce the final D-(+)-2-chloropropionyl chloride.[5]

Chlorosulfonic Acid-Catalyzed Chlorination of Acetyl Chloride

This method focuses on accelerating the reaction rate significantly.[4]

Procedure:

  • A reaction apparatus consisting of a feed system, reactor, temperature control, condenser, and exhaust gas system is assembled.

  • Add acetyl chloride and chlorosulfonic acid to the reactor in the desired stoichiometric ratio.

  • Heat the mixture to the reaction temperature of 40°C.

  • Introduce chlorine gas and oxygen (as a radical scavenger) at a specific flow rate.

  • The reaction is monitored by sampling and GC analysis until the starting material is consumed.

  • The product is then purified from the reaction mixture.

Process Visualization

The following diagrams illustrate the general experimental workflow and a simplified decision-making pathway for catalyst selection in this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select & Weigh Starting Materials & Catalyst B Assemble Dry Glassware A->B C Charge Reactor with Reagents B->C D Control Temperature (Cooling/Heating) C->D E Catalyst & Reagent Addition D->E F Monitor Reaction (e.g., GC, TLC) E->F G Quench Reaction & Catalyst Removal F->G H Phase Separation & Drying G->H I Purification (e.g., Distillation) H->I J Characterization (e.g., NMR, IR) I->J K Purity & Yield Determination J->K

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection cluster_criteria Key Considerations cluster_catalysts Catalyst Choice start Define Synthesis Goal high_yield High Yield & Selectivity? start->high_yield optical_activity Optical Activity Required? start->optical_activity green_chemistry Green Chemistry Emphasis? start->green_chemistry fast_reaction Rapid Reaction Time Needed? start->fast_reaction lewis_acid Lewis Acids (AlCl₃, FeCl₃) high_yield->lewis_acid pyridine Pyridine optical_activity->pyridine caF2 Calcium Fluoride green_chemistry->caF2 chlorosulfonic Chlorosulfonic Acid fast_reaction->chlorosulfonic

Caption: Decision pathway for catalyst selection in this compound synthesis.

References

A Comparative Guide to Confirming 2-Chloropropionyl Group Incorporation via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular structure is paramount. When incorporating functional moieties like the 2-chloropropionyl group, verifying its successful attachment and identifying the site of incorporation is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical technique for this purpose, providing unambiguous structural elucidation through the analysis of atomic nuclei within a magnetic field.

This guide offers a detailed comparison of NMR spectroscopy with other analytical methods for confirming 2-chloropropionyl group incorporation. It provides supporting experimental data, detailed protocols, and visual workflows to aid in the comprehensive analysis of acylated products.

The Power of NMR in Structural Confirmation

NMR spectroscopy allows for the detailed mapping of a molecule's carbon-hydrogen framework. The incorporation of a 2-chloropropionyl group introduces a unique set of signals with characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. By observing these new signals and the corresponding changes in the spectrum of the parent molecule, researchers can definitively confirm a successful acylation reaction.[1][2]

Key observable changes include:

  • Appearance of new signals: The methine (CH) and methyl (CH₃) groups of the 2-chloropropionyl moiety will produce distinct new peaks in the NMR spectrum.

  • Shift in existing signals: The proton and carbon signals at or near the site of acylation on the substrate molecule will experience a downfield shift due to the electron-withdrawing effect of the newly attached acyl group.

  • Through-bond correlations: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can establish direct and long-range connectivity between the protons and carbons of the 2-chloropropionyl group and the parent molecule, providing irrefutable proof of incorporation.[3][4]

Data Presentation: NMR Chemical Shift Analysis

The successful incorporation of the 2-chloropropionyl group can be confirmed by identifying its characteristic signals in ¹H and ¹³C NMR spectra. The tables below summarize the expected chemical shifts for the acyl group and provide a hypothetical example of shifts observed in a substrate before and after acylation.

Table 1: Characteristic NMR Chemical Shifts for the 2-Chloropropionyl Group

GroupNucleusTypical Chemical Shift (ppm)MultiplicityCoupling Constant (J)
CH₃-CHCl-C=O¹H1.7 - 1.9Doublet~7 Hz
CH₃-CHCl-C=O¹H4.5 - 4.8Quartet~7 Hz
CH₃ -CHCl-C=O¹³C20 - 25--
CH₃-CH Cl-C=O¹³C50 - 60--
CH₃-CHCl-C =O¹³C168 - 175--

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.[5][6][7]

Table 2: Hypothetical Example: ¹H NMR Shifts of a Substrate (R-OH) Before and After Acylation

ProtonChemical Shift (ppm) - Before Acylation (R-OH)Chemical Shift (ppm) - After Acylation (R-O-C(O)CHClCH₃)Change (Δδ)
H adjacent to -OH3.84.9+1.1
H beta to -OH1.92.1+0.2
New: -CHCl- -4.6 (quartet)-
New: -CH₃ -1.8 (doublet)-

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary or preliminary information.

Table 3: Comparison of Analytical Methods

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Definitive structural confirmation, connectivity, and stereochemistry.[8]Provides unambiguous and detailed structural information.Lower sensitivity, requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight confirmation of the final product.High sensitivity, requires very small sample amounts, fast analysis.Does not provide information on atom connectivity; cannot distinguish between isomers.[9]
Infrared (IR) Spectroscopy Confirms the presence of functional groups (e.g., disappearance of -OH band, appearance of ester C=O band).Fast, simple, and inexpensive.Provides limited structural information; does not confirm the specific site of acylation.
Gas Chromatography (GC) Purity assessment and separation of reaction components.[10]Excellent for separating volatile compounds and quantifying purity.Not suitable for non-volatile or thermally unstable compounds; does not provide structural information.

Experimental Protocols

NMR Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one that fully dissolves the sample and has minimal overlapping signals.

  • Add Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane - TMS). TMS is often used as the reference standard, with its signal set to 0.0 ppm.[5]

  • Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

A standard suite of experiments should be performed to confirm the incorporation of the 2-chloropropionyl group.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step. This will show the characteristic doublet for the methyl protons and the quartet for the methine proton of the 2-chloropropionyl group.

  • ¹³C NMR: A proton-decoupled carbon-13 experiment will show the three new carbon signals corresponding to the carbonyl, methine, and methyl carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between the methine quartet and the methyl doublet of the 2-chloropropionyl group will be observed, confirming their connectivity.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will show correlations between the methine proton and its carbon, and the methyl protons and their carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for confirming the site of incorporation. It reveals long-range correlations (2-3 bonds) between protons and carbons. A key correlation to observe would be between the proton on the acylated atom of the parent molecule and the carbonyl carbon of the 2-chloropropionyl group.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key analytical relationships for confirming 2-chloropropionyl group incorporation.

G cluster_workflow Experimental Workflow synthesis Acylation Reaction (Substrate + 2-Chloropropionyl Chloride) purification Purification of Product (e.g., Chromatography) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition (1D & 2D Spectra) sample_prep->nmr_acq analysis Spectral Analysis nmr_acq->analysis confirmation Structure Confirmation analysis->confirmation

Caption: Workflow for confirming 2-chloropropionyl incorporation.

G cluster_correlations Key 2D NMR Correlations H_substrate Proton on Substrate (at acylation site, e.g., H-α) C_carbonyl Carbonyl Carbon (C=O) H_substrate->C_carbonyl HMBC (Confirms Site) H_methine Methine Proton (CH-Cl) H_methine->C_carbonyl HMBC C_methine Methine Carbon (CH-Cl) H_methine->C_methine HSQC H_methyl Methyl Protons (CH3) H_methine->H_methyl COSY H_methyl->C_carbonyl HMBC H_methyl->C_methine HMBC C_methyl Methyl Carbon (CH3) H_methyl->C_methyl HSQC

Caption: Key 2D NMR correlations for structure confirmation.

References

A Comparative Guide to GC-MS Analysis for the Validation of 2-Chloropropionyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 2-chloropropionyl chloride, rigorous analytical validation of reaction products is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the qualitative and quantitative analysis of these reactions. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most suitable analytical technique.

At a Glance: Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for GC-MS and a derivatization-based HPLC method for the analysis of acyl chlorides. It is important to note that direct comparison can be challenging due to variations in instrumentation, sample matrix, and derivatization strategies.

ParameterGC-MS with DerivatizationHPLC with UV Detection (Following Derivatization)
Limit of Detection (LOD) ~5 µg/L (for this compound in water)[1]0.01–0.03 µg/mL (for various acyl chlorides)[2][3]
Limit of Quantitation (LOQ) 5 µg/L (for this compound in water)[1]Not explicitly stated, but quantifiable at low µg/mL levels.
Linearity (r²) Method dependent, typically >0.99>0.99 for validated methods
Precision (%RSD) Method dependent, typically <15% at LOQMethod dependent, typically <5%
Analysis Time 15 - 30 minutes10 - 20 minutes

The Core Principles: A Tale of Two Phases

The fundamental difference between GC-MS and HPLC lies in their separation mechanisms, which are dictated by the mobile and stationary phases.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] In GC-MS, a sample is vaporized and transported through a capillary column by an inert gas (the mobile phase). Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase coating the column. The mass spectrometer then detects and identifies the separated components by creating a unique mass spectrum for each, which allows for highly specific identification.[4] Due to the high reactivity of this compound, direct injection into a GC system can be problematic, often necessitating a derivatization step to convert it into a more stable and volatile compound.[6]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[4][5] In HPLC, a liquid mobile phase pumps the sample through a column packed with a solid stationary phase. Separation is based on the analyte's differential partitioning between the two phases. For the analysis of acyl chlorides, which lack a strong UV chromophore, derivatization is also a common strategy to enhance detection by a UV detector.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound reaction products using both GC-MS and HPLC.

GC-MS Analysis with Derivatization

This protocol outlines a general approach for the analysis of a this compound reaction mixture following derivatization.

1. Sample Preparation and Derivatization:

  • Reaction Quenching: At desired time points, an aliquot of the reaction mixture is taken and immediately quenched to stop the reaction. This can be achieved by adding a suitable nucleophile, such as a primary or secondary amine or an alcohol (e.g., methanol or ethanol), in a non-interfering solvent. This step also serves as the derivatization, converting the reactive this compound into a stable, more volatile derivative (e.g., an amide or ester).[6]

  • Extraction (if necessary): Depending on the reaction solvent and the complexity of the matrix, a liquid-liquid extraction may be required to isolate the derivatized analyte.

  • Dilution: The quenched and extracted sample is then diluted to an appropriate concentration with a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: Thermo Fisher TG-1MS (30m x 0.25mm x 0.25µm) or equivalent.[7]

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 80°C held for 5 minutes, then ramped to 150°C at a rate of 10°C/minute, and held for 10 minutes.[7]

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Detector Temperature: 280°C.

HPLC Analysis with Derivatization

This protocol is based on a general method for the analysis of acyl chlorides using 2-nitrophenylhydrazine as a derivatization reagent.[2][3]

1. Sample Preparation and Derivatization:

  • Sample Solution: Prepare a solution of the reaction mixture in acetonitrile.

  • Derivatization Reaction: To the sample solution, add a solution of 2-nitrophenylhydrazine in acetonitrile. The reaction is typically carried out at room temperature for about 30 minutes.[2][3] The derivatization converts the acyl chloride into a product with strong UV absorbance.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Shimadzu LC-20A or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/VIS detector set to a wavelength appropriate for the derivatized product (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[3]

Mandatory Visualizations

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction_Mixture Reaction Mixture Aliquot Quenching_Derivatization Quenching & Derivatization (e.g., with Methanol) Reaction_Mixture->Quenching_Derivatization Extraction Liquid-Liquid Extraction (Optional) Quenching_Derivatization->Extraction Dilution Dilution Extraction->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound reaction products.

Signaling_Pathway Acyl_Chloride This compound (Analyte) Product Acylated Product Acyl_Chloride->Product Acylation Reaction Nucleophile Nucleophilic Target Molecule (e.g., Amine, Alcohol) Nucleophile->Product Byproduct Byproduct (e.g., HCl) Product->Byproduct

Caption: Logical relationship in the acylation reaction of this compound.

References

A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Acyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, furnishing highly reactive intermediates essential for the construction of esters, amides, and other vital acyl derivatives. For this crucial transformation, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have emerged as the reagents of choice. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Performance Indicators

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂, HCl (both gaseous)[1][2]CO, CO₂, HCl (all gaseous)[3][4]
Reaction Conditions Typically neat or in a high-boiling solvent, reflux temperature.[5]Often in a low-boiling solvent (e.g., DCM, THF), room temperature.[5]
Catalyst Not always necessary, but pyridine or DMF can be used to accelerate the reaction.[6]Catalytic DMF is commonly used for rate acceleration.[3]
Reactivity Highly reactive, can lead to side reactions with sensitive functional groups.[5]Generally milder and more selective, especially for sensitive substrates.[3][7]
Work-up Removal of excess reagent by distillation.[5]Removal of excess reagent and solvent by evaporation.[5]
Cost Less expensive.[5]More expensive.[7]
Scale Suitable for both small and large-scale synthesis.[5]More commonly used for small to medium-scale synthesis.[7]

Delving Deeper: A Quantitative Comparison

While both reagents are effective, the choice between them often hinges on the specific substrate and the desired purity of the product. The following table summarizes available data for the synthesis of specific acyl chlorides.

Carboxylic AcidReagentConditionsYield (%)PurityReference
o-Toluic AcidThionyl ChlorideNeat, 60-65°C, 2-3 h91%>95% (distilled)[8]
2-(p-Tolyl)propionic AcidThionyl ChlorideNeat, reflux (84°C), 3 hNot specified, used in situCrude, used directly[9]
2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic AcidOxalyl ChlorideDCM, cat. DMF, RT, 1.5 hNot specified, used in situCrude, used directly[10]
4-(3,4-dimethoxyphenyl)butanoic acidOxalyl ChlorideDCM, cat. DMF, 23°C, 30 minNot specified, used in situCrude, used directly[11]
trans-Cinnamic AcidThionyl ChlorideNeat, 80°C, 2 h81% (crude)Sufficient for most uses[12]
trans-Cinnamic AcidThionyl ChlorideReflux, 5 h~90%Good[13]

Reaction Mechanisms: A Visual Explanation

The efficacy of both reagents lies in their ability to convert the hydroxyl group of the carboxylic acid into a superior leaving group, facilitating nucleophilic attack by a chloride ion.[5]

Thionyl Chloride Mechanism

The reaction proceeds through a chlorosulfite intermediate. The carboxylic acid attacks the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][6]

thionyl_chloride_mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 HCl_SO2 HCl + SO₂ (gaseous byproducts) Intermediate1->HCl_SO2 RCOCl Acyl Chloride (R-COCl) Intermediate1->RCOCl Cl⁻ attack

Mechanism of Acyl Chloride Formation with Thionyl Chloride.
Oxalyl Chloride Mechanism with DMF Catalyst

When catalyzed by DMF, oxalyl chloride forms a highly reactive Vilsmeier reagent (an imidoyl chloride derivative).[3] This intermediate is then attacked by the carboxylic acid. A subsequent cascade of reactions releases carbon dioxide, carbon monoxide, and regenerates the DMF catalyst, yielding the acyl chloride.[14]

oxalyl_chloride_mechanism COCl2 Oxalyl Chloride ((COCl)₂) Vilsmeier Vilsmeier Reagent COCl2->Vilsmeier DMF DMF (catalyst) DMF->Vilsmeier Intermediate2 Intermediate Adduct Vilsmeier->Intermediate2 RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate2 CO_CO2_HCl CO + CO₂ + HCl (gaseous byproducts) Intermediate2->CO_CO2_HCl RCOCl Acyl Chloride (R-COCl) Intermediate2->RCOCl DMF_regen DMF (regenerated) Intermediate2->DMF_regen

Catalytic Cycle of Acyl Chloride Formation with Oxalyl Chloride and DMF.

Key Applications in Synthesis

Both reagents are workhorses in organic synthesis beyond the formation of simple acyl chlorides.

Shared Applications:
  • Synthesis of Esters and Amides: Acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with alcohols and amines to form esters and amides, respectively.[6]

Specific Application for Oxalyl Chloride:

  • Swern Oxidation: Oxalyl chloride is a key reagent in the Swern oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[3][7] This reaction is widely favored for its tolerance of a broad range of functional groups.

swern_oxidation_workflow Start Primary or Secondary Alcohol Step1 1. Oxalyl Chloride, DMSO -78 °C Start->Step1 Step2 2. Triethylamine (Base) Step1->Step2 Product Aldehyde or Ketone Step2->Product Byproducts Dimethyl sulfide, CO, CO₂, Et₃N·HCl Step2->Byproducts

General Workflow of the Swern Oxidation.

Experimental Protocols

General Procedure for Acyl Chloride Synthesis with Thionyl Chloride

Synthesis of cinnamoyl chloride from trans-cinnamic acid: [12]

  • To a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, charge 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride.

  • While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions.

  • Slowly heat the reaction mixture in an oil bath to 50°C to control the initial vigorous gas evolution (HCl and SO₂).

  • Once the initial gas evolution subsides, increase the bath temperature to 80°C and continue stirring for an additional 2 hours.

  • After cooling the reaction mixture, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting yellowish solid is crude cinnamoyl chloride (13.5 g, 81% yield) and is often pure enough for subsequent reactions. Further purification can be achieved by fractional distillation.

General Procedure for Acyl Chloride Synthesis with Oxalyl Chloride and DMF

Synthesis of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoyl chloride: [10]

  • In a 500-mL round-bottomed flask equipped with a magnetic stirring bar, suspend 8.50 g (29.6 mmol) of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid in 65 mL of dichloromethane.

  • Place the flask under a nitrogen atmosphere.

  • Add 3.37 mL (4.88 g, 38.5 mmol) of oxalyl chloride via syringe, followed by the addition of 2 drops of DMF.

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • Concentrate the reaction mixture by rotary evaporation to afford the crude acid chloride, which is used directly in the next step without further purification.

General Procedure for Swern Oxidation

Oxidation of a generic alcohol:

  • To a solution of oxalyl chloride (1.5 equiv) in dichloromethane at -78°C, add a solution of dimethyl sulfoxide (2.7 equiv) in dichloromethane dropwise over 5 minutes.

  • After stirring for 5 minutes, add a solution of the alcohol (1.0 equiv) in dichloromethane dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (7.0 equiv) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde or ketone, which can be purified by flash column chromatography.

Safety Considerations: A Critical Overview

Both thionyl chloride and oxalyl chloride are hazardous reagents and must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.

HazardThionyl ChlorideOxalyl Chloride
Toxicity Toxic if inhaled, harmful if swallowed. Causes severe skin burns and eye damage.[15]Toxic if inhaled. Causes severe skin burns and eye damage.[3]
Reactivity Reacts violently with water, releasing toxic gases (SO₂ and HCl).[15]Reacts with water to produce toxic gases (CO and HCl).[4]
Specific Hazards Listed as a Schedule 3 substance under the Chemical Weapons Convention.The use of DMF as a catalyst can lead to the formation of the potent carcinogen dimethylcarbamoyl chloride.[3]

Conclusion: Making the Right Choice

The selection between thionyl chloride and oxalyl chloride is a nuanced decision that depends on the specific requirements of the synthesis.

  • Thionyl chloride is a cost-effective and powerful reagent, well-suited for large-scale syntheses and for substrates that are not sensitive to heat or acidic conditions. Its primary drawback is its high reactivity, which can lead to side reactions with sensitive functional groups.

  • Oxalyl chloride , while more expensive, offers the significant advantages of milder reaction conditions and generally higher selectivity.[5][7] This makes it the preferred reagent for substrates with sensitive functional groups or when trying to avoid the high temperatures required for thionyl chloride reactions. The gaseous nature of all its byproducts simplifies purification, often requiring only the removal of the solvent and excess reagent. However, the potential formation of a carcinogenic byproduct when using DMF as a catalyst necessitates stringent safety protocols.

For drug development professionals and researchers working with complex and sensitive molecules, the milder conditions and higher selectivity of oxalyl chloride often justify its higher cost. For process chemists focused on robust, large-scale production of less sensitive intermediates, thionyl chloride remains a viable and economical option. Ultimately, a careful consideration of the substrate's properties, the scale of the reaction, and the available safety infrastructure will guide the optimal choice between these two indispensable reagents.

References

Assessing the Initiation Efficiency of 2-Chloropropionyl Chloride in ATRP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out for its versatility in synthesizing well-defined polymers. The choice of initiator is paramount to the success of an ATRP reaction, governing the rate of polymerization, the degree of control over molecular weight, and the final polymer's polydispersity. This guide provides a comparative assessment of the initiation efficiency of 2-chloropropionyl chloride in ATRP.

While this compound is a valuable reagent, it is crucial to note its primary role in the literature is not as a direct initiator for ATRP. Instead, it is widely employed as a versatile precursor to synthesize custom initiators, particularly macroinitiators, by reacting it with molecules bearing hydroxyl or amine functionalities. Direct, quantitative kinetic data on the initiation efficiency of this compound as a primary initiator is scarce in published research.

Therefore, to provide a comprehensive comparison, this guide will assess the expected initiation efficiency of this compound by comparing a structurally similar and well-documented chloride-based initiator, 1-phenylethyl chloride (1-PECl), with a highly efficient and commonly used bromide-based initiator, 1-phenylethyl bromide (1-PEBr). This comparison will serve as a valuable proxy to understand the performance of a secondary chloride initiator like this compound against a more reactive bromide counterpart.

Performance Comparison of Representative ATRP Initiators

The efficiency of an ATRP initiator is primarily determined by the rate of the activation step (k_act), where the initiator reacts with the copper(I) catalyst to form a radical. A faster activation rate, ideally comparable to or faster than the propagation rate, leads to a more controlled polymerization with a narrow molecular weight distribution.

Generally, the carbon-halogen bond strength plays a critical role, with the weaker carbon-bromine bond leading to a faster activation rate compared to the stronger carbon-chlorine bond. This is reflected in the kinetic data for the ATRP of styrene initiated by 1-PECl and 1-PEBr.

InitiatorMonomerCatalyst SystemT (°C)k_app (x 10⁻⁴ s⁻¹)Polydispersity Index (PDI, M_w/M_n)
1-Phenylethyl bromide (1-PEBr) StyreneCuBr/dNbipy110~4.01.10 - 1.20
1-Phenylethyl chloride (1-PECl) StyreneCuCl/dNbipy110~0.41.15 - 1.30

Note: The apparent rate constant (k_app) is an indicator of the overall polymerization rate. Data is compiled from various kinetic studies on the ATRP of styrene.

The data clearly indicates that the bromide-based initiator leads to a significantly faster polymerization rate (approximately 10 times faster) compared to the chloride-based initiator under similar conditions. While both initiators can produce polymers with relatively low polydispersity, the control is generally better with the more reactive bromide initiator. Based on these findings, it can be inferred that this compound, as a secondary chloride initiator, would exhibit a similarly lower initiation efficiency compared to its bromide analogue, 2-bromopropionyl bromide.

Experimental Protocols

General Procedure for ATRP of Styrene Initiated by 1-Phenylethyl Bromide (High Efficiency Initiator)

Materials:

  • Styrene (inhibitor removed)

  • 1-Phenylethyl bromide (1-PEBr)

  • Copper(I) bromide (CuBr)

  • 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy)

  • Anisole (anhydrous)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and dNbipy (81.5 mg, 0.2 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add deoxygenated styrene (10.4 g, 100 mmol) and anisole (10 mL) via a degassed syringe.

  • Stir the mixture at room temperature to allow the formation of the copper-ligand complex, indicated by a color change.

  • Inject 1-phenylethyl bromide (18.5 mg, 0.1 mmol) into the reaction mixture to initiate the polymerization.

  • Immerse the flask in a preheated oil bath at 110°C.

  • Samples can be withdrawn periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

  • The polymerization is terminated by cooling the flask to room temperature and exposing the mixture to air. The polymer is then typically purified by precipitation in methanol.

General Procedure for ATRP of Styrene Initiated by 1-Phenylethyl Chloride (Lower Efficiency Initiator)

Materials:

  • Styrene (inhibitor removed)

  • 1-Phenylethyl chloride (1-PECl)

  • Copper(I) chloride (CuCl)

  • 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy)

  • Anisole (anhydrous)

Procedure:

  • To a dry Schlenk flask with a magnetic stir bar, add CuCl (9.9 mg, 0.1 mmol) and dNbipy (81.5 mg, 0.2 mmol).

  • Seal the flask and deoxygenate the system by three vacuum-nitrogen cycles.

  • Add deoxygenated styrene (10.4 g, 100 mmol) and anisole (10 mL) using a degassed syringe.

  • Stir the mixture at room temperature until the catalyst complex forms.

  • Inject 1-phenylethyl chloride (14.1 mg, 0.1 mmol) to start the polymerization.

  • Place the flask in a thermostated oil bath at 110°C.

  • Monitor the reaction progress by taking samples for analysis of monomer conversion and polymer molecular weight.

  • Terminate the polymerization by cooling and exposure to air, followed by purification of the polymer.

Visualizations

ATRP_Mechanism dormant Pn-X (Dormant Chain) radical Pn• (Propagating Radical) dormant->radical k_act activator Cu(I) / L radical->dormant k_deact radical->radical k_p terminated Termination radical->terminated k_t deactivator X-Cu(II) / L monomer Monomer

Caption: The fundamental equilibrium of Atom Transfer Radical Polymerization (ATRP).

Macroinitiator_Synthesis start Polymer with -OH or -NH2 groups (e.g., Poly(ethylene glycol)) reaction Esterification or Amidation Reaction start->reaction reagent This compound reagent->reaction product Macroinitiator with ATRP initiating sites reaction->product Forms C-O or C-N bond

Caption: Synthesis of an ATRP macroinitiator using this compound.

ATRP_Workflow setup 1. Assemble & Deoxygenate Schlenk Flask reagents 2. Add Catalyst, Ligand, Monomer & Solvent setup->reagents initiation 3. Inject Initiator reagents->initiation polymerization 4. Polymerize at Constant Temperature initiation->polymerization sampling 5. Monitor Reaction (GC/NMR, GPC) polymerization->sampling termination 6. Terminate & Purify Polymer polymerization->termination sampling->polymerization Continue reaction

Caption: General experimental workflow for a typical ATRP reaction.

A Comparative Guide to Product Structure Validation: ¹H NMR vs. ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a cornerstone of chemical synthesis and analysis. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, provides an unparalleled level of structural detail. This guide offers an objective comparison of these two powerful techniques, supported by experimental data and protocols, to aid in the comprehensive validation of product structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that leverages the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[1] For organic molecules, ¹H and ¹³C NMR are complementary techniques that, when used in conjunction, can provide a complete picture of the molecular framework. ¹H NMR detects the hydrogen nuclei (protons), offering insights into the electronic environment, connectivity, and the number of different types of protons.[1] In contrast, ¹³C NMR probes the carbon backbone of the molecule, revealing the number of non-equivalent carbon atoms and their chemical environments.[1]

The synergistic nature of these two techniques provides a comprehensive and unambiguous confirmation of a product's structure.[1] While ¹H NMR offers detailed information about the proton environments and their connectivity, ¹³C NMR provides a clear picture of the carbon framework.[1]

At a Glance: Key Differences Between ¹H and ¹³C NMR

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Nucleus Detected Hydrogen-¹ (¹H)Carbon-¹³ (¹³C)
Natural Abundance ~99.98%~1.1%[2]
Sensitivity HighLow[2]
Chemical Shift Range 0 - 13 ppm[3]0 - 220 ppm[3][4]
Signal Splitting Complex (¹H-¹H coupling)Simple (typically proton-decoupled, singlets)[3]
Integration Proportional to the number of protons[3]Not typically quantitative in standard experiments[4]
Information Provided Number of unique protons, their chemical environment, and neighboring protons.Number of unique carbons and their chemical environment (e.g., sp³, sp², sp).[5]

Delving Deeper: A Comparative Analysis

Sensitivity and Acquisition Time

The most significant practical difference between ¹H and ¹³C NMR is sensitivity. The ¹H nucleus has a much higher natural abundance and a larger gyromagnetic ratio than the ¹³C nucleus, making ¹H NMR inherently more sensitive.[2] Consequently, ¹H NMR experiments require smaller sample amounts and shorter acquisition times. For ¹³C NMR, the low natural abundance of the ¹³C isotope means that more scans are required to achieve an adequate signal-to-noise ratio, leading to longer experiment times.[5]

Chemical Shift Dispersion

A major advantage of ¹³C NMR is its significantly wider chemical shift range (0-220 ppm) compared to ¹H NMR (0-13 ppm).[3][4] This broad dispersion in ¹³C NMR means that signals from different carbon atoms rarely overlap, even in complex molecules.[4] In contrast, the narrow range of ¹H NMR can lead to significant signal overlap, particularly in molecules with many similar proton environments, which can complicate spectral interpretation.[4]

Structural Information from Coupling and Integration

¹H NMR spectra are rich in information derived from spin-spin coupling between neighboring protons. This coupling results in the splitting of signals into multiplets (e.g., doublets, triplets), which provides valuable information about the connectivity of atoms within a molecule.[6] Furthermore, the integration of ¹H NMR signals is directly proportional to the number of protons giving rise to that signal, providing quantitative information about the relative number of each type of proton.[3][6]

In standard ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing the coupling between carbon and hydrogen atoms. This results in a spectrum where each unique carbon atom appears as a single sharp line (a singlet).[3] While this simplifies the spectrum, it removes the connectivity information that is present in ¹H NMR. Additionally, due to various factors including the Nuclear Overhauser Effect (NOE), the integration of signals in a standard proton-decoupled ¹³C NMR spectrum is not a reliable measure of the number of carbon atoms.[4][7]

Experimental Protocols

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may vary.

¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).[1]

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.[1]

    • Acquisition Time (AQ): Approximately 3-4 seconds.[1]

    • Relaxation Delay (D1): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals.

¹³C NMR Acquisition Protocol
  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

  • Spectrometer Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): 64 to 1024 scans or more, depending on the sample concentration.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Visualizing the Workflow and Comparison

To better illustrate the process and the relationship between these two techniques, the following diagrams are provided.

G cluster_workflow Product Structure Validation Workflow Sample Synthesized Product Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->Prep NMR NMR Spectrometer Prep->NMR H1_Acq ¹H NMR Acquisition NMR->H1_Acq C13_Acq ¹³C NMR Acquisition NMR->C13_Acq H1_Proc ¹H Data Processing (FT, Phasing, Integration) H1_Acq->H1_Proc C13_Proc ¹³C Data Processing (FT, Phasing) C13_Acq->C13_Proc H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Splitting, Integration) H1_Proc->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) C13_Proc->C13_Analysis Structure Structure Elucidation & Validation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for product structure validation using NMR spectroscopy.

G cluster_comparison Information from ¹H vs. ¹³C NMR H1_NMR ¹H NMR H1_Info Proton Environments Connectivity (J-coupling) Relative Proton Count (Integration) H1_NMR->H1_Info C13_NMR ¹³C NMR C13_Info Carbon Backbone Number of Unique Carbons Carbon Hybridization C13_NMR->C13_Info Structure Validated Product Structure H1_Info->Structure C13_Info->Structure

Caption: Comparison of information obtained from ¹H and ¹³C NMR.

Alternative and Complementary Techniques

While ¹H and ¹³C NMR are primary tools for structure elucidation, other analytical techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the product, confirming the molecular formula.[8]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H) within the molecule.[8]

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): These advanced NMR techniques provide detailed information about the connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC), which are invaluable for assembling the complete structure of complex molecules.

References

A comparative review of initiators for Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Initiators for Atom Transfer Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) has become a cornerstone of controlled/living radical polymerization, enabling the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The choice of initiator is a critical parameter that significantly influences the outcome of an ATRP experiment, governing initiation efficiency, polymerization rate, and the final properties of the polymer. This guide provides a comparative analysis of common ATRP initiators, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal initiator for their specific application.

The Fundamental Role of the Initiator in ATRP

In ATRP, the initiator is typically an alkyl halide (R-X) that, in the presence of a transition metal catalyst (e.g., a copper(I) complex), is reversibly activated to generate a radical (R•).[2][3] This radical then propagates by adding to a monomer. The key to the controlled nature of ATRP lies in the reversible deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant alkyl halide species.[2] This dynamic equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to polymers with narrow molecular weight distributions.[4][5]

The structure of the initiator dictates the rate of initiation, which should ideally be faster than or equal to the rate of propagation to ensure all chains start growing simultaneously. This leads to a linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI).[6][7]

Comparative Analysis of Common ATRP Initiators

The performance of an ATRP initiator is primarily determined by the stability of the generated radical and the nature of the halogen leaving group. The following tables summarize the performance of various commonly used initiators.

Table 1: Initiator Performance Based on Alkyl Group Structure
Initiator TypeExampleRelative ReactivityTypical PDIApplications & Remarks
Tertiary Alkyl Halides Ethyl α-bromoisobutyrate (EBiB)High< 1.2Widely used for methacrylates. Provides fast initiation and good control.[7]
Secondary Alkyl Halides Methyl 2-bromopropionate (MBP)Medium< 1.3Suitable for acrylates and styrene. Slower initiation compared to tertiary halides.[7][8]
Benzylic Halides (1-Bromoethyl)benzene (BEB)High< 1.2Excellent for styrene polymerization due to the stabilized benzylic radical.[7]
α-Haloesters Ethyl α-bromophenylacetate (EBPA)Very High< 1.1Highly active initiator due to the combined stabilizing effects of the phenyl and ester groups.[5]
α-Halonitriles 2-BromopropionitrileHigh< 1.3The cyano group provides significant radical stabilization.[8]
Primary Alkyl Halides Methyl bromoacetateLow> 1.5Generally poor initiators for ATRP due to slow initiation, leading to poor control.[7]
Table 2: Influence of the Halogen Leaving Group on Initiator Activity
HalogenC-X Bond Dissociation Energy (kcal/mol)Relative ReactivityRemarks
Iodine (I) ~53HighestProvides the fastest activation but can lead to side reactions. The C-I bond is weaker, facilitating easier radical generation.[5][6]
Bromine (Br) ~68HighMost commonly used halogen in ATRP. Offers a good balance between activation rate and control.[6][7]
Chlorine (Cl) ~81ModerateSlower initiation compared to bromides, often requiring more active catalysts or higher temperatures.[6][7] Can be advantageous for slower, more controlled polymerizations.[9]

Quantitative Comparison of Initiator Activation Rate Constants

The activation rate constant (k_act_) is a critical parameter that quantifies the intrinsic reactivity of an initiator with a given catalyst system. A higher k_act_ generally leads to faster initiation and better control over the polymerization.

Table 3: Activation Rate Constants (k_act_) for Various Initiators

Catalyst system: Cu(I)Br/PMDETA in acetonitrile at 35°C.

Initiatork_act_ (M⁻¹s⁻¹)Reference
Ethyl α-bromophenylacetate (EBPA)~1.4 x 10²[7]
2-Bromopropionitrile~6.0[7]
Ethyl α-bromoisobutyrate (EBiB)~1.0[7]
(1-Bromoethyl)benzene (BEB)~0.8[7]
Methyl 2-bromopropionate (MBP)~0.1[7][8]

Note: The values are approximate and can vary with specific reaction conditions.

Visualizing ATRP Mechanisms and Workflows

General Mechanism of Atom Transfer Radical Polymerization

ATRP_Mechanism RX R-X (Initiator) R_rad R• RX->R_rad k_act CuI Cu(I)/L R_rad->RX k_deact R_rad_prop R• CuII X-Cu(II)/L M Monomer (M) Pn_rad P_n• Pn_rad_dorm P_n• R_rad_prop->Pn_rad k_p PnX P_n-X PnX->Pn_rad_dorm k_act Pn_rad_dorm->PnX k_deact CuII_dorm X-Cu(II)/L CuI_dorm Cu(I)/L

Caption: The general mechanism of ATRP, highlighting the key steps of initiation and propagation.

Experimental Workflow for Comparing Initiator Performance

ATRP_Workflow prep Prepare Stock Solutions (Monomer, Ligand, Solvent) setup Set up Schlenk Flasks (Catalyst, Stir Bar) prep->setup degas1 Degas Flasks (Vacuum/Inert Gas Cycles) setup->degas1 add_reagents Add Degassed Monomer, Solvent, and Ligand degas1->add_reagents degas2 Degas Reaction Mixture (Freeze-Pump-Thaw Cycles) add_reagents->degas2 add_initiator Inject Initiator (t=0) degas2->add_initiator polymerize Polymerize at Constant Temperature add_initiator->polymerize sample Take Aliquots at Timed Intervals polymerize->sample sample->polymerize Continue quench Quench Polymerization (Expose to Air) sample->quench analyze Analyze Samples (GPC, NMR) quench->analyze

Caption: A typical experimental workflow for conducting a comparative study of ATRP initiators.

Experimental Protocols

General Procedure for a Comparative ATRP of Styrene

This protocol describes a typical experiment to compare the performance of different initiators for the ATRP of styrene.

Materials:

  • Styrene (monomer, inhibitor removed)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Initiator 1: (1-Bromoethyl)benzene (BEB)

  • Initiator 2: Methyl 2-bromopropionate (MBP)

Procedure:

  • Reaction Setup: In separate Schlenk flasks equipped with magnetic stir bars, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Degassing: Seal the flasks and subject them to three cycles of vacuum and backfilling with nitrogen to create an inert atmosphere.

  • Addition of Reagents: To each flask, add degassed styrene (e.g., 5.2 g, 50 mmol), PMDETA (e.g., 20.8 µL, 0.1 mmol), and anisole (e.g., 5 mL) via degassed syringes.

  • Initiator Addition: To one flask, add BEB (e.g., 18.5 mg, 0.1 mmol) and to the other, add MBP (e.g., 16.7 mg, 0.1 mmol). The initiator is considered t=0.

  • Polymerization: Place the flasks in a preheated oil bath at 90°C and stir.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe and quench the polymerization by exposing the sample to air.

  • Analysis: Determine monomer conversion by ¹H NMR spectroscopy. Determine the number-average molecular weight (M_n_) and polydispersity index (PDI) by gel permeation chromatography (GPC).

Tuning Polymer Dispersity by Mixing Initiators

A recent strategy to control polymer dispersity involves using a mixture of two initiators with different reactivities.[9][10] For instance, mixing a highly active initiator (e.g., ethyl α-bromoisobutyrate, EBiB) with a less active one (e.g., ethyl α-chloroisobutyrate, ECP) allows for the synthesis of polymers with a wide range of dispersities (Đ ≈ 1.1–1.7) while maintaining high end-group fidelity.[9][10]

Experimental Approach: The experimental setup is similar to the general protocol. The key difference is the use of a defined mixture of two initiators. By varying the molar ratio of the two initiators, the overall initiation rate can be modulated, leading to polymers with tailored molecular weight distributions.[9]

Conclusion

The selection of an appropriate initiator is paramount for achieving a well-controlled ATRP and synthesizing polymers with desired characteristics. Tertiary alkyl halides and benzylic halides are generally the most effective initiators, providing fast initiation and narrow molecular weight distributions. The choice of the halogen is also crucial, with bromides offering the best compromise between reactivity and control. For advanced applications requiring tailored dispersity, the use of mixed initiator systems presents a powerful tool. This guide provides a foundation for researchers to make informed decisions when designing their ATRP experiments, ultimately enabling the synthesis of advanced polymeric materials for a wide range of applications.

References

A Comparative Guide to the Synthesis of 2-Chloropropionyl Chloride: Evaluating Cost-Effectiveness and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloropropionyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The selection of a synthetic route for this compound is a critical decision in process development, with significant implications for cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of the most common synthesis routes to this compound, supported by experimental data to aid researchers and production chemists in making informed decisions.

Executive Summary of Synthesis Routes

Three primary pathways dominate the synthesis of this compound:

  • Direct Chlorination of Propionyl Chloride: An industrially favored method involving the direct substitution of a hydrogen atom on the α-carbon of propionyl chloride with chlorine.[1]

  • Chlorination of 2-Chloropropionic Acid: A versatile route that converts 2-chloropropionic acid into its corresponding acyl chloride using various chlorinating agents.

  • Synthesis from Lactic Acid and its Esters: Primarily employed for the production of optically active D-(+)-2-chloropropionyl chloride, a crucial chiral building block.[1]

The choice among these routes depends on several factors, including the desired final product (racemic or enantiomerically pure), scale of production, and available resources.

Quantitative Comparison of Synthesis Routes

The following tables summarize the key quantitative parameters for each synthesis route, providing a basis for a comprehensive cost-effectiveness analysis.

Table 1: Comparison of Reaction Parameters

ParameterRoute 1: Direct Chlorination of Propionyl ChlorideRoute 2: Chlorination of 2-Chloropropionic AcidRoute 3: Synthesis from L-Lactic Acid (One-Pot)
Starting Material Propionyl Chloride2-Chloropropionic AcidL-Lactic Acid
Chlorinating Agent Chlorine (Cl₂) / Sulfuryl Chloride (SO₂Cl₂)Thionyl Chloride (SOCl₂) / Phosphorus Pentachloride (PCl₅)Thionyl Chloride (SOCl₂)
Catalyst Chlorosulfonic Acid / Lewis Acids (e.g., AlCl₃)N/A (or DMF for SOCl₂)Pyridine
Typical Reaction Temp. 40°C (catalyzed)70-80°C (reflux with SOCl₂)-2°C to 50°C
Typical Reaction Time 3 hours (optimized)4-6 hours (with SOCl₂)6.5 hours
Reported Yield Improved from lower yields85-90% (with SOCl₂)~85%
Reported Purity ~93% selectivity for 2-chloro isomer>98%>98%

Table 2: Estimated Raw Material Cost Analysis (per kg of this compound)

Raw MaterialRoute 1: Propionyl ChlorideRoute 2: 2-Chloropropionic AcidRoute 3: L-Lactic Acid
Primary Starting Material Propionyl Chloride2-Chloropropionic AcidL-Lactic Acid
Chlorinating Agent Sulfuryl ChlorideThionyl ChlorideThionyl Chloride
Catalyst/Reagent Chlorosulfonic AcidN/APyridine
Estimated Total Cost ModerateHighLow to Moderate

Note: The cost analysis is an estimation based on averaged prices from various suppliers in late 2025 and does not include costs for solvents, workup materials, energy, labor, or waste disposal. Prices for chemicals can fluctuate significantly.

Detailed Experimental Protocols

The following are generalized experimental protocols for each synthesis route, compiled from various literature and patent sources.

Route 1: Direct Chlorination of Propionyl Chloride

This method is a prominent industrial process for producing racemic this compound.

Experimental Protocol:

  • Apparatus Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, a condenser, and a temperature control system is required. The off-gas should be directed to a scrubber containing a sodium hydroxide solution to neutralize HCl and unreacted chlorine.

  • Reaction: Charge the reactor with propionyl chloride and the catalyst (e.g., chlorosulfonic acid). Heat the mixture to the desired reaction temperature (e.g., 40°C).

  • Chlorination: Introduce chlorine gas or sulfuryl chloride at a controlled rate while maintaining the reaction temperature. Monitor the reaction progress by gas chromatography (GC) to determine the conversion of propionyl chloride and the selectivity for this compound.

  • Workup and Purification: Once the desired conversion is achieved, stop the flow of the chlorinating agent. Purge the reactor with an inert gas (e.g., nitrogen) to remove residual HCl and chlorine. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Route 2: Chlorination of 2-Chloropropionic Acid with Thionyl Chloride

This is a common laboratory-scale and industrial method for producing high-purity this compound.

Experimental Protocol:

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is assembled. The top of the condenser should be connected to a gas trap to absorb the SO₂ and HCl byproducts. All glassware must be thoroughly dried.

  • Reaction: Charge the flask with 2-chloropropionic acid. Add thionyl chloride (typically in a slight molar excess, e.g., 1.2 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. The reaction is complete when the evolution of gas ceases.

  • Purification: After cooling the reaction mixture to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Route 3: One-Pot Synthesis of D-(+)-2-Chloropropionyl Chloride from L-Lactic Acid

This route is particularly valuable for the synthesis of the enantiomerically pure D-(+) isomer, which is a key intermediate for many chiral pharmaceuticals.[2]

Experimental Protocol:

  • Apparatus Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is cooled in an ice-salt bath.

  • Reaction: Charge the flask with thionyl chloride and cool to approximately -2°C. A solution of L-lactic acid and a catalytic amount of pyridine is then added dropwise from the dropping funnel over several hours, maintaining the temperature below 0°C.

  • Stirring and Heating: After the addition is complete, the mixture is stirred at a low temperature for several hours, followed by gradual warming to around 50°C for a few more hours to complete the reaction.

  • Purification: The reaction is stopped, and the product is isolated by vacuum distillation, collecting the fraction with the desired optical rotation.[2]

Visualizing the Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route and a general experimental workflow.

Synthesis_Routes cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: From 2-Chloropropionic Acid cluster_route3 Route 3: From L-Lactic Acid Propionyl\nChloride Propionyl Chloride 2-Chloropropionyl\nChloride 2-Chloropropionyl Chloride Propionyl\nChloride->2-Chloropropionyl\nChloride Cl₂ or SO₂Cl₂ Catalyst 2-Chloropropionic\nAcid 2-Chloropropionic Acid 2-Chloropropionyl\nChloride_R2 2-Chloropropionyl Chloride 2-Chloropropionic\nAcid->2-Chloropropionyl\nChloride_R2 SOCl₂ or PCl₅ L-Lactic\nAcid L-Lactic Acid D-(+)-2-Chloropropionyl\nChloride D-(+)-2-Chloropropionyl Chloride L-Lactic\nAcid->D-(+)-2-Chloropropionyl\nChloride SOCl₂ Pyridine

Caption: Overview of the three main synthesis routes for this compound.

Experimental_Workflow start Start setup Apparatus Setup (Dry Glassware) start->setup reagents Charge Starting Materials & Reagents setup->reagents reaction Controlled Reaction (Temperature & Time) reagents->reaction monitoring Monitor Progress (e.g., GC, TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Quenching & Initial Separation monitoring->workup Complete purification Purification (e.g., Distillation) workup->purification analysis Product Analysis (Purity, Yield) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety and Environmental Considerations

The selection of a synthesis route must also take into account the associated safety and environmental hazards.

  • Route 1 (Direct Chlorination): The use of chlorine gas or sulfuryl chloride requires robust containment and scrubbing systems due to their high toxicity and corrosivity. Lewis acid catalysts often necessitate aqueous workups, generating wastewater that requires treatment.

  • Route 2 (from 2-Chloropropionic Acid): Thionyl chloride is a common reagent in this route and is highly corrosive and reacts violently with water, releasing toxic SO₂ and HCl gases. Phosphorus-based chlorinating agents like PCl₅ produce solid or liquid phosphorus byproducts that can be challenging to dispose of.

  • Route 3 (from L-Lactic Acid): This route also utilizes thionyl chloride, carrying the same hazards as in Route 2. Pyridine, used as a catalyst, is flammable and toxic. However, one-pot procedures can minimize waste by reducing the number of separation and purification steps.[2]

Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, along with working in a well-ventilated fume hood, are mandatory for all these procedures.

Conclusion

The most suitable synthesis route for this compound is highly dependent on the specific requirements of the project.

  • For large-scale industrial production of racemic this compound, Route 1 (Direct Chlorination of Propionyl Chloride) is often the most economically viable, despite the handling challenges of the reagents.

  • For laboratory-scale synthesis where high purity is paramount, Route 2 (Chlorination of 2-Chloropropionic Acid) offers a reliable and high-yielding option.

  • When enantiomerically pure D-(+)-2-chloropropionyl chloride is required for chiral drug synthesis, Route 3 (Synthesis from L-Lactic Acid) is the preferred method, with one-pot variations offering improved efficiency.

A thorough evaluation of raw material costs, reaction yields, safety protocols, and waste management is essential for selecting the most cost-effective and sustainable synthesis strategy.

References

A Comparative Analysis of the Reaction Kinetics of 2-Chloropropionyl Chloride and Other Acyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of 2-chloropropionyl chloride against other commonly used acyl halides, namely propionyl chloride, acetyl chloride, and benzoyl chloride. The information presented herein is supported by experimental data to offer an objective analysis of their relative reactivities in nucleophilic acyl substitution reactions.

Introduction to Acyl Halide Reactivity

Acyl halides are important reagents in organic synthesis, valued for their high reactivity which allows for the efficient formation of esters, amides, and other carboxylic acid derivatives.[1][2] Their reactivity stems from the electron-withdrawing nature of both the halogen and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] The general mechanism for these transformations is a nucleophilic addition-elimination reaction.[3]

The reactivity of a specific acyl halide is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the acyl group increase the electrophilicity of the carbonyl carbon and enhance the reaction rate. Conversely, electron-donating groups and increased steric hindrance around the carbonyl group tend to decrease reactivity.

Comparative Kinetic Data

Acyl ChlorideRelative Rate (k) vs. Acetyl Chloride
Acetyl Chloride1.0
Propionyl Chloride~0.5
Chloroacetyl Chloride~0.000125
This compound (No direct data available in the cited study)
Butyryl Chloride(Data available, shows decreasing reactivity with chain length)

Data extrapolated from Briody and Satchell (1966) for the reaction with phenols in acetonitrile. The study did not include this compound, but the data for chloroacetyl chloride provides insight into the effect of an α-chloro substituent.

Analysis of Kinetic Data:

The data clearly indicates that the structure of the acyl group significantly impacts the reaction rate. The reactivity of straight-chain aliphatic acyl chlorides decreases with increasing chain length (e.g., propionyl chloride is less reactive than acetyl chloride), which can be attributed to increased steric hindrance.

The presence of an electron-withdrawing chlorine atom on the α-carbon has a profound effect. In the case of chloroacetyl chloride, the reactivity is dramatically reduced compared to acetyl chloride. This is contrary to what might be expected from the inductive electron-withdrawing effect of the chlorine atom, which should increase the electrophilicity of the carbonyl carbon. The observed decrease in reactivity suggests that for phenolysis in acetonitrile, the mechanism may be more complex, with the chlorine substituent potentially hindering the reaction pathway.

While direct kinetic data for this compound is not present in this specific study, its structural similarity to chloroacetyl chloride (both having an α-chloro substituent) suggests that its reactivity would also be significantly influenced by the chlorine atom. However, the additional methyl group in this compound would introduce further steric and electronic effects, making a direct extrapolation of reactivity challenging without specific experimental data. Generally, this compound is known to be a highly reactive acylating agent.[4]

Experimental Protocols

The determination of reaction kinetics for acyl halides can be achieved through various experimental techniques. The choice of method often depends on the timescale of the reaction and the properties of the reactants and products.

Conductivity Measurement for Solvolysis Reactions

This method is particularly useful for solvolysis reactions (e.g., hydrolysis, ethanolysis) where the reaction produces ions, leading to a change in the electrical conductivity of the solution.[5][6][7]

Principle: The hydrolysis of an acyl chloride generates hydrochloric acid (HCl), which dissociates into H⁺ and Cl⁻ ions.[8] The increase in ion concentration leads to a proportional increase in the conductivity of the solution. By monitoring the change in conductivity over time, the rate of the reaction can be determined.

Apparatus:

  • Conductivity meter with a probe[5]

  • Thermostatted reaction vessel[6]

  • Magnetic stirrer

  • Data acquisition system (computer or data logger)[5]

Procedure:

  • Prepare a solution of the nucleophile (e.g., a specific concentration of water in a suitable solvent like acetone or ethanol) in the reaction vessel and allow it to reach thermal equilibrium at the desired temperature.[5]

  • Calibrate the conductivity probe using standard solutions.

  • Initiate the reaction by injecting a small, known amount of the acyl chloride into the solution with vigorous stirring.[5]

  • Immediately start recording the conductivity of the solution at regular time intervals.[5]

  • Continue recording until the conductivity reaches a stable, maximum value, indicating the completion of the reaction.[5]

  • The rate constant (k) can be determined by fitting the conductivity versus time data to the appropriate integrated rate law (typically pseudo-first-order if the nucleophile is in large excess).

Titration Method for Slower Reactions

For reactions that proceed at a moderate pace, a titration method can be employed to determine the concentration of a reactant or product over time.

Principle: The progress of the reaction can be followed by periodically taking aliquots from the reaction mixture and titrating the remaining reactant or the product formed. For example, in the reaction with an amine, the unreacted amine can be titrated with a standard acid.

Apparatus:

  • Thermostatted reaction vessel

  • Pipettes for sampling

  • Burette and titration flasks

  • Appropriate indicator or pH meter

Procedure:

  • Initiate the reaction by mixing known concentrations of the acyl chloride and the nucleophile in the thermostatted vessel.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by adding it to an excess of a reagent that reacts with the acyl chloride or by rapid cooling.

  • Titrate the quenched aliquot to determine the concentration of the species of interest.

  • Repeat steps 2-4 throughout the course of the reaction.

  • Plot the concentration of the reactant or product versus time and determine the rate constant from the integrated rate law or by calculating the initial rate.

Visualizations

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Acyl_Halide R-CO-Cl Intermediate R-C(O⁻)(Cl)-Nu⁺H Acyl_Halide->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Product R-CO-Nu Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct Experimental_Workflow_Conductivity A Prepare Nucleophile Solution in Thermostatted Vessel B Calibrate Conductivity Probe A->B C Inject Acyl Halide to Initiate Reaction B->C D Record Conductivity vs. Time C->D E Analyze Data: Fit to Integrated Rate Law D->E F Determine Rate Constant (k) E->F

References

Safety Operating Guide

Safe Disposal of 2-Chloropropionyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proper disposal of 2-chloropropionyl chloride is critical due to its hazardous properties. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling and neutralization of this chemical in a laboratory setting.

Core Dangers of this compound: This substance is a flammable liquid and vapor that causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2][3] It reacts violently with water, liberating toxic hydrogen chloride gas.[3][4] Due to its hazardous nature, it must be handled with extreme caution in a well-ventilated area, preferably a chemical fume hood.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use and that you are working in a safe and controlled environment.

Safety Consideration Requirement
Personal Protective Equipment (PPE) Chemical splash goggles and face shield, appropriate chemical-resistant gloves (e.g., butyl rubber), flame-retardant lab coat, and closed-toe shoes.[1][3]
Ventilation All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[3]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible. A Class B fire extinguisher (or one suitable for flammable liquids) should be nearby.[4][5]
Incompatible Materials Keep away from water (unless part of a controlled neutralization), strong bases, alcohols, amines, metals, and oxidizing agents.[3]

Step-by-Step Disposal and Neutralization Protocol

Small quantities of this compound should be neutralized before disposal. The following procedure describes the slow, controlled neutralization of this compound by converting it to the less reactive 2-chloropropionic acid through hydrolysis.

Materials Needed:

  • This compound waste

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Sodium bicarbonate or sodium hydroxide solution (e.g., 5-10%) for final neutralization

  • pH paper or pH meter

Experimental Protocol: Neutralization via Hydrolysis

  • Prepare the Reaction Vessel: Place a large beaker or flask containing a stir bar on a stir plate within a chemical fume hood. The vessel should be large enough to handle potential splashing or foaming.

  • Cool the Quenching Solution: Fill the beaker with a large excess of cold water or a dilute basic solution (e.g., 5% sodium bicarbonate). An ice bath should be used to keep the solution cool and to manage the exothermic reaction.[6]

  • Initiate Stirring: Begin stirring the cold solution to ensure even mixing and heat distribution during the addition of the acyl chloride.

  • Slow Addition of this compound: Using a dropping funnel or pipette, add the this compound to the stirred, cold solution very slowly, drop by drop. WARNING: The reaction is highly exothermic and will produce hydrogen chloride gas. A slow addition rate is crucial to control the reaction rate and temperature.[6]

  • Monitor the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • Neutralize the Solution: After the initial reaction has subsided, test the pH of the solution. Slowly add a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize the remaining acid until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution should be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4][5] Do not pour down the drain unless permitted by your institution's environmental health and safety office.

  • Container Decontamination: Empty containers that held this compound should be handled as hazardous waste or decontaminated by slowly rinsing with a suitable solvent (e.g., acetone) in a fume hood, followed by the neutralization procedure described above for the rinsate.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization Procedure cluster_disposal Final Disposal A Assess Hazards of This compound B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Prepare Ice Bath and Stirred Basic Solution (e.g., NaHCO3) C->D E Add this compound Slowly and Dropwise D->E F Monitor Temperature and Allow Reaction to Complete E->F G Test pH and Adjust to Neutral (pH 6-8) F->G H Collect Neutralized Waste in Labeled Hazardous Waste Container G->H I Dispose of Container via Approved Waste Disposal Plant H->I

Caption: Workflow for the safe neutralization and disposal of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropionyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloropropionyl chloride

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